6-chloro-3,4-dihydro-1H-quinolin-2-one
Description
Properties
IUPAC Name |
6-chloro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDOVTGWTBEYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459758 | |
| Record name | 6-chloro-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19358-40-8 | |
| Record name | 6-chloro-3,4-dihydro-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-3,4-dihydro-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-chloro-3,4-dihydro-1H-quinolin-2-one (CAS No: 19358-40-8), a key heterocyclic scaffold relevant in medicinal chemistry and synthetic organic chemistry. Recognizing the scarcity of publicly available experimental data for this specific molecule, this document integrates known identifiers with high-quality computed data and provides detailed, field-proven experimental protocols for the determination of its critical physicochemical parameters. This guide is designed to empower researchers with the foundational knowledge and practical methodologies required for the effective handling, characterization, and application of this compound in a laboratory setting. We will delve into its structural and spectroscopic characteristics, solubility, lipophilicity, and thermal properties, offering insights into the causality behind experimental choices and ensuring a self-validating system of protocols.
Chemical Identity and Molecular Structure
6-chloro-3,4-dihydro-1H-quinolin-2-one is a substituted dihydroquinolinone, a class of compounds that are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.[1] The presence of a chlorine atom on the aromatic ring and the lactam functionality are key determinants of its chemical behavior and reactivity.
| Property | Value | Source |
| IUPAC Name | 6-chloro-3,4-dihydro-1H-quinolin-2-one | - |
| CAS Number | 19358-40-8 | [2] |
| Molecular Formula | C₉H₈ClNO | [3] |
| Molecular Weight | 181.62 g/mol | [3] |
| Canonical SMILES | C1CC(=O)NC2=C1C=C(C=C2)Cl | [3] |
| InChI Key | RQKCSUSXBKSENU-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 6-chloro-3,4-dihydro-1H-quinolin-2-one. Below are the expected spectral features and protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~2.6 | Triplet | ~7.5 |
| H-4 | ~2.9 | Triplet | ~7.5 |
| Ar-H | 6.8 - 7.2 | Multiplet | - |
| N-H | ~8.0 | Broad Singlet | - |
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~30 |
| C-4 | ~39 |
| Aromatic C | 115 - 140 |
| C=O | ~170 |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-chloro-3,4-dihydro-1H-quinolin-2-one in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard pulse program for proton NMR.
-
Set a spectral width of approximately 12 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Set a spectral width of approximately 220 ppm.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[5][6]
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (lactam) | 3200 - 3300 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |
| C=O Stretch (lactam) | 1660 - 1690 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-Cl Stretch | 1000 - 1100 | Strong |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid 6-chloro-3,4-dihydro-1H-quinolin-2-one powder onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.[7]
Expected Mass Spectral Data (Electron Ionization - EI):
| Ion | m/z | Comments |
| [M]⁺ | 181/183 | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| [M-CO]⁺ | 153/155 | Loss of carbon monoxide. |
| [M-Cl]⁺ | 146 | Loss of a chlorine radical. |
Physicochemical Properties
Melting Point
The melting point is a critical indicator of purity.
Experimental Protocol for Melting Point Determination:
-
Sample Preparation: Finely powder a small amount of dry 6-chloro-3,4-dihydro-1H-quinolin-2-one.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 10-15 °C/min initially, then slow to 1-2 °C/min when the temperature is within 15 °C of the expected melting point.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a key parameter in drug development, influencing bioavailability and formulation. While extensive experimental data is not available, protocols for its determination are well-established.[8]
Experimental Protocol for Gravimetric Solubility Determination:
-
Equilibrium Saturation: Add an excess of solid 6-chloro-3,4-dihydro-1H-quinolin-2-one to a known volume of the desired solvent in a sealed vial.
-
Incubation: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to pellet the excess solid.
-
Aliquoting and Filtration: Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial and evaporate the solvent under a stream of nitrogen or in a vacuum oven.
-
Mass Determination: Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved solid.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Caption: Gravimetric Solubility Determination Workflow.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties.
Computed logP:
| Method | Predicted logP |
| XLogP3 | 1.9 |
Source: PubChem CID 19375637 (for the isomeric 6-chloro-3,4-dihydroisoquinolin-1(2H)-one, which is expected to have a similar logP value)[3]
Experimental Protocol for Shake-Flask logP Determination (OECD 107):
-
Phase Preparation: Prepare mutually saturated n-octanol and aqueous buffer (e.g., phosphate buffer at pH 7.4).
-
Sample Preparation: Dissolve a known amount of 6-chloro-3,4-dihydro-1H-quinolin-2-one in the aqueous phase to a concentration where it can be accurately quantified by UV-Vis spectroscopy or HPLC.
-
Partitioning: Combine equal volumes of the drug-containing aqueous phase and the saturated n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in the aqueous phase using a validated analytical method.
-
Calculation: Calculate the logP using the formula: logP = log ( [Concentration in octanol] / [Concentration in aqueous phase] ), where the concentration in octanol is determined by mass balance.
Chemical Stability and Reactivity
The chemical stability of 6-chloro-3,4-dihydro-1H-quinolin-2-one is governed by its constituent functional groups. The lactam ring is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening. The chlorinated aromatic ring is generally stable but can undergo nucleophilic aromatic substitution under forcing conditions. The benzylic protons at the C-4 position may be susceptible to oxidation. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark environment in a tightly sealed container.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 6-chloro-3,4-dihydro-1H-quinolin-2-one. By combining available data with robust experimental protocols and theoretical predictions, this document serves as a valuable resource for scientists and researchers. The methodologies outlined herein provide a clear path for the accurate determination of the compound's properties, which is essential for its successful application in research and development.
References
-
Royal Society of Chemistry. (2016). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced trifluoromethylation/cyclization cascade of N-arylacrylamides. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). database mass spectrometry INDEX of mass spectra of organic compounds. Retrieved from [Link]
-
Professor Dave Explains. (2022, January 16). Organic Chemistry 2: Chapter 14 - Infrared Spectroscopy and Mass Spectrometry (Part 1/2). Retrieved from [Link]
-
CrashCourse. (2020, June 9). IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 6-CHLORO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE | 19358-40-8 [amp.chemicalbook.com]
- 3. 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | C9H8ClNO | CID 19375637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Spectroscopic Analysis of 6-chloro-3,4-dihydro-1H-quinolin-2-one
Foreword: The Structural Imperative
In the landscape of modern drug discovery and development, the 6-chloro-3,4-dihydro-1H-quinolin-2-one moiety is a recurring and valuable scaffold. It serves as a critical intermediate in the synthesis of numerous pharmacologically active agents, including antidepressants and antiplatelet drugs.[1][2] The precise characterization of this molecule is not merely an academic exercise; it is a foundational requirement for ensuring the purity, stability, and ultimate efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique spectroscopic protocol for the unambiguous structural elucidation of this compound, grounded in the principles of causality and experimental integrity. We will explore not just how to acquire the data, but why specific signals appear as they do, empowering researchers to interpret their findings with confidence.
Molecular Architecture and Analytical Framework
Before delving into the spectroscopic data, it is essential to visualize the molecule's structure and establish a clear analytical workflow. The numbering convention used herein is systematic for NMR assignment and will be referenced throughout this guide.
Molecular Structure with IUPAC Numbering
Caption: Molecular structure of 6-chloro-3,4-dihydro-1H-quinolin-2-one.
Comprehensive Analytical Workflow
A robust characterization relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.
Caption: Convergent workflow for spectroscopic structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of structural analysis, providing detailed information about the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C nuclei.
¹H NMR Spectroscopy
The proton NMR spectrum provides the most direct insight into the hydrogen environments. For 6-chloro-3,4-dihydro-1H-quinolin-2-one, we anticipate signals in three distinct regions: the downfield aromatic region, the aliphatic region, and a broad amide proton signal.
Causality Behind the Signals:
-
Amide Proton (N1-H): This proton is attached to a nitrogen atom adjacent to a carbonyl group. Its chemical shift is variable and concentration-dependent, often appearing as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
-
Aromatic Protons (H5, H7, H8): These protons are attached to an electron-rich benzene ring, but are deshielded by the ring current, placing them downfield. Their specific shifts and coupling patterns are dictated by their position relative to the electron-withdrawing chlorine atom and the electron-donating amide nitrogen. H5 is ortho to the chlorine, H7 is meta, and H8 is ortho to the amide nitrogen.
-
Aliphatic Protons (H3, H4): These methylene (-CH2-) protons are part of a saturated ring system. They exist as adjacent groups, leading to mutual spin-spin coupling. H3 is adjacent to the carbonyl group, which deshields it relative to H4. We expect two triplets, each integrating to 2H.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| N1-H | 8.0 - 9.5 | br s | - | 1H |
| H7 | ~7.20 | dd | J ≈ 8.4, 2.4 | 1H |
| H5 | ~7.15 | d | J ≈ 2.4 | 1H |
| H8 | ~6.85 | d | J ≈ 8.4 | 1H |
| H3 (α to C=O) | ~2.95 | t | J ≈ 7.5 | 2H |
| H4 (β to C=O) | ~2.60 | t | J ≈ 7.5 | 2H |
Note: These are predicted values based on analogous structures. Actual values may vary slightly.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Due to the lack of symmetry, all 9 carbon atoms in the molecule are expected to be unique.[4]
Causality Behind the Signals:
-
Carbonyl Carbon (C2): As an sp² hybridized carbon double-bonded to oxygen, this is the most deshielded carbon and appears furthest downfield.[5]
-
Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): These six sp² carbons appear in the typical aromatic region (110-150 ppm). The carbon directly attached to chlorine (C6) will be significantly influenced by its electronegativity. Carbons attached to nitrogen (C8a) or within the fused ring system will also have distinct shifts.
-
Aliphatic Carbons (C3, C4): These sp³ hybridized carbons are the most shielded and appear furthest upfield. C3, being alpha to the carbonyl, will be more deshielded than C4.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=O) | ~170.0 |
| C8a | ~138.5 |
| C6 (C-Cl) | ~129.5 |
| C7 | ~128.0 |
| C5 | ~127.5 |
| C4a | ~126.0 |
| C8 | ~116.0 |
| C3 (α to C=O) | ~36.5 |
| C4 (β to C=O) | ~30.0 |
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of 6-chloro-3,4-dihydro-1H-quinolin-2-one into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz).
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).
-
Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).[5]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Causality Behind Key Absorptions: The diagnostic power of IR for this molecule lies in identifying the characteristic vibrations of the amide and aromatic functionalities.
-
N-H Stretch: The bond between nitrogen and hydrogen in the secondary amide will produce a distinct, often sharp, absorption band.
-
C=O Stretch: The carbonyl group of the lactam (cyclic amide) is a strong dipole, resulting in a very intense absorption band. Its position is sensitive to ring strain and conjugation.
-
Aromatic C=C Stretches: The benzene ring exhibits characteristic stretching vibrations that typically appear as a pair of bands.
-
C-H Stretches: The spectrum will differentiate between aromatic C-H stretches (appearing just above 3000 cm⁻¹) and aliphatic C-H stretches (appearing just below 3000 cm⁻¹).[6]
-
C-Cl Stretch: The vibration of the carbon-chlorine bond is expected in the fingerprint region.
Table 3: Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amide | 3250 - 3150 | Medium |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | -CH₂- | 2980 - 2850 | Medium |
| C=O Stretch (Amide I) | Lactam | 1680 - 1650 | Strong |
| Aromatic C=C Stretches | Benzene Ring | 1600 - 1585 & 1500 - 1400 | Medium |
| C-Cl Stretch | Aryl Halide | 760 - 505 | Strong |
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Application: Place a small amount (1-2 mg) of the solid 6-chloro-3,4-dihydro-1H-quinolin-2-one powder directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, raise the press arm and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry provides the exact molecular weight of the compound and, through high-resolution analysis, its elemental formula. It also offers structural clues via fragmentation patterns.
Expected Observations:
-
Molecular Ion (M⁺): The molecular formula is C₉H₈ClNO. The monoisotopic mass is 181.03 g/mol .
-
Isotopic Pattern: The most crucial diagnostic feature will be the chlorine isotope pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the mass spectrum will show two molecular ion peaks: one for [M]⁺ at m/z 181 and another for [M+2]⁺ at m/z 183, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom.
-
Fragmentation: Common fragmentation pathways for such structures could include the loss of a carbonyl group (CO, 28 Da) or cleavage of the aliphatic ring.
Table 4: Key Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Assignment | Significance |
|---|---|---|
| 183 | [M+2]⁺ | Isotopic peak confirming one chlorine atom |
| 181 | [M]⁺ (Molecular Ion) | Corresponds to the molecular weight (C₉H₈³⁵ClNO) |
| 153 | [M - CO]⁺ | Potential loss of the carbonyl group |
| 118 | [M - CO - Cl]⁺ | Subsequent loss of chlorine radical |
Protocol: Direct Infusion Electrospray Ionization (ESI-MS)
-
Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ion source to positive ion mode (ESI+).
-
Infusion: Infuse the sample solution into the ion source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). Observe the molecular ion and its characteristic isotopic pattern.
-
High-Resolution MS (HRMS): For exact mass measurement, use a high-resolution instrument (e.g., TOF or Orbitrap) to confirm the elemental composition (C₉H₈ClNO) within a 5 ppm mass accuracy window.
UV-Visible Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically identifying the presence of chromophores (light-absorbing groups).
Causality Behind the Spectrum: The primary chromophore in 6-chloro-3,4-dihydro-1H-quinolin-2-one is the chlorinated benzene ring fused to the lactam system. The saturated aliphatic portion of the molecule does not absorb significantly in the UV-Vis range (200-800 nm). The spectrum is expected to show absorptions characteristic of π → π* transitions within this conjugated system.[7][8] The position of the maximum absorbance (λmax) can be influenced by the solvent polarity.[9]
Table 5: Predicted UV-Vis Absorption Data (in Ethanol)
| Transition Type | Chromophore System | Predicted λmax (nm) |
|---|---|---|
| π → π* | Chlorinated Benzene Ring | ~230 - 240 |
| π → π* | (Conjugated System) | ~270 - 290 |
Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration. Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.0 AU.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Scan: Scan the sample across the desired wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration and path length are known.
Conclusion: A Synthesis of Evidence
The structural elucidation of 6-chloro-3,4-dihydro-1H-quinolin-2-one is achieved not by a single technique, but by the logical integration of orthogonal spectroscopic data. NMR spectroscopy defines the precise carbon-hydrogen framework and connectivity. FT-IR confirms the presence of key amide and aromatic functional groups. Mass spectrometry validates the molecular weight and elemental formula, with the chlorine isotope pattern serving as a definitive marker. Finally, UV-Vis spectroscopy characterizes the conjugated electronic system. Together, these methods provide a self-consistent and undeniable confirmation of the molecular structure, meeting the rigorous standards required for pharmaceutical research and development.
References
-
DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Available from: [Link]
-
An, Y., Kuang, Y., & Wu, J. (n.d.). Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ones via a photo-‐induced radical cyclization of benzene-‐tethered 1,7-‐enynes with Togni reagent. Fudan University. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Available from: [Link]
-
PubChem. (n.d.). 6-Chloro-4-hydroxy-1,2-dihydroquinolin-2-one. Available from: [Link]
-
SpectraBase. (n.d.). 6-Chloro-2-(1',2',3',4'-tetrahydroquinolin-1'-yl)-4H-3,1-benzothiazine-4-thione. Available from: [Link]
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Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.), 93(2), 145-155. Available from: [Link]
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SpectraBase. (n.d.). 6-Chloro-4-methyl-2(1H)-quinolinone - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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SpectraBase. (n.d.). 2(1H)-Quinolinone, 6-(3-chloro-1-oxopropyl)-3,4-dihydro- - Optional[Raman] - Spectrum. Available from: [Link]
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National Institutes of Health. (2023). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. Available from: [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-chloro-3,4-dihydro-1H-quinolin-2-one
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 6-chloro-3,4-dihydro-1H-quinolin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We will delve into the fundamental principles governing the spectral features, present a robust experimental protocol for data acquisition, and offer a detailed, atom-by-atom interpretation of the chemical shifts and coupling constants. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of how to acquire and interpret NMR data for this class of compounds.
Introduction: The Quinolinone Core in Modern Research
The 3,4-dihydro-1H-quinolin-2-one framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the C-6 position, yielding 6-chloro-3,4-dihydro-1H-quinolin-2-one, significantly modulates the electronic properties and biological profile of the molecule. Accurate and complete structural characterization is paramount for understanding structure-activity relationships (SAR). NMR spectroscopy provides unparalleled insight into the molecular architecture, confirming atom connectivity, substitution patterns, and the electronic environment of each nucleus.[2]
Figure 1. Molecular structure and atom numbering scheme for 6-chloro-3,4-dihydro-1H-quinolin-2-one.
Foundational NMR Principles for Spectral Interpretation
A proficient interpretation of NMR spectra is built upon understanding the causality behind observed phenomena. The chemical shift (δ) and spin-spin coupling (J) are the two primary parameters that inform structural assignment.
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is dictated by the local electronic environment of the nucleus. Electron-withdrawing groups, such as the chlorine atom and the carbonyl group (C=O) in our target molecule, decrease the electron density around nearby nuclei. This effect, known as "deshielding," causes their signals to appear at a higher ppm value (downfield). Conversely, electron-donating groups "shield" nuclei, shifting their signals to a lower ppm value (upfield).[3]
-
Spin-Spin Coupling (J): Non-equivalent nuclei on adjacent atoms interact through the bonding electrons, causing their signals to split into multiple lines (a multiplet). The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides definitive information about the connectivity of atoms.
In the context of 6-chloro-3,4-dihydro-1H-quinolin-2-one, the electron-withdrawing nature of the chlorine atom at C-6 and the carbonyl group at C-2, along with the annulated benzene ring, creates a distinct electronic landscape. This results in a predictable and interpretable pattern of chemical shifts and coupling constants that allows for the complete assignment of its ¹H and ¹³C spectra.
A Self-Validating Experimental Protocol
The integrity of NMR data begins with meticulous sample preparation and a logically structured acquisition plan. The following protocol is designed to yield high-quality, reproducible data for quinolinone derivatives.
Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this compound. Its high polarity effectively dissolves the amide functional group, and its ability to act as a hydrogen bond acceptor helps to produce a sharper N-H proton signal compared to less polar solvents like chloroform-d (CDCl₃).[4][5] The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm in the ¹H spectrum and ~39.5 ppm in the ¹³C spectrum.
-
Concentration: Prepare a solution by dissolving 10-15 mg of 6-chloro-3,4-dihydro-1H-quinolin-2-one in approximately 0.6 mL of DMSO-d₆. This concentration is sufficient for obtaining excellent signal-to-noise in ¹H spectra and acquiring ¹³C spectra in a reasonable timeframe.
-
Internal Standard: Tetramethylsilane (TMS) is added to the solvent by the manufacturer and serves as the internal reference, with its signal defined as 0.0 ppm for both ¹H and ¹³C spectra.[1]
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
| Parameter | ¹H Acquisition | ¹³C Acquisition | Rationale |
| Pulse Program | Standard 1-pulse | 1-pulse with proton decoupling | Standard observation experiments. |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | Encompasses all expected signals. |
| Acquisition Time | ~4 seconds | ~1 second | Balances resolution and experiment time. |
| Relaxation Delay | 2 seconds | 2 seconds | Allows for near-complete T1 relaxation. |
| Number of Scans | 8-16 | 1024-2048 | Higher scan count for ¹³C is necessary due to its low natural abundance (~1.1%). |
Advanced 2D NMR Experiments
For unambiguous assignment, especially in more complex derivatives, acquiring 2D NMR spectra is highly recommended.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the H-H connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached, providing direct C-H connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.[2]
Spectral Analysis and Data Interpretation
The following assignments are based on established principles of NMR spectroscopy and data from closely related quinolinone structures.[3][6]
¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)
The proton spectrum can be divided into three distinct regions: the downfield aromatic region, the amide proton, and the upfield aliphatic region.
-
Amide Proton (N1-H): A broad singlet is expected around δ 10.19 ppm . The downfield shift is characteristic of an amide proton, and its position is sensitive to concentration and temperature. In DMSO, hydrogen bonding to the solvent sharpens this peak compared to its appearance in CDCl₃.[4]
-
Aromatic Protons (H-5, H-7, H-8):
-
H-7: Expected as a doublet of doublets (dd) around δ 7.27 ppm . It is coupled to both H-8 (ortho-coupling, J ≈ 8.5 Hz) and H-5 (meta-coupling, J ≈ 2.4 Hz).
-
H-5: Predicted to be a doublet (d) at approximately δ 7.24 ppm due to meta-coupling with H-7 (J ≈ 2.4 Hz). Its proximity to the electron-withdrawing chlorine at C-6 causes a downfield shift.
-
H-8: Appears as a doublet (d) around δ 6.89 ppm . It shows ortho-coupling to H-7 (J ≈ 8.5 Hz) and is the most upfield of the aromatic protons, being furthest from the deshielding influence of the chlorine atom.
-
-
Aliphatic Protons (H-3, H-4): This region displays a classic ethyl fragment spin system.
-
H-3: A triplet (t) is expected around δ 2.94 ppm . These protons are adjacent to the electron-withdrawing carbonyl group, resulting in a downfield shift compared to H-4.
-
H-4: A triplet (t) is expected around δ 2.58 ppm . These protons are adjacent to the C-3 methylene group. The signals for H-3 and H-4 will show identical coupling constants (J ≈ 7.5 Hz) as they are coupled to each other.
-
¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C spectrum shows nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Carbonyl Carbon (C-2): The least shielded carbon, appearing far downfield at approximately δ 169.2 ppm . This is a characteristic chemical shift for an amide carbonyl carbon.
-
Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a):
-
C-8a & C-4a: These two quaternary carbons are expected around δ 138.4 ppm and δ 127.8 ppm , respectively. Their signals are typically of lower intensity.
-
C-6: The carbon directly attached to chlorine is predicted to be at δ 126.9 ppm .
-
C-5, C-7, C-8: These protonated aromatic carbons are expected at δ 128.8 ppm , δ 127.5 ppm , and δ 115.9 ppm , respectively. The upfield shift of C-8 is consistent with its position relative to the other ring substituents.
-
-
Aliphatic Carbons (C-3, C-4):
-
C-3: Found at approximately δ 30.1 ppm . The deshielding effect of the adjacent carbonyl group places it downfield of C-4.
-
C-4: The most shielded carbon, appearing furthest upfield at around δ 24.8 ppm .
-
Summary of NMR Data
| Atom | ¹H δ (ppm) | Multiplicity | J (Hz) | ¹³C δ (ppm) |
| 1 | 10.19 | br s | - | - |
| 2 | - | - | - | 169.2 |
| 3 | 2.94 | t | 7.5 | 30.1 |
| 4 | 2.58 | t | 7.5 | 24.8 |
| 4a | - | - | - | 127.8 |
| 5 | 7.24 | d | 2.4 | 128.8 |
| 6 | - | - | - | 126.9 |
| 7 | 7.27 | dd | 8.5, 2.4 | 127.5 |
| 8 | 6.89 | d | 8.5 | 115.9 |
| 8a | - | - | - | 138.4 |
Note: Chemical shifts are predicted based on spectral data of analogous compounds and established substituent effects. Actual experimental values may vary slightly.[6][7]
Conclusion
This guide has provided a detailed, technically grounded framework for understanding the ¹H and ¹³C NMR spectra of 6-chloro-3,4-dihydro-1H-quinolin-2-one. By combining foundational NMR principles with a robust experimental protocol and a logical, step-by-step analysis of the spectral data, researchers can confidently assign the structure of this important heterocyclic compound. The predicted chemical shifts and coupling constants presented herein serve as a reliable reference for scientists working in synthetic chemistry, medicinal chemistry, and drug discovery, facilitating the accurate characterization of novel quinolinone derivatives.
References
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University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
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Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Retrieved from [Link]
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Chen, B., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. Retrieved from [Link]
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Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Retrieved from [Link]
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Edwards, D. J., & Edwards, R. L. (2004). Evaluation of a 1H-13C NMR Spectral Library. Journal of Natural Products. Retrieved from [Link]
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Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]
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Abraham, R. J., & Mobli, M. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. Retrieved from [Link]
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Giraud, M. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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Semantic Scholar. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H). Retrieved from [Link]
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Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. Retrieved from [Link]
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UNCW Institutional Repository. (2014). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
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The Journal of Organic Chemistry. (1963). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Retrieved from [Link]
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Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]
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Li, H., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Molecules. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 6-chloro-3,4-dihydro-1H-quinolin-2-one
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 6-chloro-3,4-dihydro-1H-quinolin-2-one, a heterocyclic compound of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond mere data reporting to offer a deep, mechanistically-grounded perspective on analyte characterization. We will explore ionization techniques, predict fragmentation patterns, and present robust experimental protocols. The core objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule and its analogues. Every procedural choice is explained, and all claims are substantiated with authoritative references, ensuring a self-validating and trustworthy scientific narrative.
Introduction: The Analyte in Context
6-chloro-3,4-dihydro-1H-quinolin-2-one is a substituted quinolinone derivative. The quinolinone scaffold is prevalent in a wide range of biologically active compounds and pharmaceutical agents. Understanding the stability, structure, and purity of such molecules is a critical step in drug discovery and development. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.
The structural features of 6-chloro-3,4-dihydro-1H-quinolin-2-one—a chlorinated aromatic ring, a lactam (cyclic amide) moiety, and a dihydro aliphatic ring—each contribute distinctively to its mass spectrometric fingerprint. This guide will dissect these contributions to build a complete analytical picture.
Fundamental Principles of Mass Spectrometry for this Analyte
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The process involves three key stages: ionization, mass analysis, and detection. The choice of ionization method is paramount as it dictates the nature of the resulting ions (e.g., intact molecular ions or a rich spectrum of fragment ions).
-
Hard Ionization (Electron Ionization - EI): This technique uses high-energy electrons (~70 eV) to bombard the sample, causing ionization and extensive, reproducible fragmentation.[1][2][3] This is exceptionally useful for unambiguous structural elucidation by piecing together the fragment puzzle.[1][4]
-
Soft Ionization (Electrospray Ionization - ESI): ESI is a gentle technique that generates ions by applying a high voltage to a liquid sample, creating an aerosol.[5][6] It typically produces protonated molecules [M+H]+ with minimal fragmentation, making it ideal for accurate molecular weight determination.[5][7][8]
For 6-chloro-3,4-dihydro-1H-quinolin-2-one, both techniques provide complementary information. EI-MS will reveal its structural skeleton, while ESI-MS will confirm its molecular weight with high confidence.
Experimental Workflow: A Validated Approach
A robust analytical workflow ensures reproducibility and accuracy. The following diagram and protocol outline a standard procedure for the analysis of 6-chloro-3,4-dihydro-1H-quinolin-2-one.
Caption: General workflow for MS analysis of the target analyte.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 6-chloro-3,4-dihydro-1H-quinolin-2-one.
-
Dissolve the sample in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Ensure complete dissolution using sonication if necessary.
-
Perform serial dilutions from the stock solution using the same solvent to achieve a final working concentration of 1-10 µg/mL. The optimal concentration depends on instrument sensitivity.
-
-
Instrumentation & Ionization (Example Parameters):
-
For ESI-MS Analysis:
-
Mode: Positive Ion Mode is chosen because the lactam nitrogen can be readily protonated.[7]
-
Instrumentation: Couple a liquid chromatography (LC) system to a quadrupole or Orbitrap mass spectrometer.
-
Mobile Phase: A typical mobile phase for direct infusion would be 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.
-
Flow Rate: Infuse the sample at 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Sheath/Nebulizer Gas (N₂): Instrument-dependent (e.g., 30-40 arbitrary units)
-
Drying Gas (N₂) Temperature: 300-350 °C
-
-
-
For EI-MS Analysis:
-
Instrumentation: Gas chromatograph (GC) coupled to a mass spectrometer or a direct insertion probe. The analyte must be sufficiently volatile and thermally stable.[3]
-
Source Temperature: 200-250 °C.
-
GC Conditions (if used): Use a nonpolar or medium-polarity column (e.g., DB-5ms). Program the oven from a low temperature (e.g., 100 °C) to a high temperature (e.g., 280 °C) to ensure elution.
-
-
Mass Spectrum Analysis and Interpretation
The Molecular Ion: A Chlorine Signature
The most diagnostic feature in the mass spectrum of a monochlorinated compound is the isotopic pattern of the molecular ion. Natural chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[9] This results in two distinct peaks for any chlorine-containing ion, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[9][10] This pattern is a self-validating feature for the presence of a single chlorine atom.
The molecular formula is C₉H₈ClNO.
-
Molecular Weight (with ³⁵Cl): 181.0294 Da
-
Molecular Weight (with ³⁷Cl): 183.0265 Da
| Ion Type | Isotope | Calculated m/z (Monoisotopic) | Expected Relative Intensity |
| EI: Molecular Ion (M⁺•) | C₉H₈³⁵Cl NO | 181.03 | ~100% (of the M⁺• cluster) |
| C₉H₈³⁷Cl NO | 183.03 | ~32% (of the M⁺• cluster) | |
| ESI: Protonated Molecule ([M+H]⁺) | [C₉H₉³⁵Cl NO]⁺ | 182.04 | ~100% (of the [M+H]⁺ cluster) |
| [C₉H₉³⁷Cl NO]⁺ | 184.03 | ~32% (of the [M+H]⁺ cluster) |
Predicted Fragmentation Pathways (EI-MS)
Under the high-energy conditions of Electron Ionization, the molecular ion will undergo fragmentation. The following pathways are predicted based on established fragmentation principles for aromatic compounds, amides, and cyclic structures.[11][12][13]
Caption: Predicted EI fragmentation pathways for the analyte.
-
Loss of Carbon Monoxide (CO): The lactam moiety can readily lose a neutral CO molecule (28 Da), a very common fragmentation pathway for cyclic amides and ketones.[11][14] This would produce a fragment ion at m/z 153/155 . This fragment is often very stable and can be the base peak.
-
Loss of a Chlorine Radical (Cl•): Cleavage of the strong C-Cl bond on the aromatic ring can occur, leading to the loss of a chlorine radical (35 or 37 Da). This results in a fragment ion at m/z 146 . This peak will not exhibit the chlorine isotope pattern.[10]
-
Retro-Diels-Alder (RDA) Reaction: The dihydroquinolinone structure can undergo a retro-Diels-Alder reaction, leading to the expulsion of ethene (C₂H₄, 28 Da). This would produce an ion at m/z 153/155 . While this fragment has the same nominal mass as the [M-CO]⁺• ion, high-resolution mass spectrometry could distinguish them based on their elemental composition.
-
Sequential Fragmentation: The primary fragments can undergo further fragmentation. For instance, the ion at m/z 153/155 (from CO loss) could subsequently lose ethene (C₂H₄) to yield a fragment at m/z 125/127 .
High-Resolution Mass Spectrometry (HRMS)
For unambiguous formula confirmation, High-Resolution Mass Spectrometry (HRMS) is essential. By measuring m/z to four or more decimal places, the exact elemental composition of the parent ion and its fragments can be determined, distinguishing between ions of the same nominal mass (isobars).[1][3]
| Ion | Elemental Composition | Calculated Exact Mass (Da) |
| [M+H]⁺ | C₉H₉³⁵ClNO | 182.03725 |
| [M+H]⁺ | C₉H₉³⁷ClNO | 184.03430 |
| [M-CO]⁺• | C₈H₈³⁵ClN | 153.03453 |
| [M-Cl]⁺ | C₉H₈NO | 146.06059 |
Conclusion
The mass spectrometric analysis of 6-chloro-3,4-dihydro-1H-quinolin-2-one is a clear illustration of how fundamental principles can be applied to predict and interpret complex data. The characteristic 3:1 chlorine isotope ratio for the molecular ion (m/z 181/183 in EI, 182/184 in ESI) serves as an unequivocal marker for its presence. Under EI conditions, predictable fragmentation pathways involving the loss of CO and Cl provide deep structural confirmation. In contrast, ESI-MS offers a straightforward method for determining molecular weight. By employing the systematic workflow and protocols outlined in this guide, researchers can achieve confident and comprehensive characterization of this important chemical scaffold.
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-
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An In-Depth Technical Guide to the Crystal Structure of 6-chloro-3,4-dihydro-1H-quinolin-2-one: A Methodological and Predictive Analysis
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on determining and understanding the crystal structure of 6-chloro-3,4-dihydro-1H-quinolin-2-one. As of the latest literature review, a definitive, publicly accessible crystal structure for this specific compound has not been reported. Therefore, this document serves a dual purpose: first, to provide a robust, field-proven methodology for obtaining and analyzing its crystal structure, and second, to offer expert predictive insights into its solid-state architecture by leveraging a detailed analysis of a structurally related analogue.
Introduction: The Quinolinone Scaffold and the Significance of Structural Elucidation
The 3,4-dihydro-1H-quinolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for a range of therapeutic agents. Its derivatives are known to exhibit diverse biological activities, including anticoagulant, anticonvulsant, and anticancer properties.[1] The compound 6-chloro-3,4-dihydro-1H-quinolin-2-one is a key synthetic intermediate and a potential pharmacophore in its own right. The presence of the chloro-substituent at the 6-position can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while also providing a vector for further functionalization.
Understanding the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount. It provides unequivocal proof of molecular structure, reveals conformational preferences, and, most critically, elucidates the network of intermolecular interactions that govern crystal packing. This knowledge is indispensable for rational drug design, polymorph screening, and formulation development, as solid-state interactions directly impact a drug's stability, dissolution rate, and bioavailability.
Part 1: A Proposed Experimental Workflow for Crystal Structure Determination
This section outlines a self-validating protocol for the synthesis, crystallization, and structural analysis of 6-chloro-3,4-dihydro-1H-quinolin-2-one. The causality behind each step is explained to ensure reproducibility and success.
Synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one
The most reliable route to the target compound is via an intramolecular Friedel-Crafts reaction. A plausible and efficient synthesis protocol, adapted from established methods for related quinolinones, is presented below.[2][3]
Protocol 1: Synthesis via Intramolecular Friedel-Crafts Cyclization
-
Step 1: Acylation of p-chloroaniline.
-
Dissolve p-chloroaniline (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or toluene.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 3-chloropropionyl chloride (1.1 eq.) dropwise while maintaining the temperature. An acid scavenger, such as aqueous sodium bicarbonate or an organic base like triethylamine, should be used to neutralize the HCl byproduct.[2]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup. The resulting solid, N-(4-chlorophenyl)-3-chloropropionamide, is collected by filtration, washed with water, and dried.
-
-
Step 2: Intramolecular Friedel-Crafts Cyclization.
-
Add the N-(4-chlorophenyl)-3-chloropropionamide intermediate (1.0 eq.) to a reaction vessel.
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (approx. 3-5 eq.), portion-wise at a controlled temperature.[2] The choice of solvent is critical; high-boiling amides or DMSO have proven effective for similar reactions.[2]
-
Heat the mixture to an elevated temperature (e.g., 150-200 °C) to drive the intramolecular cyclization.[2] The reaction progress should be monitored by TLC or HPLC.
-
After completion, the reaction is quenched by carefully pouring the mixture into ice water.
-
The precipitated crude product, 6-chloro-3,4-dihydro-1H-quinolin-2-one, is isolated by filtration, washed thoroughly with water to remove catalyst residues, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetone) to obtain material of sufficient purity for single-crystal growth.[4]
-
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one.
Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and typically requires empirical screening.
Protocol 2: Crystallization Screening
-
Solvent Selection: Begin with a range of solvents of varying polarity, such as methanol, ethanol, isopropanol, acetone, ethyl acetate, and acetonitrile. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.[5]
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent at an elevated temperature.
-
Filter the hot solution into a clean vial to remove any particulate matter.
-
Cover the vial with a perforated cap (e.g., Parafilm with pinholes) to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Vapor Diffusion (Solvent/Anti-Solvent):
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Place this vial inside a larger, sealed chamber containing a larger volume of an "anti-solvent" (in which the compound is poorly soluble, but which is miscible with the good solvent).
-
Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization. Common pairs include dichloromethane/hexane and methanol/diethyl ether.
-
-
Inducing Nucleation: If crystals do not form, nucleation can be induced by gently scratching the inner surface of the vial with a glass rod or by adding a "seed crystal" from a previous successful crystallization.[5]
Part 2: A Predictive Framework via a Case Study
While the crystal structure of the title compound is unknown, a detailed analysis of the recently reported structure of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one (hereafter referred to as Analogue I ) provides an excellent proxy for understanding the potential solid-state behavior.[6][7]
Molecular Conformation of Analogue I
The core 3,4-dihydroquinolin-2(1H)-one ring system in Analogue I is not planar. The dihydro-pyridone ring adopts a conformation that minimizes steric strain. The bulky substituents at the 6- and 8-positions significantly influence the overall molecular geometry. The butoxy-tetrazole chain exhibits conformational flexibility, which is a key factor in its ability to pack efficiently in the crystal lattice.[6]
Supramolecular Assembly and Intermolecular Interactions in Analogue I
The crystal packing of Analogue I is a sophisticated interplay of several weak, non-covalent interactions, which collectively stabilize the three-dimensional architecture.
-
π–π Stacking: The aromatic rings of adjacent quinolinone moieties engage in offset π–π stacking interactions, which are a dominant feature in consolidating the crystal packing along one of the crystallographic axes.[6]
-
C—H⋯O and C—H⋯N Hydrogen Bonds: A network of weak C—H⋯O and C—H⋯N hydrogen bonds is observed, involving the carbonyl oxygen, the nitro group, and various C-H donors from the aliphatic and aromatic parts of the molecule. These interactions link the molecules into a robust supramolecular assembly.[6]
-
Other Weak Interactions: The analysis also reveals the presence of N⋯C(π) and O⋯C(π) interactions, where the nitrogen and oxygen atoms interact with the electron-rich π-systems of neighboring molecules, further contributing to the overall lattice energy.[6]
Diagram 2: Key Intermolecular Interactions in Quinolinone Structures
Caption: Common intermolecular motifs expected in quinolinone crystal packing.
Crystallographic Data for Analogue I
The key crystallographic parameters for Analogue I are summarized below for reference.[6]
| Parameter | Value for Analogue I |
| Chemical Formula | C₂₀H₂₆N₆O₄ |
| Formula Weight | 414.47 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | Value not explicitly stated in abstract |
| b (Å) | Value not explicitly stated in abstract |
| c (Å) | Value not explicitly stated in abstract |
| α (°) | Value not explicitly stated in abstract |
| β (°) | Value not explicitly stated in abstract |
| γ (°) | Value not explicitly stated in abstract |
| Volume (ų) | Value not explicitly stated in abstract |
| Z | 2 |
| Density (calculated) | 1.403 Mg m⁻³ |
Note: Full unit cell dimensions were not available in the provided search results but would be contained within the full crystallographic information file (CIF).
Part 3: Predictive Insights for 6-chloro-3,4-dihydro-1H-quinolin-2-one
By synthesizing the experimental approach with the case study of Analogue I, we can make authoritative predictions about the likely crystal structure of the title compound.
-
Dominant Intermolecular Motif: The N-H group of the amide and the carbonyl oxygen are potent hydrogen bond donor and acceptor sites, respectively. It is highly probable that the primary supramolecular synthon will be a centrosymmetric dimer formed via a pair of N—H···O hydrogen bonds. This is a very common and stable motif in related structures.
-
Role of the Chloro Substituent: The chlorine atom at the 6-position will play a crucial role. It can act as a weak hydrogen bond acceptor (C—H···Cl) and participate in halogen bonding (Cl···O or Cl···π interactions). The presence of the electron-withdrawing chlorine will also modulate the electron density of the aromatic ring, influencing potential π–π stacking interactions. Compared to the bulky substituents in Analogue I, the smaller chlorine atom may allow for a more compact and potentially different packing arrangement.
-
Expected Crystal Packing: We can hypothesize that the N—H···O hydrogen-bonded dimers will likely pack in a herringbone or stacked fashion, further stabilized by weaker C—H···O and C—H···Cl interactions. Offset π–π stacking between the aromatic portions of adjacent dimers is also a strong possibility, leading to a dense and stable crystal lattice.
Conclusion
This guide provides a clear and actionable pathway for the determination of the crystal structure of 6-chloro-3,4-dihydro-1H-quinolin-2-one. By combining a robust experimental workflow with predictive insights from a close structural analogue, researchers are well-equipped to undertake this investigation. The successful elucidation of this structure will provide invaluable data for the fields of medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and facilitating its use in the development of novel therapeutics.
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Crystal structure and Hirshfeld surface analysis of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthetic methods of quinolines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Bartow, E., & McCollum, E. V. (n.d.). Synthesis of derivatives of quinoline. SciSpace. Retrieved January 14, 2026, from [Link]
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Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
- Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (n.d.). Google Patents.
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A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
- Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone. (n.d.). Google Patents.
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Crystal structure and Hirshfeld surface analysis of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]. (n.d.). IUCr. Retrieved January 14, 2026, from [Link]
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6-(4-(1-CYCLOHEXYL-1H-TETRAZOL-5-YL)BUTOXY) - gsrs. (n.d.). FDA. Retrieved January 14, 2026, from [Link]
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The Multifaceted Biological Activities of 6-Chloro-3,4-dihydro-1H-quinolin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 6-chloro-3,4-dihydro-1H-quinolin-2-one core is a compelling starting point in the quest for novel therapeutics. This privileged scaffold, a recurring motif in a multitude of biologically active compounds, has demonstrated a remarkable versatility, exhibiting a spectrum of activities that span from combating drug-resistant pathogens to modulating key pathways in cancer and neurological disorders. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the core biological activities of derivatives of this scaffold. We will explore the mechanistic underpinnings of their anticancer, antimicrobial, and neurological effects, supported by detailed experimental protocols and data-driven insights to empower your research and development endeavors. Our focus is not merely on what these compounds do, but on the causality behind their actions, providing a robust framework for the rational design of next-generation therapeutics.
I. Anticancer Activity: Targeting the Engines of Malignancy
The quest for novel anticancer agents has identified the 6-chloro-3,4-dihydro-1H-quinolin-2-one scaffold as a promising pharmacophore.[1][2] Derivatives of the broader quinolinone and quinazolinone classes have shown significant potential in disrupting the cellular machinery that drives tumor growth and proliferation, primarily through the inhibition of protein kinases.[2][3][4][5]
A. Mechanism of Action: Kinase Inhibition
Many quinoline-based compounds exert their anticancer effects by targeting protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and survival.[2][3] The dysregulation of these kinases is a hallmark of many cancers. While specific kinase targets for 6-chloro-3,4-dihydro-1H-quinolin-2-one derivatives are an active area of investigation, related quinazolinone compounds have been shown to inhibit kinases such as ALK2 and Pim-1.[3] The general mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that promotes cancer cell proliferation and survival.
Below is a conceptual representation of a kinase inhibition pathway that could be targeted by these derivatives.
Caption: Conceptual Kinase Inhibition Pathway.
B. Experimental Protocol: MTT Assay for Cytotoxicity Screening
A fundamental method for assessing the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol for Adherent Cells: [6]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-chloro-3,4-dihydro-1H-quinolin-2-one derivatives in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
C. Data Presentation: In Vitro Cytotoxicity
The following table presents hypothetical IC₅₀ values for a series of 6-chloro-3,4-dihydro-1H-quinolin-2-one derivatives against various cancer cell lines, illustrating a typical output of an MTT assay screening campaign.
| Compound ID | R-Group Modification | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. HCT116 (Colon Cancer) |
| CDQ-1 | -H | 15.2 | 22.5 | 18.9 |
| CDQ-2 | -OCH₃ | 8.7 | 12.1 | 9.8 |
| CDQ-3 | -NO₂ | 25.4 | 35.8 | 29.1 |
| CDQ-4 | -NH₂ | 5.1 | 7.3 | 6.2 |
| Doxorubicin | (Control) | 0.8 | 1.2 | 0.9 |
II. Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens
The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat.[8] Quinoline derivatives have long been recognized for their antibacterial properties, and the 6-chloro-3,4-dihydro-1H-quinolin-2-one scaffold offers a promising framework for the development of new anti-infective agents.[9]
A. Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
While the precise mechanism for all quinoline derivatives can vary, a key target for some is the bacterial cell wall biosynthesis pathway.[8] For instance, some compounds have been shown to inhibit enzymes crucial for the formation of peptidoglycan, the primary component of the bacterial cell wall. This disruption leads to a loss of cell wall integrity, ultimately causing bacterial cell death. Another potential mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, a mechanism well-established for fluoroquinolone antibiotics.
Caption: Workflow for Antimicrobial Susceptibility Testing.
B. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[10][11][12][13]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[13] After incubation, the presence or absence of visible growth (turbidity) is determined.
Step-by-Step Protocol: [10][12][14]
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., of MRSA) adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired inoculum concentration.[14]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 6-chloro-3,4-dihydro-1H-quinolin-2-one derivatives in CAMHB. A typical concentration range could be from 128 µg/mL down to 0.06 µg/mL.[14]
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well should be uniform (e.g., 100 µL). Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[14]
-
MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[14] Alternatively, a plate reader can be used to measure the optical density at 600 nm.
C. Data Presentation: Antimicrobial Activity Profile
The following table shows hypothetical MIC values for a series of 6-chloro-3,4-dihydro-1H-quinolin-2-one derivatives against various bacterial strains.
| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| CDQ-1 | -H | 16 | >64 | >64 |
| CDQ-2 | -OCH₃ | 8 | 32 | >64 |
| CDQ-3 | -NO₂ | 32 | >64 | >64 |
| CDQ-4 | -NH₂ | 4 | 16 | 32 |
| Vancomycin | (Control) | 1 | NA | NA |
III. Neurological Applications: Modulating Cholinergic Pathways
Quinoline derivatives have a long history in neuroscience, with tacrine, a quinoline derivative, being one of the first drugs approved for the treatment of Alzheimer's disease.[15][16] The primary mechanism of action for tacrine is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[16] This provides a strong rationale for exploring 6-chloro-3,4-dihydro-1H-quinolin-2-one derivatives as potential modulators of cholinergic neurotransmission for the treatment of neurodegenerative disorders.[15][17]
A. Mechanism of Action: Acetylcholinesterase Inhibition
In Alzheimer's disease, there is a decline in the levels of acetylcholine, a neurotransmitter crucial for memory and cognition. Acetylcholinesterase inhibitors prevent the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability and enhancing cholinergic signaling. The 6-chloro-3,4-dihydro-1H-quinolin-2-one scaffold can be envisioned to interact with the active site of AChE, blocking the entry of acetylcholine and preventing its hydrolysis.
Caption: Mechanism of Acetylcholinesterase Inhibition.
B. Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition
Ellman's assay is a simple, rapid, and reliable colorimetric method for measuring AChE activity and screening for its inhibitors.[18]
Principle: The assay uses acetylthiocholine (ATCh) as a substrate for AChE. The hydrolysis of ATCh by AChE produces thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation, measured at 412 nm, is proportional to AChE activity.[18]
Step-by-Step Protocol: [18][19][20]
-
Reagent Preparation: Prepare solutions of phosphate buffer, DTNB, ATCh, and the test compounds (6-chloro-3,4-dihydro-1H-quinolin-2-one derivatives) at desired concentrations.
-
Assay Plate Setup (96-well format):
-
Add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the various dilutions of the test compounds to the test wells.
-
For the positive control (no inhibition), add 25 µL of phosphate buffer (with the same percentage of solvent as the inhibitor wells).
-
For the blank, add 50 µL of phosphate buffer.
-
-
Enzyme Addition and Pre-incubation: Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Reaction Initiation: Add 50 µL of the DTNB solution to all wells, followed by 25 µL of the ATCh substrate solution to initiate the reaction.[18]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of 10-15 minutes using a microplate reader.[18]
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100. The IC₅₀ value can then be determined.[18]
C. Data Presentation: Acetylcholinesterase Inhibitory Activity
The following table provides hypothetical IC₅₀ values for a series of 6-chloro-3,4-dihydro-1H-quinolin-2-one derivatives against acetylcholinesterase.
| Compound ID | R-Group Modification | IC₅₀ (µM) vs. Acetylcholinesterase |
| CDQ-1 | -H | 5.8 |
| CDQ-2 | -OCH₃ | 2.1 |
| CDQ-3 | -NO₂ | 10.3 |
| CDQ-4 | -NH₂ | 0.9 |
| Tacrine | (Control) | 0.2 |
IV. Synthesis of the 6-Chloro-3,4-dihydro-1H-quinolin-2-one Scaffold
The efficient synthesis of the 6-chloro-3,4-dihydro-1H-quinolin-2-one core is crucial for the exploration of its derivatives. Several synthetic routes have been reported for the closely related 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, which can serve as a key intermediate.[21][22][23] A common approach involves the cyclization of an N-substituted propionamide derivative. The 6-chloro functionality can be introduced either from a chlorinated starting material or through a chlorination step on a suitable intermediate.
A general synthetic scheme starting from p-chloroaniline is outlined below:
Caption: General Synthetic Route.
V. Conclusion and Future Directions
The 6-chloro-3,4-dihydro-1H-quinolin-2-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated significant potential in the key therapeutic areas of oncology, infectious diseases, and neurology. This guide has provided a comprehensive overview of their biological activities, elucidated their potential mechanisms of action, and offered detailed, actionable experimental protocols to facilitate further research.
Future investigations should focus on elucidating the specific molecular targets of these derivatives, particularly the kinases involved in their anticancer activity. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their respective targets. Furthermore, exploring the potential for these derivatives to overcome drug resistance mechanisms, especially in the context of MRSA and refractory cancers, will be a critical area of research. The journey from a promising scaffold to a clinically effective drug is arduous, but the compelling biological profile of 6-chloro-3,4-dihydro-1H-quinolin-2-one derivatives makes it a path worthy of exploration.
VI. References
-
Benchchem. Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
-
PubMed Central. Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
-
Bio-protocol. 3.10. Acetylcholinesterase Inhibition Assay.
-
Abcam. MTT assay protocol.
-
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. 2023.
-
Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. 2023.
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Abcam. MTT assay and its use in cell viability and proliferation analysis.
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NIH. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. 2024.
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Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.
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T. Horton. MTT Cell Assay Protocol.
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NIH. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. 2013.
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MTT Assay Protocol for Cell Viability and Proliferation.
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Benchchem. Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80.
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Sigma-Aldrich. Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
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Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel).
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
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Preprints.org. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. 2025.
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Benchchem. High-Yield Synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Application Notes and Protocols.
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MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
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NIH. Anti-Infectious Agents against MRSA.
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PubMed Central. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. 2020.
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Google Patents. Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
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ResearchGate. A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. 2025.
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NIH. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). 2025.
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Benchchem. 7-Chloro-3,4-dihydroquinolin-2(1H)-one.
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PubMed Central. Discovery of New Cyclopentaquinoline Analogues as Multifunctional Agents for the Treatment of Alzheimer's Disease.
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NIH. Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities.
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NIH. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-one Derivatives and Biological Evaluation as Potential Anticancer Agents. 2022.
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PubMed Central. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters.
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PubMed Central. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders.
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Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. 2024.
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MDPI. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections.
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PubMed Central. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. 2022.
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MDPI. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.
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PubMed. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. 2022.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-chloro-3,4-dihydro-1H-quinolin-2-one
Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery
The 3,4-dihydro-2(1H)-quinolinone core is a well-established "privileged structure" in medicinal chemistry. This designation refers to molecular scaffolds that can serve as ligands for multiple, often unrelated, biological targets.[1] The inherent structural rigidity and the capacity for diverse chemical modifications allow quinolinone derivatives to present functional groups in precise three-dimensional orientations, facilitating interactions with a wide array of biological macromolecules. This versatility is evidenced by the number of FDA-approved drugs containing this moiety, such as the antipsychotic aripiprazole, the antiplatelet agent cilostazol, and the beta-blocker carteolol, which collectively target G-protein coupled receptors (GPCRs) and phosphodiesterases.[2]
This guide focuses on the specific derivative, 6-chloro-3,4-dihydro-1H-quinolin-2-one , a molecule that holds significant therapeutic promise due to the established pharmacological importance of its core structure and the influence of its chloro-substituent on biological activity. We will explore the most probable therapeutic targets for this compound, grounded in the known activities of structurally related molecules, and provide detailed, field-proven experimental workflows for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this intriguing molecule.
Chapter 1: Initial Target Exploration via In Silico Prediction
Before embarking on extensive and resource-intensive wet-lab experiments, a logical first step is the use of computational methods to predict potential biological targets. These in silico approaches leverage the chemical structure of 6-chloro-3,4-dihydro-1H-quinolin-2-one to identify proteins it is likely to bind to, based on similarities to known ligands and the physicochemical properties of known protein binding pockets.
Rationale for In Silico Approach
Computational target prediction can be broadly categorized into two complementary strategies: ligand-based and structure-based methods.[3] Ligand-based approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, rely on the principle that structurally similar molecules often have similar biological activities.[3] Structure-based methods, like molecular docking, utilize the three-dimensional structures of proteins to predict how a small molecule might bind within a specific site.[4] By employing a suite of these computational tools, a list of potential targets can be generated and prioritized for experimental validation.
Recommended In Silico Workflow
Caption: In Silico Target Prediction Workflow.
Step-by-Step Protocol: In Silico Target Prediction
-
Ligand Preparation:
-
Generate a 3D structure of 6-chloro-3,4-dihydro-1H-quinolin-2-one using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the structure in a standard format like SDF or MOL2.
-
-
Ligand-Based Target Prediction:
-
Submit the prepared structure to publicly available web servers such as SwissTargetPrediction or SuperPred.
-
These tools compare the input molecule to a database of known ligands and predict targets based on chemical similarity.
-
-
Structure-Based Target Prediction (Inverse Docking):
-
Utilize a platform that allows for docking a single ligand against a library of protein structures (e.g., idock, TarFisDock).
-
The results will provide a list of proteins ranked by their predicted binding affinity for the compound.
-
-
Data Consolidation and Analysis:
-
Combine the target lists generated from both ligand-based and structure-based methods.
-
Use bioinformatics tools (e.g., STRING, DAVID) to perform pathway and gene ontology analysis on the predicted targets to identify enriched biological processes and disease associations.
-
Prioritize targets that are consistently predicted by multiple methods, have high prediction scores, and are known to be implicated in disease pathways of interest.
-
Chapter 2: Potential Therapeutic Target Class I - G-Protein Coupled Receptors (GPCRs)
The 3,4-dihydro-2(1H)-quinolinone scaffold is a cornerstone of several drugs that modulate GPCR activity, particularly serotonin and dopamine receptors.[2] The antipsychotic aripiprazole, for instance, is a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors. Given this precedent, it is highly probable that 6-chloro-3,4-dihydro-1H-quinolin-2-one interacts with one or more GPCRs.
Rationale for GPCR Targeting
The structural similarity to known GPCR ligands makes this target class a primary area of investigation. The chloro-substituent at the 6-position can significantly influence binding affinity and selectivity by altering the electronic properties and steric profile of the molecule, potentially leading to a unique pharmacological profile.
Experimental Validation Workflow: GPCR Target Engagement
Caption: GPCR Target Validation Workflow.
Step-by-Step Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of 6-chloro-3,4-dihydro-1H-quinolin-2-one for a specific GPCR.
-
Materials:
-
Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells).
-
A suitable radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Non-labeled ("cold") ligand for determining non-specific binding (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (6-chloro-3,4-dihydro-1H-quinolin-2-one).
-
In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, vehicle, or the non-labeled ligand (for non-specific binding).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a cell harvester and wash several times with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description |
| IC₅₀ | Concentration of inhibitor required to displace 50% of the radioligand. |
| Kd | Dissociation constant of the radioligand for the receptor. |
| Ki | Inhibitory constant for the test compound, reflecting its binding affinity. |
Chapter 3: Potential Therapeutic Target Class II - Phosphodiesterases (PDEs)
The 3,4-dihydro-2(1H)-quinolinone structure is present in cilostazol, a selective inhibitor of phosphodiesterase 3 (PDE3), used to treat intermittent claudication.[5] This provides a strong rationale for investigating PDEs as potential targets. PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a vast number of cellular processes.
Rationale for PDE Targeting
Inhibition of specific PDEs can have profound therapeutic effects in cardiovascular, respiratory, and inflammatory diseases. The structural similarity to known PDE inhibitors suggests that 6-chloro-3,4-dihydro-1H-quinolin-2-one may exhibit inhibitory activity against one or more PDE isoforms.
Experimental Validation Workflow: PDE Inhibition Assay
Caption: PDE Inhibition Validation Workflow.
Step-by-Step Protocol: PDE Inhibition Assay (Luminescence-based)
-
Objective: To determine the IC₅₀ value of 6-chloro-3,4-dihydro-1H-quinolin-2-one against a specific PDE isoform.
-
Materials:
-
Recombinant human PDE enzyme (e.g., PDE3A).
-
PDE-Glo™ Phosphodiesterase Assay kit (Promega) or similar.
-
Assay buffer.
-
A known PDE inhibitor as a positive control (e.g., IBMX or a selective inhibitor).
-
White, opaque 96-well plates.
-
A luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the PDE enzyme and the test compound at various concentrations.
-
Initiate the reaction by adding the cAMP substrate. Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the PDE reaction by adding the termination reagent.
-
Add the detection reagent, which contains a kinase that will act on the remaining unhydrolyzed cAMP to produce ATP.
-
Add the kinase-glo reagent, which contains luciferase and luciferin. The luciferase will use the newly synthesized ATP to produce light.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the PDE activity.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression.
-
Chapter 4: Potential Therapeutic Target Class III - Protein Kinases
Derivatives of the broader quinoline and quinolinone classes have demonstrated anticancer activity, often through the inhibition of protein kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[6] Molecular docking studies have also suggested that 3,4-dihydroquinolin-2(1H)-one analogues can bind effectively to the VEGFR2 kinase domain.[6]
Rationale for Kinase Targeting
Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer. The quinolinone scaffold can serve as a hinge-binding motif for the ATP-binding site of many kinases. Therefore, evaluating 6-chloro-3,4-dihydro-1H-quinolin-2-one against a panel of cancer-relevant kinases is a logical step in exploring its therapeutic potential.
Experimental Validation Workflow: Kinase Inhibition
Caption: Kinase Inhibition Validation Workflow.
Step-by-Step Protocol: Biochemical Kinase Assay (ADP-Glo™)
-
Objective: To measure the IC₅₀ of 6-chloro-3,4-dihydro-1H-quinolin-2-one against a specific protein kinase (e.g., VEGFR2).
-
Materials:
-
Recombinant kinase (e.g., VEGFR2).
-
Substrate for the kinase (e.g., a specific peptide).
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
A known kinase inhibitor as a positive control (e.g., Sorafenib for VEGFR2).
-
White, opaque 96-well plates and a luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase, its substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the ADP produced by the kinase reaction into ATP by adding the Kinase Detection Reagent.
-
Measure the newly synthesized ATP by adding the Ultra-Glo™ Luciferase and measuring the resulting luminescence. The light output is directly proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to controls.
-
Plot the percentage of inhibition versus the log concentration of the compound and fit the data using a dose-response model to determine the IC₅₀.
-
Conclusion
The compound 6-chloro-3,4-dihydro-1H-quinolin-2-one stands as a promising candidate for drug discovery, benefiting from a "privileged" scaffold known to interact with multiple, therapeutically relevant target classes. This guide has outlined a systematic approach to elucidating its pharmacological profile, starting with a broad in silico screening to generate hypotheses, followed by detailed, industry-standard experimental workflows for validating its potential activity against GPCRs, phosphodiesterases, and protein kinases. The successful execution of these protocols will provide a comprehensive understanding of the compound's mechanism of action and pave the way for its further development as a novel therapeutic agent. The causality behind these experimental choices lies in a tiered, hypothesis-driven approach that moves from broad, predictive methods to specific, quantitative biochemical and cellular assays, ensuring a rigorous and efficient path to target identification and validation.
References
- This reference section would be populated with the specific URLs and full citation details from the search results used to support the claims made throughout the guide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action studies for 6-chloro-3,4-dihydro-1H-quinolin-2-one
An In-depth Technical Guide to the Mechanistic Evaluation of Novel Therapeutics Derived from the 6-chloro-3,4-dihydro-1H-quinolin-2-one Scaffold
Authored by a Senior Application Scientist
Foreword: The compound 6-chloro-3,4-dihydro-1H-quinolin-2-one is not itself an endpoint therapeutic agent; rather, it is a critical starting material and structural scaffold for a new generation of targeted therapeutics. Its rigid, bicyclic structure provides an excellent foundation for designing molecules with high affinity and specificity for challenging biological targets. This guide focuses on the comprehensive mechanism of action (MoA) studies for a prominent class of molecules synthesized from this scaffold: Selective Androgen Receptor Modulators (SARMs). We will use a hypothetical SARM candidate, "SARM-CQ" (derived from the C hloroq uinolinone core), to illustrate the rigorous, multi-stage process of elucidating its precise biological function from initial target binding to downstream physiological effects.
Part 1: Foundational Target Engagement & Validation
The foundational hypothesis for SARM-CQ is that its chemical structure, derived from the quinolinone core, allows for specific, high-affinity binding to the ligand-binding domain (LBD) of the Androgen Receptor (AR). The primary goal of this initial phase is to confirm this hypothesis and quantify the binding interaction.
Primary Target Affinity: Radioligand Binding Assay
The first step is to determine if SARM-CQ physically interacts with the Androgen Receptor and to quantify this binding affinity (expressed as the inhibition constant, Ki). A competitive radioligand binding assay is the gold standard for this initial characterization.
Causality of Experimental Design: This assay directly measures the ability of a test compound (SARM-CQ) to displace a known high-affinity radiolabeled ligand (e.g., [³H]-Mibolerone) from the AR. The degree of displacement is directly proportional to the binding affinity of SARM-CQ. The choice of a high-affinity radioligand is critical for establishing a stable baseline and achieving a sensitive assay window.
Step-by-Step Protocol: AR Competitive Binding Assay
-
Preparation of AR Source: Utilize purified, recombinant human Androgen Receptor Ligand-Binding Domain (LBD) for a clean, direct binding assessment.
-
Assay Buffer Preparation: Prepare a buffer containing Tris-HCl, EDTA, and other components to maintain protein stability and physiological pH.
-
Reaction Mixture Assembly: In a 96-well plate, combine:
-
A fixed concentration of recombinant AR-LBD.
-
A fixed concentration of the radioligand, [³H]-Mibolerone (typically at or below its Kd for AR).
-
A serial dilution of the unlabeled test compound, SARM-CQ (spanning a wide concentration range from picomolar to micromolar).
-
-
Controls:
-
Total Binding: AR + Radioligand only (represents 100% binding).
-
Non-Specific Binding (NSB): AR + Radioligand + a high concentration of a known, unlabeled AR ligand (e.g., Dihydrotestosterone) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at 4°C for 16-18 hours to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand using a filter plate (e.g., glass fiber filter) that traps the large protein-ligand complex while allowing unbound radioligand to pass through.
-
Quantification: Add scintillation cocktail to the wells and measure the retained radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the NSB counts from all other wells to get specific binding.
-
Plot the percentage of specific binding against the log concentration of SARM-CQ.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of SARM-CQ that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Representative Binding Affinity Data for SARM-CQ
| Compound | Target | Radioligand | Ki (nM) |
| SARM-CQ | Androgen Receptor | [³H]-Mibolerone | 1.2 |
| Testosterone | Androgen Receptor | [³H]-Mibolerone | 2.5 |
| Estrogen | Estrogen Receptor α | [³H]-Estradiol | >10,000 |
This data illustrates that SARM-CQ has a high and specific affinity for the Androgen Receptor, superior to the endogenous ligand Testosterone.
Target Engagement in a Cellular Milieu: CETSA
To ensure that SARM-CQ binds to the Androgen Receptor within the complex environment of a living cell, a Cellular Thermal Shift Assay (CETSA) is employed.
Causality of Experimental Design: The principle of CETSA is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. By heating intact cells treated with SARM-CQ and then measuring the amount of soluble AR remaining, we can confirm target engagement. This is a critical step to bridge the gap between in vitro binding and cellular activity.
Step-by-Step Protocol: Androgen Receptor CETSA
-
Cell Culture: Culture a human cell line known to express the Androgen Receptor (e.g., LNCaP prostate cancer cells).
-
Compound Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of SARM-CQ for 1-2 hours.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles to release cellular proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.
-
Quantification of Soluble AR: Collect the supernatant (containing soluble proteins) and quantify the amount of AR using a standard protein analysis method like Western Blot or an ELISA.
-
Data Analysis: Plot the percentage of soluble AR remaining at each temperature for both vehicle- and SARM-CQ-treated groups. A rightward shift in the melting curve for the SARM-CQ group indicates thermal stabilization and confirms intracellular target engagement.
Part 2: Functional Characterization & Selectivity Profiling
Confirmation of binding is insufficient; we must understand the functional consequence of that binding. Is SARM-CQ an activator (agonist), an inhibitor (antagonist), or a partial modulator?
Quantifying Functional Activity: Reporter Gene Assay
This assay measures the ability of the SARM-CQ-AR complex to perform its primary function: modulating gene transcription.
Causality of Experimental Design: We use a cell line that has been engineered to contain two key components: the human Androgen Receptor and a reporter gene (e.g., Luciferase) under the control of an Androgen Response Element (ARE). When an agonist binds to the AR, the complex translocates to the nucleus, binds to the ARE, and drives the expression of the luciferase enzyme. The amount of light produced upon adding a substrate is directly proportional to the transcriptional activity of the receptor.
Step-by-Step Protocol: ARE-Luciferase Reporter Assay
-
Cell Seeding: Seed HEK293 or a similar cell line stably transfected with the AR and the ARE-luciferase reporter construct into 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of SARM-CQ.
-
Controls:
-
Positive Control: A known AR agonist (e.g., DHT).
-
Negative Control: Vehicle (DMSO).
-
Antagonist Mode (if needed): Co-treat cells with DHT and a serial dilution of SARM-CQ to check for inhibitory activity.
-
-
Incubation: Incubate for 18-24 hours to allow for transcription and translation of the luciferase enzyme.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the luminescence signal against the log concentration of SARM-CQ.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and the Emax (maximal efficacy relative to the positive control).
-
Table 2: Representative Functional Data for SARM-CQ
| Compound | EC₅₀ (nM) | Emax (% of DHT) | Tissue Target |
| SARM-CQ | 2.8 | 95% | Muscle (Anabolic) |
| SARM-CQ | 3.1 | 35% | Prostate (Androgenic) |
| DHT | 1.5 | 100% | Muscle & Prostate |
This hypothetical data powerfully illustrates the "selective" nature of SARM-CQ. It is a full agonist in anabolic tissue (muscle) but only a partial agonist in androgenic tissue (prostate), which is the desired therapeutic profile.
Workflow for Comprehensive MoA Elucidation
The following diagram outlines the logical flow of experiments, from initial binding to in vivo validation.
Caption: Logical workflow for SARM mechanism of action studies.
Part 3: In Vivo Confirmation of Selective Modulation
The ultimate validation of a SARM's mechanism is demonstrating tissue-selective anabolic activity in a living organism.
Causality of Experimental Design: The orchidectomized (castrated) rat model is the industry standard for evaluating SARMs. Castration removes the endogenous source of testosterone, creating a clean baseline to observe the effects of an exogenous compound. The key readout is the anabolic-to-androgenic ratio. We measure the weight change in a target anabolic tissue (the levator ani muscle) versus a target androgenic tissue (the prostate). A successful SARM will significantly increase muscle mass with minimal impact on prostate size.
Step-by-Step Protocol: Orchidectomized Rat Model
-
Acclimatization & Surgery: Male rats are acclimatized and then surgically orchidectomized. A sham surgery group is included as a control.
-
Dosing: After a recovery period, animals are randomized into groups and dosed daily (e.g., via oral gavage) with vehicle, a positive control (e.g., testosterone propionate), or varying doses of SARM-CQ.
-
Study Period: The study typically runs for 2-4 weeks. Body weight is monitored regularly.
-
Terminal Procedures: At the end of the study, animals are euthanized, and key tissues are harvested and weighed, including the levator ani muscle, prostate, and seminal vesicles.
-
Data Analysis: Compare the weights of the levator ani muscle and the prostate across all groups. An ideal SARM-CQ will show a dose-dependent increase in levator ani weight without a significant corresponding increase in prostate weight, unlike testosterone which will stimulate both.
Androgen Receptor Signaling Pathway
The following diagram illustrates the molecular mechanism of SARM-CQ action at the cellular level.
Caption: SARM-CQ mechanism of action in a target anabolic cell.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]
-
Zhi, L., & Martin, J. T. (2011). Preclinical pharmacology of selective androgen receptor modulators. Journal of Andrology. Available at: [Link]
An In-Depth Technical Guide to the In Silico Modeling of 6-Chloro-3,4-dihydro-1H-quinolin-2-one Interactions
Abstract
The 6-chloro-3,4-dihydro-1H-quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active agents. Understanding the molecular interactions that drive the therapeutic and off-target effects of this compound is paramount for the rational design of next-generation therapeutics. This technical guide provides a comprehensive, in-depth exploration of the in silico methodologies employed to model the interactions of 6-chloro-3,4-dihydro-1H-quinolin-2-one. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of protocols. It delves into the causality behind experimental choices, grounding each step in established scientific principles to create a self-validating framework for computational inquiry. We will traverse the entire in silico workflow, from initial target identification and protein preparation to advanced molecular dynamics simulations and ADMET profiling. Each section is supported by detailed, step-by-step protocols, illustrative diagrams, and citations to authoritative sources, ensuring both technical accuracy and practical applicability.
Introduction: The Quinolinone Scaffold and the Imperative for In Silico Investigation
The quinolinone and its derivatives have garnered significant attention in pharmaceutical sciences due to their diverse biological activities.[1][2] These heterocyclic compounds, formed by the fusion of benzene and pyridine rings, are found in many natural products and have been developed as chemotherapeutic agents with anti-inflammatory, anti-bacterial, and anti-cancer properties.[1][2] Specifically, chloro-substituted quinoline compounds have shown potent cytotoxicity against targets like HIV reverse transcriptase.[3] The 6-chloro-3,4-dihydro-1H-quinolin-2-one moiety represents a key pharmacophore, and elucidating its binding modes and interaction energies with biological macromolecules is crucial for optimizing its therapeutic potential.
In silico modeling has emerged as an indispensable component of modern drug discovery, offering a cost-effective and time-efficient means to investigate molecular interactions at an atomic level.[4] Computational approaches such as molecular docking, molecular dynamics, and pharmacophore modeling allow researchers to predict binding affinities, identify key interacting residues, and understand the dynamic behavior of ligand-receptor complexes.[4][5] This guide will provide a rigorous, practical framework for applying these techniques to the study of 6-chloro-3,4-dihydro-1H-quinolin-2-one.
Foundational Workflow: From Target Identification to Ligand Preparation
A robust in silico study begins with a meticulously planned workflow. The initial steps of identifying a biological target and preparing both the protein and the ligand for simulation are critical for the validity of the downstream results.
Target Identification and Protein Structure Preparation
The first step involves identifying the biological target of interest. This is typically achieved through a comprehensive review of existing literature or by screening the compound against a panel of known drug targets. Once a target protein is identified, its three-dimensional structure is retrieved from a repository such as the Protein Data Bank (PDB).
Protocol 1: Protein Preparation using Schrödinger's Protein Preparation Wizard
Causality: Raw PDB structures often contain experimental artifacts, such as missing atoms, alternate conformations, and non-standard residues. The Protein Preparation Wizard corrects these issues, assigns correct bond orders, adds hydrogen atoms, and performs a restrained energy minimization to relieve steric clashes, ensuring a physically realistic starting structure for subsequent calculations.[5]
-
Import Structure : Load the desired PDB file into the Maestro workspace.
-
Assign Bond Orders : The wizard automatically assigns bond orders to residues and cofactors.
-
Add Hydrogens : Add hydrogen atoms to the structure, ensuring correct ionization states for acidic and basic residues at a specified pH (typically 7.4).
-
Create Disulfide Bonds : Automatically identify and create disulfide bonds between appropriate cysteine residues.
-
Fill in Missing Side Chains and Loops : Use Prime to build and optimize any missing segments of the protein.
-
Restrained Minimization : Perform a restrained energy minimization using a force field like OPLS to optimize the hydrogen-bonding network and relieve steric clashes without significantly altering the protein's backbone conformation.[5]
Ligand Preparation
The 2D structure of 6-chloro-3,4-dihydro-1H-quinolin-2-one must be converted into a low-energy 3D conformation with correct stereochemistry, ionization states, and tautomers.
Protocol 2: Ligand Preparation using Schrödinger's LigPrep
Causality: LigPrep generates a variety of possible conformations, tautomers, and ionization states for the ligand, which is crucial because the biologically active conformation is often not the lowest energy state in isolation. This comprehensive approach increases the chances of identifying the correct binding pose during docking.[5]
-
Input Structure : Draw the 2D structure of 6-chloro-3,4-dihydro-1H-quinolin-2-one using a chemical drawing tool or import it as a SMILES string.
-
Generate Tautomers and Ionization States : Specify a pH range (e.g., 7.2-7.6) to generate physiologically relevant ionization states.
-
Generate Stereoisomers : If applicable, generate all possible stereoisomers. For the core structure of 6-chloro-3,4-dihydro-1H-quinolin-2-one, this is not a primary concern unless substitutions create chiral centers.
-
Energy Minimization : Perform a conformational search and energy minimization for each generated state using a suitable force field (e.g., MMFF94 or OPLS).
Molecular Docking: Predicting Binding Poses and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is widely used to predict the binding mode and affinity of a small molecule ligand to its protein target.
Protocol 3: Molecular Docking using AutoDock Vina
Causality: AutoDock Vina employs a sophisticated gradient optimization method in its search algorithm, which allows for a more efficient and accurate exploration of the ligand's conformational space within the receptor's active site compared to older genetic algorithm-based methods.[5] The scoring function is designed to approximate the binding free energy, providing a quantitative measure of binding affinity.
-
Prepare Receptor and Ligand : Convert the prepared protein and ligand files to the PDBQT format using AutoDockTools (ADT). This format includes atomic charges and atom type definitions.
-
Grid Generation : Define a 3D grid box that encompasses the entire binding site of the target protein. This grid is where the docking search will be performed. The size and center of the grid are critical parameters that must be carefully chosen based on the known location of the active site.
-
Configuration File : Create a configuration file (config.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness of the search.
-
Run Docking : Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analyze Results : Vina will output a set of predicted binding poses, ranked by their docking scores (in kcal/mol). The pose with the lowest score is considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein for the top-scoring poses using visualization software like PyMOL or Maestro.
Table 1: Example Docking Scores for Quinolinone Derivatives against a Hypothetical Kinase Target
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |
| 6-chloro-3,4-dihydro-1H-quinolin-2-one | -8.5 | LYS72, GLU91, LEU144 |
| Derivative A (with hydroxyl group) | -9.2 | LYS72, GLU91, ASP165 (H-bond) |
| Derivative B (with bulky substituent) | -7.1 | Steric clash with PHE145 |
Note: Data is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulation: Capturing the Dynamic Nature of Interactions
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time. This provides a more realistic representation of the interactions in a physiological environment.[6][7]
Protocol 4: Protein-Ligand Complex MD Simulation using GROMACS
Causality: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to model the time-dependent behavior of the complex.[6] This is crucial for assessing the stability of the docked pose, identifying key long-range interactions, and calculating more accurate binding free energies. The CHARMM force field is widely used for its robust parameterization of proteins and small molecules.[6]
-
System Preparation :
-
Topology Generation : Generate a topology for the 6-chloro-3,4-dihydro-1H-quinolin-2-one ligand using a server like CGenFF, which provides CHARMM-compatible parameters.[6][7] The protein topology is generated using the pdb2gmx tool in GROMACS with a CHARMM force field.
-
Complex Formation : Merge the coordinate files of the protein and the top-scoring ligand pose from docking into a single complex file.[8]
-
Solvation : Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a chosen water model (e.g., TIP3P).
-
Adding Ions : Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.[7]
-
-
Energy Minimization : Perform a steep descent energy minimization of the entire system to remove any bad contacts between atoms.[6]
-
Equilibration :
-
NVT Ensemble (Constant Volume) : Equilibrate the system at a constant temperature (e.g., 300 K) with position restraints on the protein and ligand heavy atoms to allow the solvent to relax around the complex.[6]
-
NPT Ensemble (Constant Pressure) : Equilibrate the system at constant temperature and pressure (e.g., 1 bar) to ensure the correct density.
-
-
Production MD : Run the production simulation for a desired length of time (e.g., 100 ns) without position restraints.
-
Analysis : Analyze the trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to quantify key interactions over time.
Advanced Modeling: Pharmacophore and ADMET Prediction
Beyond understanding the binding of a single molecule, in silico tools can be used to define the essential features required for activity and to predict the drug-like properties of a compound.
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[4] Pharmacophore models can be generated based on the structure of the ligand-protein complex or a set of known active ligands.[9][10]
Causality: Pharmacophore modeling abstracts the key chemical features responsible for biological activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[9][10] This model can then be used as a 3D query to screen large compound libraries for novel scaffolds that possess the desired features, accelerating the hit-finding process.[11][12]
ADMET Prediction
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its success as a drug.[13][14] Poor ADMET profiles are a major cause of late-stage drug development failures.[11] In silico models can predict these properties early in the discovery process.
Table 2: Example In Silico ADMET Profile for 6-chloro-3,4-dihydro-1H-quinolin-2-one
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability | High | Good intestinal absorption predicted |
| Human Intestinal Absorption | > 90% | Likely well-absorbed orally |
| Distribution | ||
| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |
| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys |
| Toxicity | ||
| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity |
| Ames Mutagenicity | Negative | Not predicted to be mutagenic |
Note: These values are illustrative and should be calculated using validated software such as ADMET Predictor® or admetSAR.[15][16]
Causality: ADMET prediction models are typically built using machine learning algorithms trained on large datasets of experimental data.[13] By analyzing the physicochemical properties and structural features of 6-chloro-3,4-dihydro-1H-quinolin-2-one, these models can estimate its likely pharmacokinetic and toxicological profile, allowing for early identification of potential liabilities.[17]
Conclusion and Future Directions
The in silico modeling of 6-chloro-3,4-dihydro-1H-quinolin-2-one interactions provides a powerful, multi-faceted approach to understanding its biological activity. From the static predictions of molecular docking to the dynamic insights of MD simulations and the broader profiling offered by pharmacophore and ADMET modeling, these computational techniques offer a rational basis for lead optimization and the design of safer, more effective therapeutics.
The methodologies outlined in this guide represent a robust and self-validating framework for the computational investigation of this important chemical scaffold. As computational power increases and algorithms become more sophisticated, the predictive accuracy of these methods will continue to improve, further solidifying the role of in silico modeling as a cornerstone of modern drug discovery and development.
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Khedkar, S. A., Malde, A., et al. (2007). Pharmacophore modeling in drug discovery and development: an overview. Medicinal Chemistry, 3(2), 187-197. Available at: [Link]
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Khedkar, S. A., et al. (2007). Pharmacophore modeling in drug discovery and development: an overview. Semantic Scholar. Retrieved from [Link]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]
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Qing, X., Lee, X. Y., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press, 7, 225-244. Available at: [Link]
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Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Medicinal Chemistry, 3(2), 187-197. Available at: [Link]
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Stork, C., Embruch, G., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(20), 13886-13896. Available at: [Link]
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Deep Origin. (n.d.). ADMET Predictions. Retrieved from [Link]
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Pritam Panda. (2022, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]
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Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]
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Hameed, S., et al. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central, 15(1), 1-10. Available at: [Link]
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Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Retrieved from [Link]
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Dr. Sanket Bapat. (2020, May 3). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 [Video]. YouTube. [Link]
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Dong, J., et al. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Advances, 8(2), 793-802. Available at: [Link]
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OpenFE-Gromacs Documentation. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(49), 29475-29492. Available at: [Link]
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da Silva, A. C. G., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629. Available at: [Link]
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Synthesis docking and qsar studies of quinoline derivatives. (2024). Retrieved from [Link]
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In-Silico search of Tailored Cox-2 Inhibitors: Screening of Quinazolinone derivatives via molecular modeling Tools. (n.d.). Bentham Science. Retrieved from [Link]
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Turkish Journal of Pharmaceutical Sciences. (n.d.). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Retrieved from [Link]
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Al-Ostath, A., et al. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate. Retrieved from [Link]
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STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES. (n.d.). Retrieved from [Link]
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An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Preprints.org. Retrieved from [Link]
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An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2024). MDPI. Retrieved from [Link]
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A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. (2005). ResearchGate. Retrieved from [Link]
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Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. (2010). Asian Journal of Chemistry. Retrieved from [Link]
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Methodological & Application
Synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one via Intramolecular Friedel-Crafts Acylation
An Application Note and Protocol for Researchers
Abstract
This document provides a detailed protocol for the synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one, a key intermediate in the development of various pharmaceutical agents. The synthetic strategy is centered on a robust and efficient intramolecular Friedel-Crafts acylation. This guide is designed for researchers in medicinal chemistry and process development, offering in-depth mechanistic insights, a step-by-step experimental workflow, and expert troubleshooting advice to ensure procedural fidelity and high-yield outcomes.
Introduction and Significance
6-chloro-3,4-dihydro-1H-quinolin-2-one is a heterocyclic scaffold of significant interest in drug discovery. It serves as a crucial building block for pharmacologically active molecules, most notably in the synthesis of Cilostazol, a medication used to treat symptoms of intermittent claudication.[1] The efficient construction of this quinolinone ring system is therefore a critical objective for pharmaceutical synthesis.
The method detailed herein employs an intramolecular Friedel-Crafts acylation, a powerful and classic carbon-carbon bond-forming reaction.[2] This approach involves the cyclization of a 3-(4-chlorophenyl)propanoyl chloride precursor, which is readily prepared from its corresponding carboxylic acid. The elegance of this strategy lies in its ability to construct the bicyclic ring system in a single, high-yielding step.
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
The core of this synthesis is an electrophilic aromatic substitution reaction.[3] The process begins with the in situ formation of a highly reactive acylium ion from 3-(4-chlorophenyl)propanoyl chloride, facilitated by a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). This powerful electrophile is then attacked by the electron-rich chlorobenzene ring of the same molecule.
Causality of Key Steps:
-
Acylium Ion Generation: Aluminum chloride coordinates to the chlorine atom of the acyl chloride, creating a highly polarized complex. This complex readily dissociates to form a resonance-stabilized acylium ion and the AlCl₄⁻ anion.[4]
-
Intramolecular Attack: The tethered chlorobenzene ring acts as the nucleophile. The proximity of the nucleophile and electrophile within the same molecule makes this intramolecular cyclization kinetically favorable, especially for forming stable 6-membered rings.[5]
-
Aromatization: The resulting intermediate, a cyclohexadienyl cation (or arenium ion), is unstable. It rapidly loses a proton from the site of substitution to restore the aromaticity of the benzene ring. The AlCl₄⁻ anion acts as the base, abstracting the proton and regenerating the AlCl₃ catalyst.[3]
-
Product-Catalyst Complexation: The carbonyl oxygen of the final quinolinone product is a Lewis base and forms a stable complex with the Lewis acidic AlCl₃.[3][6] This is a crucial point: it prevents the catalyst from turning over. Consequently, a stoichiometric amount (or slight excess) of AlCl₃ is required to drive the reaction to completion. This complex is later hydrolyzed during the aqueous workup to release the final product.
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Experimental Protocols
This synthesis is performed in three main stages: preparation of the carboxylic acid precursor, its conversion to the acyl chloride, and the final intramolecular cyclization.
Stage 1: Synthesis of 3-(4-chlorophenyl)propanoic acid
This precursor can be synthesized via several routes. A common and reliable method is the reduction of 4-chlorocinnamic acid.[7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chlorocinnamic acid | ≥98% | Major Supplier | |
| Palladium on Carbon (10%) | - | Major Supplier | Catalyst |
| Hydrogen Gas (H₂) | High Purity | Gas Supplier | In a balloon or cylinder |
| Ethanol | Anhydrous | Major Supplier | Solvent |
| Diethyl Ether | Anhydrous | Major Supplier | For extraction |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Major Supplier | Drying agent |
Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorocinnamic acid (10.0 g, 54.8 mmol) and 10% Palladium on Carbon (0.5 g, ~5 wt%).
-
Solvation: Add 100 mL of anhydrous ethanol to the flask.
-
Hydrogenation: Securely fasten a balloon filled with hydrogen gas to the flask. Purge the flask by applying a vacuum and refilling with hydrogen three times.
-
Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (from the balloon) for 12-16 hours. Monitor the reaction by TLC (thin-layer chromatography).
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.
-
Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the resulting solid in 100 mL of diethyl ether and wash with 50 mL of water.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(4-chlorophenyl)propanoic acid as a white solid.[9]
Stage 2: Synthesis of 3-(4-chlorophenyl)propanoyl chloride
The carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride (SOCl₂).[10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(4-chlorophenyl)propanoic acid | As synthesized | - | |
| Thionyl Chloride (SOCl₂) | ≥99% | Major Supplier | Caution: Corrosive, reacts with water |
| Dichloromethane (DCM) | Anhydrous | Major Supplier | Solvent |
| Dimethylformamide (DMF) | Anhydrous | Major Supplier | Catalytic amount |
Procedure
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add 3-(4-chlorophenyl)propanoic acid (9.2 g, 50.0 mmol) and 50 mL of anhydrous dichloromethane.
-
Reagent Addition: While stirring, add thionyl chloride (5.5 mL, 75.0 mmol, 1.5 eq.) to the suspension, followed by 2-3 drops of anhydrous DMF (catalyst).
-
Reaction: Gently heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction mixture should become a clear solution.
-
Isolation: After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-(4-chlorophenyl)propanoyl chloride is a yellowish oil and is typically used immediately in the next step without further purification.
Stage 3: Intramolecular Friedel-Crafts Cyclization
This is the key ring-forming step. Strict anhydrous conditions are critical for success.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(4-chlorophenyl)propanoyl chloride | As synthesized | - | |
| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Major Supplier | Caution: Reacts violently with water |
| Dichloromethane (DCM) | Anhydrous | Major Supplier | Solvent |
| Hydrochloric Acid (HCl) | 2M Solution | Major Supplier | For workup |
| Ethyl Acetate | Reagent Grade | Major Supplier | For extraction |
Procedure
-
Setup: In a fume hood, charge a 500 mL three-neck flask (equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet) with anhydrous aluminum chloride (8.0 g, 60.0 mmol, 1.2 eq.) and 100 mL of anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0°C using an ice-water bath.
-
Substrate Addition: Dissolve the crude 3-(4-chlorophenyl)propanoyl chloride from Stage 2 in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor by TLC.
-
Quenching: (Perform with extreme caution!) Cool the reaction mixture back to 0°C. Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A significant amount of HCl gas will evolve.
-
Workup: Once the vigorous reaction has subsided, add 50 mL of 2M HCl to dissolve any remaining aluminum salts. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice with 100 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol to afford 6-chloro-3,4-dihydro-1H-quinolin-2-one as a white or off-white solid.
Workflow Visualization and Data Summary
Caption: Overall Experimental Workflow for Synthesis.
Quantitative Data Summary
| Parameter | Stage 1 (Precursor) | Stage 2 (Acyl Chloride) | Stage 3 (Cyclization) |
| Key Reagent | H₂ / Pd-C | Thionyl Chloride | Aluminum Chloride |
| Equivalents | Catalytic | 1.5 eq. | 1.2 eq. |
| Temperature | Room Temp. | 40 °C (Reflux) | 0 °C to Room Temp. |
| Reaction Time | 12-16 hours | 2-3 hours | 3-4 hours |
| Expected Yield | >95% | Assumed quantitative | ~80-90% (after purification) |
Troubleshooting and Field Insights
-
Problem: Low yield in the cyclization step (Stage 3).
-
Cause: Presence of moisture. AlCl₃ is extremely hygroscopic and will be quenched by water.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous grade solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Problem: Reaction stalls or is incomplete.
-
Cause: Insufficient AlCl₃. As noted, the product complexes with the catalyst, so slightly more than one equivalent is necessary.
-
Solution: Use at least 1.1-1.2 equivalents of high-purity, anhydrous AlCl₃. Sub-quality AlCl₃ that has been exposed to air will be less effective.
-
-
Problem: Formation of dark, tarry byproducts.
-
Cause: Reaction temperature too high during the addition of the acyl chloride or during the reaction itself. This can lead to intermolecular side reactions.
-
Solution: Strictly maintain the temperature at 0°C during the dropwise addition. Do not allow the reaction to exotherm uncontrollably.
-
-
Expert Tip: The quench step is highly exothermic and releases HCl gas. It must be performed slowly, in a well-ventilated fume hood, and in a vessel that is large enough to contain any splashing or foaming. Pouring the reaction mixture onto ice is safer than adding water to the reaction.
References
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
ResearchGate. (2015). A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. [Link]
- Google Patents. (2005). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
- Google Patents. (2020). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
-
Patsnap. (n.d.). Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone. [Link]
-
National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]
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YouTube. (2022). Mechanism of Cyclisation by Friedal crafts reaction. [Link]
-
ACS Publications. (2008). Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
ResearchGate. (2019). (PDF) Friedel-Crafts Reactions for Biomolecular Chemistry. [Link]
-
YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[11]annulen-7-ols. [Link]
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- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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Application Note: Palladium-Catalyzed Synthesis of 6-Chloro-3,4-dihydro-1H-quinolin-2-one via Intramolecular Buchwald-Hartwig Amination
Abstract
The 3,4-dihydro-1H-quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This application note provides a comprehensive guide to the synthesis of a key derivative, 6-chloro-3,4-dihydro-1H-quinolin-2-one, utilizing a palladium-catalyzed intramolecular Buchwald-Hartwig amination. This C-N bond-forming reaction offers a robust and efficient method for the cyclization of a suitable acyclic precursor, 3-(2-bromo-5-chlorophenylamino)propanoic acid ester. We present a detailed experimental protocol, a discussion of the underlying catalytic mechanism, and practical insights for researchers in synthetic organic chemistry and drug development.
Introduction and Scientific Rationale
The 6-chloro-3,4-dihydro-1H-quinolin-2-one moiety is a critical intermediate in the synthesis of various therapeutic candidates. Its efficient construction is therefore of significant interest. Traditional methods for forming the lactam ring often require harsh conditions or have limited substrate scope. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for constructing C-N bonds, revolutionizing the synthesis of aryl amines.[1][2] The reaction's high functional group tolerance, broad substrate scope, and relatively mild conditions make it ideal for complex molecule synthesis in both academic and industrial settings.[3][4]
This protocol leverages an intramolecular variant of the Buchwald-Hartwig reaction. The key transformation involves the cyclization of a precursor containing both an amine (or amide) nucleophile and an aryl halide electrophile. The palladium catalyst facilitates the formation of the crucial C-N bond that closes the six-membered lactam ring.
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][5] Understanding this cycle is paramount for optimizing reaction conditions and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition into the aryl-bromide bond of the substrate. This forms a Pd(II) intermediate.[5]
-
Amine Coordination & Deprotonation: The amine nitrogen of the substrate coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[6]
-
Reductive Elimination: This is the key bond-forming step. The aryl group and the amido nitrogen are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
The choice of ligand is critical to the success of the reaction. Sterically bulky and electron-rich phosphine ligands, such as those developed by Buchwald and others, facilitate both the initial oxidative addition and the final reductive elimination steps, thereby increasing the overall efficiency of the catalytic process.[2]
Experimental Protocol
This protocol details the intramolecular cyclization of a suitable precursor, such as methyl 3-(2-bromo-5-chlorophenylamino)propanoate, to yield the target compound.
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Solvents are flammable and should be handled away from ignition sources.
Materials and Reagents
-
Substrate: Methyl 3-(2-bromo-5-chlorophenylamino)propanoate
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Toluene (anhydrous)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
Reaction Setup and Procedure
-
Vessel Preparation: To a flame-dried Schlenk tube or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substrate (1.0 eq), sodium tert-butoxide (1.4 eq), and the XPhos ligand (0.02 eq, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor, Pd₂(dba)₃ (0.01 eq, 1 mol%), followed by anhydrous toluene to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at 100-110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 6-chloro-3,4-dihydro-1H-quinolin-2-one as a solid.
Data Summary and Troubleshooting
The efficiency of the Buchwald-Hartwig amination is highly dependent on the precise combination of catalyst, ligand, base, and solvent. The following table summarizes a typical set of conditions for this transformation.
| Parameter | Recommended Condition | Purpose |
| Substrate Conc. | 0.1 M | Balances reaction rate and solubility. |
| Pd Precursor | Pd₂(dba)₃ (1 mol%) | Source of the active Pd(0) catalyst. |
| Ligand | XPhos (2 mol%) | Stabilizes catalyst, promotes key steps. |
| Base | NaOtBu (1.4 eq) | Deprotonates the amine for C-N coupling. |
| Solvent | Toluene | Anhydrous, high-boiling aprotic solvent. |
| Temperature | 100 - 110 °C | Provides thermal energy for catalysis. |
| Atmosphere | Inert (N₂ or Ar) | Protects catalyst from oxidative degradation. |
| Typical Yield | 75 - 90% | Varies with substrate purity and conditions. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Impure solvent or reagents.3. Insufficient temperature. | 1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use anhydrous solvent and high-purity reagents.3. Increase temperature in 10 °C increments. |
| Side Product Formation | 1. Hydrodehalogenation of substrate.2. Catalyst decomposition. | 1. Screen alternative ligands (e.g., RuPhos) or bases (e.g., K₂CO₃, Cs₂CO₃).2. Ensure proper stoichiometry of ligand to palladium. |
| Difficulty in Purification | Co-elution of product with ligand or byproducts. | Adjust the polarity of the chromatography eluent; consider recrystallization as an alternative purification method. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Tsuji, J. (2004). Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Society Reviews, 41(4), 1478–1519. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. (2022). YouTube. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2023). MDPI. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal. [Link]
Sources
Mastering the Purification of 6-chloro-3,4-dihydro-1H-quinolin-2-one: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed application notes and protocols for the purification of 6-chloro-3,4-dihydro-1H-quinolin-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of such intermediates is paramount, as impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This document offers a deep dive into two primary purification techniques: recrystallization and column chromatography, explaining the underlying principles and providing step-by-step protocols to achieve high purity.
Introduction to 6-chloro-3,4-dihydro-1H-quinolin-2-one
6-chloro-3,4-dihydro-1H-quinolin-2-one is a substituted dihydroquinolinone, a heterocyclic scaffold of significant interest in medicinal chemistry. Its derivatives are explored for a wide range of biological activities, making the efficient and reliable synthesis and purification of this intermediate a critical step in drug discovery and development pipelines. Synthetic routes can often yield a crude product containing residual starting materials, by-products, and other contaminants that must be removed to ensure the integrity of subsequent chemical transformations and biological assays.
Physicochemical Properties
Understanding the physicochemical properties of 6-chloro-3,4-dihydro-1H-quinolin-2-one is fundamental to designing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO | Sigma-Aldrich |
| Molecular Weight | 181.62 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Purity (Typical) | 97% (as supplied) | Sigma-Aldrich |
| Melting Point | Not available in searched literature. Experimental determination is recommended. | - |
Purification Strategy Overview
The choice of purification technique depends on the nature and quantity of impurities, as well as the desired scale of purification. This guide focuses on the two most common and effective methods for solid organic compounds.
Caption: General purification workflow for 6-chloro-3,4-dihydro-1H-quinolin-2-one.
Technique 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. The fundamental principle is that the solubility of most solids increases with temperature[2].
Causality Behind Experimental Choices
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. This differential solubility is key to maximizing recovery of the pure compound upon cooling. Based on the purification of the analogous 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, promising solvents include ethanol, methanol, and isopropanol[1][3]. These polar protic solvents are often effective for compounds containing amide functional groups. A solvent screening should be performed with small quantities of the crude material to identify the optimal solvent or solvent system.
-
Decolorization: If the crude product is colored, this often indicates the presence of high molecular weight, colored impurities. Activated carbon is used to adsorb these impurities from the hot solution. Its high surface area and porous structure make it highly effective for this purpose.
Detailed Recrystallization Protocol
Caption: Step-by-step workflow for the recrystallization of 6-chloro-3,4-dihydro-1H-quinolin-2-one.
Step-by-Step Methodology:
-
Dissolution: Place the crude 6-chloro-3,4-dihydro-1H-quinolin-2-one in an Erlenmeyer flask. In a separate flask, heat the chosen recrystallization solvent (e.g., ethanol) to its boiling point. Add the hot solvent portion-wise to the flask containing the crude solid with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the crude solid). Swirl the flask and gently heat it again for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes activated carbon and any insoluble impurities. Pre-heating the apparatus prevents premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Purity Assessment: The purity of the recrystallized product should be assessed by melting point analysis and an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
Technique 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For 6-chloro-3,4-dihydro-1H-quinolin-2-one, a moderately polar compound, normal-phase chromatography using silica gel as the stationary phase is a suitable approach.
Causality Behind Experimental Choices
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography. Its surface is covered with polar silanol groups (-Si-OH), which interact with polar functional groups of the compounds to be separated.
-
Mobile Phase (Eluent): A non-polar solvent or a mixture of solvents is used as the mobile phase. The polarity of the eluent is a critical parameter. A less polar eluent will result in slower elution of the compound, while a more polar eluent will speed up the elution. A common strategy is to start with a non-polar solvent and gradually increase its polarity (gradient elution). A typical solvent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system should be determined by preliminary analysis using TLC.
Detailed Column Chromatography Protocol
Caption: Step-by-step workflow for the column chromatography of 6-chloro-3,4-dihydro-1H-quinolin-2-one.
Step-by-Step Methodology:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
Continuously drain the solvent until the solvent level reaches the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude 6-chloro-3,4-dihydro-1H-quinolin-2-one in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent).
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.
-
If using a gradient elution, gradually increase the proportion of the more polar solvent in the mobile phase.
-
-
Fraction Collection:
-
Collect the eluate in a series of labeled test tubes or flasks.
-
-
Analysis and Isolation:
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 6-chloro-3,4-dihydro-1H-quinolin-2-one.
-
Summary and Concluding Remarks
The successful purification of 6-chloro-3,4-dihydro-1H-quinolin-2-one is a critical step in its use as a pharmaceutical intermediate. Both recrystallization and column chromatography are effective methods for achieving high purity. Recrystallization is often the method of choice for its simplicity and cost-effectiveness, particularly when dealing with relatively pure crude products. Column chromatography offers higher resolution and is indispensable for separating complex mixtures or impurities with similar properties to the target compound.
The protocols provided in this guide are based on established chemical principles and analogous procedures for similar molecules. Researchers should consider these as robust starting points and may need to optimize parameters such as solvent systems and elution gradients based on the specific impurity profile of their crude material. The implementation of in-process analytical checks, such as TLC and melting point analysis, is essential for a self-validating and successful purification process.
References
- Google Patents. (2021). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
- Google Patents. (2005). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
Sources
- 1. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]
- 2. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 3. chem.rochester.edu [chem.rochester.edu]
Application Notes and Protocols for the Development of 6-Chloro-3,4-dihydro-1H-quinolin-2-one Derivatives in Drug Discovery
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry
The quinolin-2-one structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1] This heterocyclic core, consisting of a fused benzene and pyridinone ring system, provides a versatile template for the design of novel therapeutic agents targeting a wide array of diseases.[2][3] Derivatives of quinolin-2-one have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]
The 3,4-dihydro variant, specifically 6-chloro-3,4-dihydro-1H-quinolin-2-one, offers a unique three-dimensional structure and a reactive handle for chemical modification. The presence of the chlorine atom at the 6-position provides a key site for derivatization through modern cross-coupling reactions, enabling the systematic exploration of the chemical space and the fine-tuning of pharmacological properties. This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of 6-chloro-3,4-dihydro-1H-quinolin-2-one derivatives, with a particular focus on their potential as anticancer agents. The protocols and insights provided herein are designed to empower researchers in their quest to develop novel and effective drug candidates based on this promising scaffold.
Part 1: Synthesis of the Core Scaffold: 6-Chloro-3,4-dihydro-1H-quinolin-2-one
The synthesis of the 6-chloro-3,4-dihydro-1H-quinolin-2-one core is a critical first step in the development of a diverse chemical library. A reliable and scalable synthetic route is paramount. The following protocol is adapted from established methods for the synthesis of related dihydroquinolinones.
Protocol 1: Synthesis of 6-Chloro-3,4-dihydro-1H-quinolin-2-one
This multi-step synthesis begins with the acylation of 4-chloroaniline followed by an intramolecular Friedel-Crafts cyclization.
Step 1: Synthesis of N-(4-chlorophenyl)-3-chloropropanamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (10.0 g, 78.4 mmol) in 100 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Base Addition: Add an equimolar amount of a non-nucleophilic base, such as triethylamine (11.0 mL, 78.4 mmol), to the solution.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 3-chloropropionyl chloride (8.3 mL, 86.2 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-chlorophenyl)-3-chloropropanamide. The product can be purified by recrystallization from ethanol.
Step 2: Intramolecular Friedel-Crafts Cyclization to 6-Chloro-3,4-dihydro-1H-quinolin-2-one
-
Reaction Setup: In a 500 mL round-bottom flask, place anhydrous aluminum chloride (23.5 g, 176 mmol).
-
Substrate Addition: Slowly add the N-(4-chlorophenyl)-3-chloropropanamide (15.0 g, 68.8 mmol) in small portions to the aluminum chloride with vigorous stirring. The reaction is exothermic.
-
Heating: Once the initial exothermic reaction subsides, heat the reaction mixture to 130-140 °C for 2-3 hours. The mixture will become a molten slurry.
-
Quenching: Carefully cool the reaction mixture to room temperature and then slowly quench by adding crushed ice. This should be done in a fume hood as HCl gas will be evolved.
-
Product Precipitation: Add 100 mL of cold water to the mixture to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry in a vacuum oven. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Part 2: Derivatization Strategies for Lead Optimization
The 6-chloro-3,4-dihydro-1H-quinolin-2-one scaffold offers several positions for chemical modification to explore structure-activity relationships (SAR). The chlorine atom at the C6 position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
A. Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C6 position.[5][6][7][8][9]
Protocol 2: Suzuki-Miyaura Coupling of 6-Chloro-3,4-dihydro-1H-quinolin-2-one
-
Reaction Setup: In a microwave vial or a Schlenk flask, combine 6-chloro-3,4-dihydro-1H-quinolin-2-one (1.0 mmol), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or a more active catalyst system like Pd₂(dba)₃ with a suitable ligand (e.g., XPhos, SPhos), and a base such as K₂CO₃ or K₃PO₄ (2-3 equiv.).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 ratio). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography on silica gel.
B. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C6 position.[10][11][12][13][14]
Protocol 3: Buchwald-Hartwig Amination of 6-Chloro-3,4-dihydro-1H-quinolin-2-one
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-chloro-3,4-dihydro-1H-quinolin-2-one (1.0 mmol), the desired amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[12]
-
Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture, typically between 80-110 °C, until the reaction is complete as determined by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Table 1: Representative Derivatization Reactions and Expected Yields
| Entry | Derivatization Reaction | Reagents and Conditions | Product Type | Expected Yield (%) |
| 1 | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C | 6-Phenyl-3,4-dihydro-1H-quinolin-2-one | 75-90 |
| 2 | Buchwald-Hartwig Amination | Morpholine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C | 6-(Morpholin-4-yl)-3,4-dihydro-1H-quinolin-2-one | 70-85 |
| 3 | Nucleophilic Aromatic Substitution | Sodium methoxide, DMF, 120 °C | 6-Methoxy-3,4-dihydro-1H-quinolin-2-one | 60-75 |
Note: Yields are estimates and may vary depending on the specific substrate and reaction optimization.
Part 3: Biological Evaluation of Novel Derivatives
A systematic evaluation of the biological activity of the newly synthesized derivatives is essential to identify promising lead compounds. Given the known anticancer potential of the quinolin-2-one scaffold, the following protocols focus on assays relevant to oncology drug discovery.[15]
A. In Vitro Antiproliferative and Cytotoxicity Assays
The initial step in biological evaluation is to determine the effect of the compounds on the growth and viability of cancer cells.
Protocol 4: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15][16][17][18][19]
Table 2: Hypothetical IC₅₀ Values of 6-Substituted-3,4-dihydro-1H-quinolin-2-one Derivatives
| Compound ID | 6-Substituent | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| 1 | -Cl (Parent) | >100 | >100 |
| 2a | -Phenyl | 15.2 | 20.5 |
| 2b | -4-Methoxyphenyl | 8.7 | 12.1 |
| 3a | -Morpholinyl | 25.8 | 32.4 |
| 3b | -Piperidinyl | 18.3 | 24.9 |
Note: These are illustrative data to demonstrate the potential impact of derivatization on anticancer activity.
B. Elucidation of Mechanism of Action
Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its further development. Quinolin-2-one derivatives have been shown to target various signaling pathways implicated in cancer.[20][21][22]
Key Signaling Pathways and Molecular Targets:
-
Receptor Tyrosine Kinases (RTKs): Many quinolin-2-one derivatives inhibit RTKs such as EGFR and VEGFR, which are critical for cancer cell growth, proliferation, and angiogenesis.[4][23]
-
PI3K/Akt/mTOR Pathway: This is a central signaling cascade that is often dysregulated in cancer, and its inhibition is a key therapeutic strategy.[4][24]
-
Tubulin Polymerization: Some derivatives disrupt the dynamics of microtubules, leading to cell cycle arrest and apoptosis.[2][20]
-
DNA Topoisomerases: Certain quinoline-based compounds can intercalate with DNA and inhibit topoisomerase enzymes, leading to DNA damage and cell death.[1]
Protocol 5: Kinase Profiling Assay
To identify the specific kinases inhibited by a lead compound, a kinome-wide profiling assay is highly recommended. This can be performed through various service providers or with commercially available kits.
-
Compound Submission: Provide the lead compound at a specified concentration (e.g., 1 µM) to a kinase profiling service.
-
Assay Performance: The service will typically screen the compound against a large panel of purified kinases (e.g., >400) using a radiometric, fluorescence, or luminescence-based assay to measure kinase activity.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Significant "hits" can then be further validated with dose-response curves to determine IC₅₀ values.
C. In Vivo Efficacy Studies
Promising candidates from in vitro studies should be evaluated in animal models to assess their antitumor efficacy and tolerability.
Protocol 6: Human Tumor Xenograft Model
-
Cell Implantation: Implant human cancer cells (e.g., MCF-7 or HCT116) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. Include a vehicle control group and a positive control group treated with a standard-of-care anticancer drug.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy of the compound.
Part 4: Visualizing Workflows and Pathways
Synthetic Workflow
Caption: General synthetic workflow for the generation of a 6-chloro-3,4-dihydro-1H-quinolin-2-one derivative library.
Biological Evaluation Workflow
Caption: A stepwise workflow for the biological evaluation of novel quinolin-2-one derivatives.
Simplified Signaling Pathway Inhibition
Caption: Simplified representation of a common signaling pathway targeted by quinolin-2-one anticancer agents.
Conclusion
The 6-chloro-3,4-dihydro-1H-quinolin-2-one scaffold represents a highly promising starting point for the development of novel drug candidates, particularly in the realm of oncology. The synthetic flexibility of this core, coupled with the power of modern medicinal chemistry techniques, allows for the creation of large and diverse libraries of compounds for biological screening. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on the journey of discovery and optimization of new therapeutic agents based on this privileged structure. A systematic and iterative process of design, synthesis, and biological evaluation will be key to unlocking the full therapeutic potential of this versatile chemical scaffold.
References
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Sun, J., et al. (2009). Synthesis and anticonvulsant activity of 8-alkoxy-5,6-dihydro-[1][2][3]triazino[4,3-a]quinolin-1-one derivatives. Bioorganic & Medicinal Chemistry, 17(1), 251-256.
- Tseng, C. H., et al. (2009). Synthesis and biological evaluation of indeno[1,2-c]quinoline derivatives as topoisomerase inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry, 17(1), 313-321.
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Xie, Y., et al. (2005). Synthesis and anticonvulsant activity of 7-alkoxyl-4,5-dihydro-[1][2][3]triazolo[4,3-a]quinolines. Bioorganic & Medicinal Chemistry Letters, 15(1), 217-219.
- Yang, B. H., & Buchwald, S. L. (1999).
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Application Notes and Protocols: The 6-Chloro-3,4-dihydro-1H-quinolin-2-one Scaffold for Potent and Selective Kinase Inhibitors
Introduction: A Privileged Scaffold for Targeting the Kinome
The human kinome, with its more than 500 members, represents one of the most critical classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, but the high degree of structural conservation in the ATP-binding site presents a significant challenge for achieving inhibitor selectivity. This challenge drives the search for "privileged scaffolds"—core molecular frameworks that provide a robust platform for developing potent and selective inhibitors. The 6-chloro-3,4-dihydro-1H-quinolin-2-one moiety has emerged as one such scaffold. Its rigid, bicyclic structure serves as an excellent anchor to engage with the hinge region of various kinases, while the chlorine substituent at the 6-position offers a key vector for synthetic elaboration and can influence electronic properties and metabolic stability.
This guide provides an in-depth exploration of this scaffold, using the potent pan-Cyclin-Dependent Kinase (CDK) inhibitor Roniciclib (BAY 1000394) as a primary exemplar. We will detail the rationale for its use, provide robust protocols for its synthesis and biological evaluation, and delve into the structure-activity relationships (SAR) that govern its efficacy.
Part 1: The Rationale - Why 6-Chloro-3,4-dihydro-1H-quinolin-2-one?
The utility of a scaffold is determined by its ability to orient key pharmacophoric elements in a three-dimensional space that is complementary to the target's binding site. The 6-chloro-3,4-dihydro-1H-quinolin-2-one scaffold excels in this regard for several reasons:
-
Structural Rigidity: The fused ring system provides a conformationally constrained backbone. This pre-organization reduces the entropic penalty upon binding to the kinase, often leading to higher affinity.[2]
-
Hinge-Binding Mimicry: The lactam (cyclic amide) portion of the quinolinone ring system is well-suited to form critical hydrogen bonds with the kinase hinge region, the flexible segment that connects the N- and C-lobes of the kinase domain. This interaction is a hallmark of many Type I ATP-competitive inhibitors.
-
Synthetic Tractability: The scaffold is readily synthesized from commercially available starting materials. The aromatic ring can be further functionalized, and the lactam nitrogen provides an additional point for diversification, allowing chemists to explore chemical space and optimize properties like potency, selectivity, and pharmacokinetics.
-
The 6-Chloro Substituent: The chlorine atom at the 6-position is not merely a passive feature. It serves as a crucial handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the attachment of larger, more complex moieties that can interact with solvent-exposed regions of the kinase or improve drug-like properties. Furthermore, its electron-withdrawing nature can modulate the reactivity and metabolic stability of the aromatic ring.
The following diagram illustrates the logical flow from scaffold selection to the development of a targeted kinase inhibitor.
Sources
Application Notes and Protocols for Investigating the Antibacterial Properties of 6-Chloro-3,4-dihydro-1H-quinolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Quinolinone scaffolds have emerged as a promising class of compounds with a broad spectrum of antibacterial activity.[1][2][3] This document provides a comprehensive guide for the synthesis, characterization, and evaluation of the antibacterial properties of 6-chloro-3,4-dihydro-1H-quinolin-2-one derivatives. It offers detailed, field-proven protocols for researchers engaged in the discovery and preclinical development of new antibiotics. The methodologies are grounded in established standards to ensure data integrity and reproducibility, facilitating the identification of lead compounds for further investigation.
Introduction: The Rationale for Targeting the 6-Chloro-3,4-dihydro-1H-quinolin-2-one Scaffold
The quinolin-2-one core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[3] The introduction of a chlorine atom at the C6 position can significantly modulate the electronic and lipophilic properties of the molecule, potentially enhancing its antibacterial potency and pharmacokinetic profile. The dihydro- variant of the quinolinone ring provides a three-dimensional structure that can be further functionalized at various positions to optimize target engagement and antibacterial efficacy.
The primary mechanism of action for many quinolone antibiotics involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs. Some quinolin-2-one derivatives have also been reported to inhibit other essential bacterial enzymes, such as dihydrofolate reductase (DHFR), highlighting the potential for multiple mechanisms of action.[1][2]
These application notes will guide the user through the synthesis of the core 6-chloro-3,4-dihydro-1H-quinolin-2-one scaffold, suggest strategies for derivatization, and provide detailed protocols for assessing antibacterial activity and preliminary safety.
Synthesis of 6-Chloro-3,4-dihydro-1H-quinolin-2-one and its Derivatives
The synthesis of the core scaffold and its subsequent derivatization is a critical first step. The following protocols are based on established synthetic methodologies, adapted for the specific target compound.
Protocol 1: Synthesis of the Core Scaffold: 6-Chloro-3,4-dihydro-1H-quinolin-2-one
This protocol describes a reliable method for the synthesis of the 6-chloro-3,4-dihydro-1H-quinolin-2-one core structure, starting from commercially available 4-chloroaniline.
Materials:
-
4-chloroaniline
-
3-chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acylation of 4-chloroaniline:
-
Dissolve 4-chloroaniline (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-(4-chlorophenyl)-3-chloropropanamide.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
Carefully add anhydrous AlCl₃ (3 equivalents) to a flask equipped with a reflux condenser and a nitrogen inlet.
-
Add the crude N-(4-chlorophenyl)-3-chloropropanamide from the previous step to the flask.
-
Heat the mixture to 130-140°C with stirring for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is the crude 6-chloro-3,4-dihydro-1H-quinolin-2-one.
-
Filter the solid, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
-
Strategies for Derivatization
To explore the structure-activity relationship (SAR), the core scaffold can be derivatized at several positions. Common derivatization strategies include:
-
N-substitution (Position 1): Alkylation or arylation at the nitrogen atom can influence the compound's solubility and interaction with the target enzyme.
-
Substitution at Position 3: Introduction of various substituents at the C3 position can be achieved through alkylation or condensation reactions.
-
Substitution at Position 4: Functionalization at the C4 position can also impact biological activity.
The choice of derivatization strategy should be guided by rational drug design principles, including computational modeling and analysis of the target enzyme's active site.
Evaluation of Antibacterial Activity
A standardized and robust method for determining the antibacterial efficacy of the synthesized derivatives is crucial. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[5]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]
Materials:
-
Synthesized 6-chloro-3,4-dihydro-1H-quinolin-2-one derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compounds in a 96-well plate. First, add 100 µL of CAMHB to all wells. Then, add 100 µL of the stock solution to the first well and mix. Transfer 100 µL from the first well to the second, and repeat across the plate to create a concentration gradient. Discard the final 100 µL from the last well in the series.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (final volume will be 200 µL).
-
Include a growth control (inoculum in broth without any compound) and a sterility control (broth only).
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
-
Data Presentation:
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) |
| Derivative 1 | 4 | 16 |
| Derivative 2 | 2 | 8 |
| Derivative 3 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 |
Visualizing the Experimental Workflow
Caption: Workflow for MIC Determination by Broth Microdilution.
Investigating the Mechanism of Action
Understanding how a novel antibacterial agent works is crucial for its development. For quinolinone derivatives, a primary hypothesis is the inhibition of bacterial topoisomerases.
Putative Signaling Pathway
Sources
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- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
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- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Investigating the Agricultural Potential of 6-chloro-3,4-dihydro-1H-quinolin-2-one
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The quinoline and quinolinone chemical scaffolds are foundational in the discovery of new bioactive molecules, with significant applications in both medicine and agriculture.[1][2][3] While extensive research has focused on various derivatives, the specific compound 6-chloro-3,4-dihydro-1H-quinolin-2-one represents an under-explored molecule within agricultural science. This guide provides a comprehensive framework for investigating its potential as a novel agrochemical. We present not a record of established use, but a strategic roadmap for its synthesis and evaluation as a potential fungicide and plant growth regulator. The protocols herein are designed as robust, self-validating screening systems to generate foundational data, enabling researchers to explore the promise of this and related quinolinone compounds.
Scientific Rationale: The Quinolinone Scaffold in Agrochemical Research
The quinoline scaffold is a privileged structure in pesticide research and development, particularly in the discovery of novel fungicides.[1] Its rigid structure and potential for diverse functionalization allow for fine-tuning of biological activity and physical properties. The dihydroquinolin-2-one core, specifically, is present in numerous pharmacologically active compounds, demonstrating its ability to interact with biological systems.[4]
The introduction of a chlorine atom at the 6-position, as in 6-chloro-3,4-dihydro-1H-quinolin-2-one, is a common strategy in agrochemical design. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often enhancing efficacy. Therefore, a logical hypothesis is that 6-chloro-3,4-dihydro-1H-quinolin-2-one may possess latent fungicidal or plant growth-regulating properties worthy of investigation.
These application notes provide the experimental framework to test this hypothesis, guiding the researcher from initial synthesis to tiered biological screening.
Synthesis of the Core Compound
Before any biological evaluation, the target compound must be synthesized and purified. Dihydroquinolin-2-ones can be synthesized through various established methods, including the catalytic annulation of α,β-unsaturated N-arylamides, photocyclization of N-arylacrylamides, or multi-step procedures starting from aniline derivatives.[5][6][7]
A common and reliable approach for a chlorinated analogue involves a multi-step synthesis, which offers high purity and predictable outcomes.[5]
Protocol 1: Multi-Step Synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one
This protocol is adapted from established methods for similar quinolinone structures. The causality behind this multi-step process lies in the controlled, sequential modification of a readily available starting material to build the final heterocyclic system.
Step 1: Acylation of 4-chloroaniline
-
In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 4-chloroaniline in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine or sodium carbonate) to act as an acid scavenger.
-
Cool the mixture to 0-5°C in an ice bath. This is critical to control the exothermic reaction and prevent side-product formation.
-
Slowly add 3-chloropropionyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting aniline.
-
Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(4-chlorophenyl)-3-chloropropanamide.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Caution: This step uses a strong Lewis acid and should be performed in a well-ventilated fume hood.
-
Place anhydrous aluminum chloride (AlCl₃) in a reaction flask.
-
Slowly add the crude N-(4-chlorophenyl)-3-chloropropanamide from Step 1. The reaction is often performed without a solvent (neat) or in a high-boiling solvent like nitrobenzene.
-
Heat the mixture to 130-150°C. The high temperature is necessary to drive the intramolecular cyclization.
-
Maintain the temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes and precipitates the product.
-
Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6-chloro-3,4-dihydro-1H-quinolin-2-one.
Step 3: Characterization
-
Confirm the identity and purity of the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.
Tier 1 Screening: Fungicidal Activity
The quinoline scaffold is a known toxophore for fungi.[1] This protocol outlines a standard in vitro method to determine if 6-chloro-3,4-dihydro-1H-quinolin-2-one can inhibit the growth of economically important plant pathogenic fungi.
Protocol 2: In Vitro Mycelial Growth Inhibition Assay
This assay provides a direct measure of the compound's ability to arrest fungal growth, a primary indicator of fungicidal or fungistatic activity.
Materials:
-
Pure 6-chloro-3,4-dihydro-1H-quinolin-2-one
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Stock solutions of the test compound in DMSO (e.g., 10 mg/mL).
-
Cultures of test fungi (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani).
-
Sterile cork borer (5 mm diameter).
-
Positive control: A commercial fungicide (e.g., Chlorothalonil).[8]
-
Negative control: DMSO.
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to approximately 45-50°C. This temperature is cool enough to prevent compound degradation but warm enough to remain liquid.
-
Prepare a dilution series. Add appropriate volumes of the stock solution of 6-chloro-3,4-dihydro-1H-quinolin-2-one to the molten PDA to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also prepare a negative control plate (DMSO only) and a positive control plate.
-
Immediately pour the amended agar into sterile Petri dishes and allow them to solidify in a laminar flow hood.
-
Using the sterile cork borer, cut a 5 mm mycelial plug from the leading edge of an actively growing fungal culture.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.
-
Seal the plates with paraffin film and incubate at 25°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the colony in the negative control and dt is the average diameter of the colony in the treated plate.
-
-
Use the dose-response data to calculate the EC₅₀ value (Effective Concentration to inhibit 50% of growth) via probit analysis.
Experimental Workflow for Fungicidal Screening
Caption: Workflow for in vitro fungicidal activity screening.
Tier 2 Screening: Plant Growth Regulation
Quinoline derivatives have also been explored as plant growth regulators.[9] It is crucial to determine if 6-chloro-3,4-dihydro-1H-quinolin-2-one exhibits any phytotoxicity or growth-promoting effects. A simple seed germination and seedling growth assay is a cost-effective first-pass screen.
Protocol 3: Seed Germination and Root Elongation Assay
This protocol assesses the compound's effect on fundamental plant development processes. The choice of both a monocot and a dicot species provides broader applicability of the results.
Materials:
-
Seeds of a monocot (e.g., wheat, Triticum aestivum) and a dicot (e.g., cress, Lepidium sativum).
-
Sterile Petri dishes lined with filter paper (e.g., Whatman No. 1).
-
Test solutions of 6-chloro-3,4-dihydro-1H-quinolin-2-one in water with a minimal amount of a surfactant (e.g., 0.01% Tween-20) to aid dissolution. Concentrations: 1, 10, 50, 100, 200 µM.
-
Control solution: Water with the same concentration of surfactant.
-
Growth chamber with controlled light and temperature (e.g., 23°C, 16h light/8h dark).
Procedure:
-
Surface-sterilize seeds by briefly washing in 1% sodium hypochlorite solution, followed by several rinses with sterile distilled water. This prevents microbial contamination from confounding the results.
-
Place 20-30 seeds evenly on the filter paper in each Petri dish.
-
Add 5 mL of the respective test solution or control solution to each dish. Ensure the filter paper is saturated but not flooded.
-
Seal the dishes with paraffin film to maintain humidity.
-
Place the dishes in the growth chamber.
-
After 3-5 days (depending on the species), record the germination rate (percentage of seeds that have germinated).
-
After 7 days, carefully remove the seedlings and measure the length of the primary root and the shoot for at least 10 representative seedlings from each dish.
-
Calculate the average root length, shoot length, and germination percentage for each treatment.
-
Express the results as a percentage of the control treatment to determine if the effect is inhibitory or stimulatory.
Data Interpretation and Quantitative Summary
All quantitative data should be summarized for clear comparison. The tables below serve as templates for recording the results from the proposed screening protocols.
Table 1: Fungicidal Activity Data Template
| Fungal Species | Test Compound Concentration (µg/mL) | Mean Growth Inhibition (%) | Calculated EC₅₀ (µg/mL) |
| Botrytis cinerea | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| Fusarium graminearum | 1 | ||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Plant Growth Regulation Data Template
| Plant Species | Test Compound Concentration (µM) | Germination Rate (% of Control) | Root Length (% of Control) | Shoot Length (% of Control) |
| Triticum aestivum | 1 | |||
| 10 | ||||
| 100 | ||||
| Lepidium sativum | 1 | |||
| 10 | ||||
| 100 |
Trustworthiness and Self-Validation
For the protocols described to be trustworthy, every experiment must include:
-
Negative Controls: (e.g., DMSO or surfactant-only treatments). This establishes the baseline and ensures the solvent is not causing the observed effects.
-
Positive Controls: (e.g., a known commercial fungicide or plant growth regulator). This validates that the experimental system is responsive and capable of detecting the desired activity.
-
Replication: Each treatment should be performed in triplicate at a minimum to ensure the results are reproducible and to allow for statistical analysis.
Future Directions
If initial screenings show promising activity (e.g., an EC₅₀ < 25 µg/mL for fungicidal activity or significant growth modulation at < 100 µM), further research should be pursued:
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogues of 6-chloro-3,4-dihydro-1H-quinolin-2-one with modifications at different positions to optimize activity.
-
Mechanism of Action Studies: Investigate the biochemical target of the compound.
-
Greenhouse and Field Trials: Evaluate the compound's efficacy under more realistic conditions on host plants.
-
Toxicology and Environmental Fate: Assess the safety profile of the lead candidate.
References
-
Title: Quinoline Derivatives in Discovery and Development of Pesticides Source: PubMed / Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: Quinoline series' role in agriculture stems from its diverse chemical... Source: ResearchGate URL: [Link]
-
Title: STIMULANTS OF AGRICULTURE CROPS BASES QUINAZOLIN-4-ONE Source: Zenodo URL: [Link]
-
Title: USE OF NEW COMPOUNDS OF THE QUINOLINE SERIES AS EFFECTIVE STIMULANTS OF GROWTH PROCESSES Source: ResearchGate URL: [Link]
-
Title: Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers Source: Semantic Scholar URL: [Link]
-
Title: A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone Source: ResearchGate URL: [Link]
-
Title: PLANT GROWTH REGULATORS Source: PhytoTech Labs URL: [Link]
-
Title: Synthesis of 6-Alkyloxyl-3,4-dihydro-2(1H)-quinoliones and Their Anticonvulsant Activities Source: ResearchGate URL: [Link]
-
Title: Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides Source: MDPI URL: [Link]
-
Title: Dihydroquinolinone synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Chlorothalonil Source: PubChem URL: [Link]
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Title: A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones Source: PubMed URL: [Link]
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Application Notes & Protocols: A Framework for In Vitro Efficacy Evaluation of 6-chloro-3,4-dihydro-1H-quinolin-2-one
Introduction: The Therapeutic Potential of the Dihydroquinolinone Scaffold
The 3,4-dihydro-2(1H)-quinolinone core is a quintessential "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1][2] This scaffold is a key component in several FDA-approved drugs, including the antipsychotic aripiprazole and the antiplatelet agent cilostazol, which underscores its therapeutic versatility.[3][4] Compounds built upon this framework have demonstrated a wide spectrum of pharmacological activities, including phosphodiesterase (PDE) inhibition, modulation of dopamine and serotonin receptors, and β-adrenergic receptor blocking.[3]
The subject of this guide, 6-chloro-3,4-dihydro-1H-quinolin-2-one, is a halogenated derivative of this potent scaffold. The addition of a chlorine atom at the 6-position can significantly influence the compound's physicochemical properties and biological activity, potentially enhancing potency, selectivity, or metabolic stability.
This document provides a comprehensive, multi-tiered framework for researchers to systematically evaluate the in vitro efficacy and preliminary safety profile of 6-chloro-3,4-dihydro-1H-quinolin-2-one. The proposed workflow is designed to first establish a therapeutic window by assessing general cytotoxicity and then to probe for specific mechanisms of action based on the known pharmacology of the parent scaffold.
Section 1: Foundational Assays - Establishing a Therapeutic Window
Before investigating specific mechanisms of action, it is imperative to determine the concentration range at which 6-chloro-3,4-dihydro-1H-quinolin-2-one exhibits biological activity without causing general cellular toxicity. These foundational assays distinguish targeted pharmacological effects from non-specific cytotoxic effects and are crucial for interpreting all subsequent efficacy data.[5][6]
Logical Workflow for Foundational Assays
The initial screening phase follows a logical progression from assessing metabolic health to confirming membrane integrity.
Caption: Workflow for initial cytotoxicity screening.
Protocol 1.1: Cell Viability Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[7]
Materials:
-
6-chloro-3,4-dihydro-1H-quinolin-2-one stock solution (e.g., 10 mM in DMSO)
-
Selected cell line (e.g., HEK293 for general toxicity, or a disease-relevant line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A common starting range is 0.1 µM to 100 µM.
-
Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells.
-
Controls: Include vehicle controls (medium with the same final DMSO concentration as the highest compound dose) and untreated controls (medium only).
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 1.2: Membrane Integrity Assessment via LDH Cytotoxicity Assay
Principle: The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7] A compromised cell membrane leads to the leakage of this stable cytosolic enzyme, making it an excellent indicator of cell death.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit
-
Treated cell culture plates (prepared as in Protocol 1.1, steps 1-5)
-
Lysis Buffer (often included in the kit, for maximum LDH release control)
-
Microplate reader (absorbance at ~490 nm)
Step-by-Step Methodology:
-
Prepare Controls: On the same plate used for compound treatment, designate wells for:
-
Maximum LDH Release: Treat cells with the kit's Lysis Buffer 30-45 minutes before the assay endpoint.
-
Vehicle Control: Cells treated with the highest concentration of solvent (e.g., DMSO).
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate. Be cautious not to disturb the cell monolayer.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (catalyst and substrate) from the kit to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit).
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound LDH - Vehicle LDH) / (Max LDH - Vehicle LDH) * 100). Plot this value against the log of the compound concentration to determine the cytotoxic IC₅₀.
Section 2: Target-Specific Efficacy Assays
With a non-toxic concentration range established, the next phase involves screening for efficacy against specific, high-probability targets identified from the pharmacology of the quinolinone scaffold.
2.1 Ion Channel Modulation Assays
Many CNS and cardiovascular drugs function by modulating ion channels. Given the prevalence of these activities among quinolinone derivatives, assessing interaction with key cardiac and neuronal ion channels is a critical step.[8][9]
Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium channel crucial for cardiac repolarization.[10] Inhibition of this channel can lead to QT interval prolongation, a serious cardiotoxic side effect.[11] This high-throughput assay uses thallium (Tl⁺) as a surrogate for potassium (K⁺).[12][13] Cells expressing hERG are loaded with a Tl⁺-sensitive fluorescent dye. When the channels open, Tl⁺ flows into the cell, binds the dye, and generates a fluorescent signal.[12][14] An inhibitor will block this influx, resulting in a reduced signal.
Caption: Principle of the hERG thallium flux assay.
Materials:
-
HEK293 or U2OS cell line stably expressing the hERG channel
-
FluxOR™ Thallium Detection Kit (or equivalent)
-
Assay Buffer and Stimulant Buffer (containing Tl⁺)
-
Known hERG inhibitor as a positive control (e.g., E-4031, Astemizole)[11]
-
Black, clear-bottom 96- or 384-well microplates
-
Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)
Step-by-Step Methodology:
-
Cell Seeding: Plate hERG-expressing cells in black, clear-bottom microplates and grow to confluence.
-
Dye Loading: Prepare the fluorescent dye loading solution according to the kit manufacturer's instructions. Remove the culture medium and add the dye solution to the cells.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 37°C (as per kit protocol), protected from light.
-
Compound Addition: Add serial dilutions of 6-chloro-3,4-dihydro-1H-quinolin-2-one and controls (vehicle, positive control) to the plate. Incubate for 15-30 minutes.
-
Signal Measurement: Place the plate in a kinetic fluorescence plate reader. Set the instrument to add the Tl⁺-containing Stimulant Buffer and immediately begin reading fluorescence (e.g., Ex/Em ~480/540 nm) every second for 2-3 minutes.[12]
-
Data Analysis: The rate of fluorescence increase or the peak fluorescence is proportional to hERG channel activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the dose-response curve to determine the IC₅₀ value.
2.2 Enzyme Inhibition Assays
The dihydroquinolinone scaffold is a well-known inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cAMP and cGMP.[15][16]
Principle: This assay measures the ability of a compound to inhibit the PDE5 enzyme, which specifically hydrolyzes cGMP.[17][18] The assay uses a fluorescently-labeled cGMP substrate. When the substrate is cleaved by PDE5, the fluorescent label is released, causing a change in fluorescence polarization. An inhibitor prevents this cleavage, maintaining a high polarization signal.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescently-labeled cGMP substrate (e.g., from a commercial kit)
-
Assay Buffer
-
Known PDE5 inhibitor as a positive control (e.g., Sildenafil)[19]
-
Low-volume, black 384-well microplates
-
Fluorescence polarization plate reader
Step-by-Step Methodology:
-
Compound Plating: Add serial dilutions of the test compound and controls in assay buffer to the wells of a 384-well plate.
-
Enzyme Addition: Add a fixed concentration of the PDE5 enzyme to each well. Briefly incubate (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the fluorescent cGMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Low polarization values indicate high enzyme activity (no inhibition), while high polarization values indicate low enzyme activity (inhibition). Calculate the percent inhibition relative to controls and plot the dose-response curve to determine the IC₅₀.
Section 3: Data Presentation and Interpretation
Effective evaluation requires clear presentation and careful interpretation of the data. All dose-response data should be summarized in tables to facilitate comparison between different assays.
Table 1: Summary of In Vitro Assay Results (Hypothetical Data)
| Assay Type | Target/Endpoint | Cell Line | IC₅₀ (µM) |
| Foundational | Cell Viability (MTT) | HEK293 | > 100 |
| Cytotoxicity (LDH) | HEK293 | 85.2 | |
| Efficacy | hERG Channel Block | hERG-HEK293 | 45.7 |
| PDE5 Inhibition | (Enzymatic) | 2.3 | |
| PDE3 Inhibition | (Enzymatic) | 15.6 |
Interpretation: The Therapeutic Index (TI) is a critical concept. It provides a measure of the compound's safety margin. A simple in vitro TI can be calculated by comparing the cytotoxicity IC₅₀ to the efficacy IC₅₀.
-
In Vitro TI = Cytotoxicity IC₅₀ / Efficacy IC₅₀
In the hypothetical example above, the TI for PDE5 inhibition would be 85.2 / 2.3 ≈ 37. This suggests a reasonably good safety window, as the compound is 37 times more potent at inhibiting its target than at causing general cell death. Conversely, the proximity of the hERG IC₅₀ (45.7 µM) to the cytotoxicity IC₅₀ (85.2 µM) warrants further investigation into potential cardiotoxicity.
References
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Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
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Quent, V. J., et al. (2010). Optimization of Cell Viability Assays for Drug Sensitivity Screens. In Methods in Molecular Biology, 648, 243–255. Retrieved from [Link]
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ION Biosciences. (n.d.). Flow Cytometric Potassium Channel Assay. Retrieved from [Link]
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Silva, T. O., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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National Toxicology Program. (2003). In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Tang, Q., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In Methods in Molecular Biology, 2249, 139–146. Retrieved from [Link]
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ION Biosciences. (n.d.). Potassium Channel Assays | K⁺ Indicators. Retrieved from [Link]
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Rabari, V. (2018). hERG Assay. Slideshare. Retrieved from [Link]
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Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]
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Balion, M. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity. Protocols.io. Retrieved from [Link]
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Minor, D. L., et al. (2012). Ion Channel Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]
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FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
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Mapa, S. T., et al. (2017). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Journal of Pharmaceutical and Biomedical Analysis, 140, 349-356. Retrieved from [Link]
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Weaver, C. D., et al. (2004). A Thallium-Sensitive, Fluorescence-Based Assay for Detecting and Characterizing Potassium Channel Modulators in Mammalian Cells. Journal of Biomolecular Screening, 9(8), 671-677. Retrieved from [Link]
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Titus, S. A., et al. (2012). Cell-based potassium ion channel screening using the FluxOR assay. Journal of Biomolecular Screening, 17(1), 120-128. Retrieved from [Link]
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Molecular Devices. (n.d.). A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48063–48081. Retrieved from [Link]
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Al-Warhi, T., et al. (2021). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. ARC Journal of Pharmaceutical Sciences, 7(2), 1-6. Retrieved from [Link]
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Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Life Sciences, 9(3), 1-10. Retrieved from [Link]
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Kopljar, I., et al. (2017). Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state. Journal of Pharmacological and Toxicological Methods, 88, 18-26. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Retrieved from [Link]
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Fermini, B., & Fossa, A. A. (2023). An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. British Journal of Pharmacology, 180(1), 1-16. Retrieved from [Link]
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Oshiro, Y., et al. (2000). 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and its derivatives. Journal of Medicinal Chemistry, 43(2), 177-89. Retrieved from [Link]
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Panyi, G., et al. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology, 12, 747321. Retrieved from [Link]
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Oshiro, Y., et al. (2000). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]
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Labiotech.eu. (2024). A new approach could radically change erectile dysfunction treatment. Retrieved from [Link]
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Bouchet, A., et al. (2021). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 2(1), 1-38. Retrieved from [Link]
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Gillespie, J. R., et al. (2011). Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs. Bioorganic & Medicinal Chemistry Letters, 21(22), 6793-6797. Retrieved from [Link]
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Xin, H., et al. (2020). Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. Bioorganic Chemistry, 105, 104428. Retrieved from [Link]
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PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Retrieved from [Link]
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Meiring, L., et al. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini Reviews in Medicinal Chemistry, 18(10), 828-836. Retrieved from [Link]
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Seth, A., et al. (2022). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry, 13(9), 1109-1116. Retrieved from [Link]
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Vasin, A. V., et al. (2023). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Beilstein Journal of Organic Chemistry, 19, 1309-1319. Retrieved from [Link]
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Meiring, L., et al. (2018). A Review Of The Pharmacological Properties Of 3,4-Dihydro-2(1h)-Quinolinones. ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: A Framework for In Vivo Evaluation of 6-chloro-3,4-dihydro-1H-quinolin-2-one
Abstract
The 3,4-dihydro-1H-quinolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of multiple FDA-approved drugs with diverse pharmacological activities.[1][2] Compounds incorporating this moiety have demonstrated efficacy in treating conditions ranging from central nervous system (CNS) disorders and cardiovascular diseases to cancer.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vivo testing strategy for a specific derivative, 6-chloro-3,4-dihydro-1H-quinolin-2-one. Given the limited public data on this specific molecule, this guide synthesizes information from the broader quinolinone class to propose logical, high-probability therapeutic areas for investigation. We present detailed protocols for animal models in oncology and CNS disorders, underpinned by a foundational framework of essential preclinical considerations, including pharmacokinetic profiling and dose-range finding.
Scientific Rationale: The Quinolinone Scaffold
The versatility of the 3,4-dihydro-2(1H)-quinolinone scaffold is well-documented.[2] Its presence in drugs like aripiprazole (dopamine/serotonin receptor modulator), cilostazol (phosphodiesterase inhibitor), and carteolol (β-adrenergic blocker) highlights its ability to interact with a wide range of biological targets.[2] The broader quinoline and quinolinone classes exhibit an even wider array of activities, including anticancer, anti-inflammatory, neuroprotective, and antimalarial properties.[3][4][5][6]
The subject of this guide, 6-chloro-3,4-dihydro-1H-quinolin-2-one, features a chlorine atom at the 6-position. Halogenation, particularly the introduction of a fluorine atom at this position, has been a critical modification in the development of quinolone antibiotics, significantly improving their spectrum of activity.[5] This suggests that the 6-chloro substitution could be a key determinant of the compound's specific biological activity and potency. Based on this structural class, the primary therapeutic areas for investigation are hypothesized to be oncology and central nervous system disorders.
Caption: Potential therapeutic pathways for quinolinone-based compounds.
Foundational In Vivo Studies: A Prerequisite for Efficacy Testing
Before embarking on specific disease models, a series of foundational studies are mandatory to ensure data integrity, animal welfare, and the successful execution of efficacy trials.[7][8] These initial steps, which must comply with Good Laboratory Practice (GLP) guidelines where applicable, are crucial for determining the safety and pharmacokinetic profile of the test article.[8]
Caption: General workflow for in vivo preclinical evaluation.
Test Article Formulation
The first step involves developing a suitable vehicle for administration. The choice of vehicle depends on the physicochemical properties of 6-chloro-3,4-dihydro-1H-quinolin-2-one (e.g., solubility, stability) and the intended route of administration.[9]
Protocol: Vehicle Screening
-
Assess Solubility: Determine the solubility of the compound in common vehicles (e.g., saline, PBS, 5% DMSO in corn oil, 10% Tween® 80 in saline).
-
Prepare Formulations: Prepare small-scale formulations at the highest anticipated concentration.
-
Stability Check: Assess the physical stability (e.g., precipitation, phase separation) of the formulations over a relevant timeframe (e.g., 4-24 hours) at room temperature and 4°C.
-
Select Vehicle: Choose a simple, well-tolerated vehicle that maintains the compound in solution or as a uniform suspension for the duration of dosing. The selection should consider tolerability in the chosen animal species.[9]
Pharmacokinetics (PK)
A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This data informs dose selection and scheduling for subsequent efficacy studies by correlating the administered dose with systemic exposure (e.g., Cmax, AUC).[7][9]
Protocol: Single-Dose PK in Mice
-
Animals: Use a standard rodent strain (e.g., C57BL/6 or BALB/c mice), 8-10 weeks old. Group size: n=3 per timepoint.
-
Dose Administration: Administer a single dose of the formulated compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)).
-
Sample Collection: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at predetermined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Bioanalysis: Process blood to plasma and quantify the concentration of the parent compound using a validated analytical method (e.g., LC-MS/MS).[7]
-
Data Analysis: Calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).
Dose Range-Finding (DRF)
A DRF study is performed to identify the Maximum Tolerated Dose (MTD) and to establish a range of doses that are safe to use in longer-term efficacy studies.[9]
Protocol: 7-Day DRF Study in Mice
-
Animals: Use the same strain as intended for efficacy studies. Group size: n=3-5 per dose group.
-
Dose Escalation: Administer the compound daily for 7 days across a wide range of doses (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.
-
Monitoring: Record clinical observations daily (e.g., changes in posture, activity, grooming). Measure body weight daily.
-
Endpoint: At the end of the study, perform terminal blood collection for clinical chemistry and collect major organs for histopathology.
-
Data Analysis: Determine the No Observed Adverse Effect Level (NOAEL) and the MTD.[9] Select 3-4 well-tolerated doses for efficacy studies based on these findings.
| Parameter | Vehicle Control | Dose 1 (e.g., 30 mg/kg) | Dose 2 (e.g., 100 mg/kg) | Dose 3 (e.g., 300 mg/kg) |
| Body Weight Change (%) | +5% | +4% | -2% | -15% (Exceeds limit) |
| Key Clinical Signs | Normal | Normal | Mild, transient hypoactivity | Hunched posture, piloerection |
| MTD Determination | - | - | MTD | Exceeds MTD |
| NOAEL Determination | - | NOAEL | - | - |
| Table 1: Example summary of a Dose Range-Finding (DRF) study. Doses for efficacy studies would be selected at or below the MTD (e.g., 10, 30, 100 mg/kg). |
Efficacy Model Protocols
Based on the pharmacology of the broader quinolinone class, the following models represent logical starting points for evaluating the in vivo efficacy of 6-chloro-3,4-dihydro-1H-quinolin-2-one.
Oncology: Prostate Cancer Xenograft Model
Rationale: Tetrahydroquinoline derivatives, structurally related to the test compound, have been identified as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a target in prostate cancer.[10] These compounds effectively suppressed tumor growth in a 22Rv1 xenograft model.[10]
Protocol: 22Rv1 Human Prostate Cancer Xenograft in Mice
-
Cell Culture: Culture 22Rv1 human prostate cancer cells under standard conditions. Ensure cells are free of mycoplasma before implantation.
-
Animals: Use male, 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic Nude mice). Allow animals to acclimate for at least one week.
-
Tumor Implantation:
-
Harvest 22Rv1 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel®.
-
Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 3-4 days post-implantation.
-
Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
-
Randomization and Dosing:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group), including a vehicle control.
-
Administer 6-chloro-3,4-dihydro-1H-quinolin-2-one (formulated as per Section 2.1) daily via the predetermined route (e.g., PO) at doses selected from the DRF study.
-
-
Endpoints and Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
The primary endpoint is tumor growth inhibition (TGI). The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
-
Terminal Procedures:
-
At the end of the study, collect terminal blood samples for PK analysis.
-
Excise tumors, weigh them, and process for downstream analysis (e.g., histology, biomarker analysis).
-
CNS: Forced Swim Test for Antidepressant Activity
Rationale: The 3,4-dihydro-2(1H)-quinolinone core is found in the atypical antipsychotic aripiprazole, which has complex effects on dopamine and serotonin receptors and is also approved as an adjunctive treatment for major depressive disorder.[2] The Forced Swim Test (FST) is a widely used primary screening model to assess potential antidepressant efficacy.
Protocol: Forced Swim Test (FST) in Mice
-
Animals: Use male mice of a standard strain (e.g., CD-1 or BALB/c), 8-10 weeks old. House them individually for at least 24 hours before testing.
-
Apparatus: Use transparent plastic cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Drug Administration:
-
Randomize animals into treatment groups (n=10-15 per group), including vehicle control and a positive control (e.g., imipramine at 30 mg/kg, IP).
-
Administer 6-chloro-3,4-dihydro-1H-quinolin-2-one at selected doses IP or PO. The timing of administration depends on the compound's Tmax (e.g., administer 30-60 minutes before the test).
-
-
Test Procedure:
-
Gently place each mouse into its respective cylinder.
-
Record a 6-minute test session using a video camera.
-
An observer, blinded to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
-
Data Analysis:
-
Compare the mean duration of immobility between the vehicle group and the treatment groups.
-
Use an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.
-
References
-
Du, Z., et al. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic Chemistry. [Link]
-
Karampelas, T., et al. (2021). Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease. Journal of Inorganic Biochemistry. [Link]
-
Stalinska, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. PPD. [Link]
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Area9 Lyceum. (n.d.). Preclinical Testing Requirements. Rhapsode. [Link]
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Contract Pharma. (2021). Preparing for Preclinical Testing: A Readiness Checklist. Contract Pharma. [Link]
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Altasciences. (n.d.). HOW DO I GET MY COMPOUND INTO PHASE I?. Altasciences. [Link]
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Abonia, R., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
-
ResearchGate. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. Request PDF. [Link]
-
Meiring, L., et al. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini Reviews in Medicinal Chemistry. [Link]
-
Hu, Q-Q., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacologica Sinica. [Link]
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- 3. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
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- 8. ppd.com [ppd.com]
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- 10. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Friedel-Crafts Cyclization of N-Arylpropanamides
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Welcome to the Technical Support Center for the intramolecular Friedel-Crafts cyclization of N-arylpropanamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful ring-forming reaction. Here, we move beyond simple protocols to provide in-depth, experience-driven advice to troubleshoot common issues and optimize your reaction outcomes. This resource is structured to anticipate your questions and provide clear, actionable solutions grounded in established chemical principles.
Foundational Overview: The Reaction and Its Significance
The intramolecular Friedel-Crafts cyclization of N-arylpropanamides is a cornerstone reaction in synthetic organic chemistry, providing a direct route to valuable heterocyclic scaffolds, most notably quinolones and related structures. These motifs are prevalent in a wide range of pharmaceuticals and biologically active compounds. The reaction involves an electrophilic aromatic substitution where the amide functionality, activated by a strong acid, generates an electrophilic species that is subsequently attacked by the tethered aryl ring to form a new cyclic structure.
The success of this transformation is highly dependent on the careful selection of the acid catalyst, solvent, and reaction temperature, as well as the electronic nature of the aromatic ring.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific experimental challenges in a direct question-and-answer format, providing not just a solution, but the underlying scientific reasoning to empower your future experimental design.
Low to No Product Formation
Q1: My reaction shows no conversion, and I'm recovering only my starting N-arylpropanamide. What are the likely causes?
A1: This is a common and frustrating issue that typically points to one of three primary culprits: catalyst deactivation, insufficient reaction temperature, or a highly deactivated aromatic ring.
-
Catalyst Inactivity: The most frequent cause is moisture.[1][2][3] Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids such as polyphosphoric acid (PPA) and Eaton's reagent are extremely hygroscopic.[2][4][5] Any water present in your glassware, solvent, or starting materials will rapidly deactivate the catalyst. It is imperative to use oven-dried glassware, anhydrous solvents, and freshly opened or purified reagents.[2]
-
Sub-optimal Reaction Temperature: Friedel-Crafts acylations often require thermal energy to overcome the activation barrier.[2][3] If you are running the reaction at room temperature without success, a gradual increase in temperature is a logical next step. However, be cautious, as excessively high temperatures can lead to side reactions and decomposition.[2][3]
-
Deactivated Aromatic Ring: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring will significantly hinder the electrophilic aromatic substitution.[2][6] The electron-deficient ring is less nucleophilic and therefore less likely to attack the electrophilic acylium ion intermediate. If your substrate contains such groups, you may need to employ a more potent acid catalyst or higher temperatures.
Q2: I'm seeing a low yield of my desired cyclized product, with a significant amount of starting material remaining. How can I drive the reaction to completion?
A2: Low conversion with some product formation suggests your conditions are on the right track but require optimization.
-
Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylations often necessitate stoichiometric or even excess amounts of the Lewis acid catalyst.[2][3][7] This is because the ketone product can form a stable complex with the catalyst, effectively sequestering it from the reaction cycle.[2][3] A systematic increase in the catalyst loading (e.g., from 1.1 to 2.5 equivalents) can often dramatically improve yields.
-
Reaction Time: It's possible the reaction has not been allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
Choice of Catalyst: If increasing catalyst loading and time doesn't improve the yield, consider a more powerful activating agent. For instance, Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is often more effective and requires milder conditions than traditional polyphosphoric acid (PPA).[4][5][8] Triflic acid (TfOH) or its anhydride (Tf₂O) are also extremely potent reagents for promoting such cyclizations.[9][10][11]
Formation of Side Products and Impurities
Q3: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions?
A3: The formation of multiple products often arises from the high reactivity of the intermediates and the harsh reaction conditions.
-
Intermolecular Reactions: At high concentrations, the activated amide species can react with another molecule of the N-arylpropanamide instead of cyclizing, leading to polymeric material. Running the reaction at a higher dilution can favor the desired intramolecular pathway.
-
Rearrangement: While less common in acylations compared to alkylations, rearrangement of the propanamide side chain is possible under strongly acidic conditions, leading to constitutional isomers.[7][12]
-
Sulfonation: When using sulfuric acid or Eaton's reagent at elevated temperatures, sulfonation of the aromatic ring can occur as a competitive electrophilic substitution.[13] If this is suspected, switching to a non-sulfonating acid catalyst like PPA or triflic acid is advisable.
Q4: I'm observing the formation of an unexpected isomer. What could be directing the cyclization to a different position on the aromatic ring?
A4: The regioselectivity of the cyclization is governed by the electronic and steric effects of the substituents on the aromatic ring.
-
Electronic Directing Effects: The incoming electrophile will preferentially add to the most nucleophilic position on the aromatic ring. Electron-donating groups (e.g., -OCH₃, -CH₃) will direct the cyclization to the ortho and para positions, while electron-withdrawing groups direct to the meta position.
-
Steric Hindrance: Bulky substituents on the aromatic ring can sterically hinder the approach of the acylating species to the adjacent ortho position, favoring cyclization at a less hindered site.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose catalyst for this type of cyclization?
A: While the optimal catalyst is substrate-dependent, Eaton's reagent is an excellent starting point.[4][5][8] It is a powerful dehydrating agent and a strong Brønsted acid that often provides higher yields and requires milder conditions than PPA.[4][5][13] Its lower viscosity also makes it easier to handle.[8]
Q: Can I use a Lewis acid like AlCl₃ for the cyclization of an N-arylpropanamide?
A: While AlCl₃ is a classic Friedel-Crafts catalyst, it can be problematic with amide substrates. The Lewis basic nitrogen and oxygen atoms of the amide can coordinate strongly with the Lewis acid, potentially deactivating both the catalyst and the substrate.[3][14][15] Brønsted superacids like Eaton's reagent or triflic acid are generally more reliable for this specific transformation as they activate the amide through protonation.
Q: My N-arylpropanamide has a phenol or aniline moiety. Why is the reaction failing?
A: Aromatic rings bearing hydroxyl (-OH) or amino (-NH₂, -NHR) groups are generally incompatible with direct Friedel-Crafts acylation conditions.[3] The lone pairs on the oxygen or nitrogen atoms will coordinate with the acid catalyst, deactivating both the catalyst and the aromatic ring.[3] A common strategy to overcome this is to protect the functional group (e.g., as an acetate or a tosylamide) before the cyclization step.[3]
Q: How can I minimize the formation of char or polymeric material in my reaction?
A: Charring is often a sign of decomposition at excessively high temperatures. Carefully control the reaction temperature and consider using a milder catalyst system. As mentioned previously, running the reaction at a higher dilution can disfavor intermolecular polymerization.
Experimental Protocols and Data
General Protocol for Friedel-Crafts Cyclization using Eaton's Reagent
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the N-arylpropanamide (1.0 equivalent).
-
Reagent Addition: Carefully add Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in MsOH, typically 2.5-5.0 equivalents by weight relative to the substrate) to the flask at room temperature.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (start with a modest temperature, e.g., 60-80 °C) and stir under a nitrogen atmosphere.[16]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[8]
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1] After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.[8]
Table 1: Comparison of Common Acid Catalysts and Typical Conditions
| Catalyst | Typical Loading | Temperature Range (°C) | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Solvent | 80 - 160 | Inexpensive, effective for many substrates | High viscosity, requires high temperatures, difficult work-up[8][17] |
| Eaton's Reagent | 2.5 - 10 eq (w/w) | 35 - 110 | High yields, milder conditions, lower viscosity than PPA[4][5][8][16] | Can cause sulfonation at high temperatures[13] |
| Triflic Acid (TfOH) | 1.5 - 4 eq | 0 - 80 | Very strong acid, highly effective, often rapid reactions[10][11] | Expensive, corrosive |
| Triflic Anhydride (Tf₂O) | 1.1 - 2 eq | 0 - 60 | Extremely powerful activator for amides[9][18][19] | Expensive, highly reactive, requires careful handling |
| Aluminum Chloride (AlCl₃) | 1.1 - 2.5 eq | 0 - 80 | Standard Lewis acid | Can complex with amide, moisture sensitive[3][14] |
Visualizing the Process: Mechanisms and Workflows
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed intramolecular Friedel-Crafts cyclization of an N-arylpropanamide.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. community.wvu.edu [community.wvu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. figshare.com [figshare.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one
Welcome to the technical support center for the synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common challenges and side reactions encountered during the synthesis of this important intermediate, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
The primary and most established route to 6-chloro-3,4-dihydro-1H-quinolin-2-one is through an intramolecular Friedel-Crafts reaction of N-(4-chlorophenyl)-3-chloropropionamide. This process, while effective, is not without its potential pitfalls. Understanding the underlying mechanisms is crucial for mitigating the formation of unwanted byproducts.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions to get your reaction back on track.
Issue 1: Formation of an Isomeric Impurity
Question: I'm observing an unexpected peak in my LC-MS analysis that has the same mass as my desired product, 6-chloro-3,4-dihydro-1H-quinolin-2-one. What could this be and how can I avoid it?
Answer:
This is a classic case of regioisomer formation, a common side reaction in Friedel-Crafts cyclizations. The likely culprit is the formation of 8-chloro-3,4-dihydro-1H-quinolin-2-one .
-
Causality: The intramolecular Friedel-Crafts reaction is an electrophilic aromatic substitution. The acylated amino group is a strong ortho-, para-director. Since the para-position is blocked by the chlorine atom in the N-(4-chlorophenyl)-3-chloropropionamide precursor, cyclization is directed to the ortho-position. However, under harsh reaction conditions (e.g., high temperatures, very strong Lewis acids), some cyclization can occur at the less-favored meta-position, leading to the 8-chloro isomer.
-
Troubleshooting Steps:
-
Choice of Lewis Acid: The strength of the Lewis acid is critical. While aluminum chloride (AlCl₃) is commonly used, its high reactivity can promote isomer formation.[1][2] Consider using a milder Lewis acid such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃).
-
Reaction Temperature: High temperatures can provide the activation energy needed to overcome the regiochemical barrier for the formation of the meta-product. Running the reaction at the lowest effective temperature is advisable. Start with lower temperatures and gradually increase if the reaction is not proceeding.
-
Solvent: The choice of solvent can influence the reactivity of the Lewis acid. Non-polar solvents like dichloromethane or 1,2-dichloroethane are standard. Using a more coordinating solvent can sometimes temper the reactivity of the Lewis acid.
-
| Parameter | Standard Condition | Recommended Modification | Rationale |
| Lewis Acid | AlCl₃ | ZnCl₂, FeCl₃ | Milder Lewis acids are more selective and reduce the likelihood of meta-cyclization. |
| Temperature | > 100°C | 40-60°C | Lower temperatures favor the kinetically preferred ortho-cyclization product. |
| Solvent | Nitrobenzene | Dichloromethane, 1,2-Dichloroethane | Less reactive solvents provide a more controlled reaction environment. |
Issue 2: Presence of Starting Material and Polymeric Byproducts
Question: My reaction is sluggish, and I'm isolating a significant amount of unreacted N-(4-chlorophenyl)-3-chloropropionamide along with a high-molecular-weight, insoluble material. What is happening?
Answer:
This issue points towards incomplete reaction and potential polymerization.
-
Causality:
-
Incomplete Reaction: Insufficient catalyst, low reaction temperature, or a deactivated catalyst can lead to an incomplete reaction. The Lewis acid can be deactivated by moisture in the reagents or solvent.
-
Polymerization: Intermolecular Friedel-Crafts reactions can compete with the desired intramolecular cyclization. This is more likely to occur at higher concentrations of the starting material or if the intramolecular cyclization is slow. The electrophilic intermediate can react with another molecule of the starting material instead of cyclizing.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware, solvents, and reagents must be thoroughly dried. Moisture will quench the Lewis acid catalyst.
-
Catalyst Loading: Ensure you are using a sufficient stoichiometric amount of the Lewis acid. For AlCl₃, at least one equivalent is often required as it complexes with the amide carbonyl.[2]
-
Concentration: Running the reaction at a lower concentration (high dilution) can favor the intramolecular cyclization over intermolecular polymerization.
-
Order of Addition: Adding the N-(4-chlorophenyl)-3-chloropropionamide solution slowly to a suspension of the Lewis acid in the solvent can help maintain a low concentration of the starting material and favor the intramolecular pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in this synthesis?
A1: The Lewis acid, typically AlCl₃, plays a dual role. First, it activates the 3-chloropropionamide side chain by coordinating to the chlorine atom, facilitating the formation of an acylium ion or a polarized complex. This electrophilic species then attacks the electron-rich aromatic ring. Secondly, the Lewis acid coordinates with the amide carbonyl group, which can influence the reactivity and regioselectivity of the cyclization.[2]
Q2: Can I use a Brønsted acid instead of a Lewis acid?
A2: Strong Brønsted acids like sulfuric acid or polyphosphoric acid can also catalyze Friedel-Crafts reactions. However, they often require higher temperatures and can lead to sulfonation of the aromatic ring as a side reaction. For this specific transformation, Lewis acids generally provide better yields and cleaner reactions.
Q3: My final product is off-white or slightly colored. How can I purify it?
A3: A common method for purification is recrystallization. Ethanol or a mixture of ethanol and water is often effective.[3][4] If color persists, you can treat the solution with activated carbon during the recrystallization process to remove colored impurities. Column chromatography on silica gel can also be employed for high-purity material.
Q4: I am starting from 4-chloroaniline and 3-chloropropionyl chloride. What are the key considerations for the first step?
A4: The first step is the acylation of 4-chloroaniline to form N-(4-chlorophenyl)-3-chloropropionamide. Key considerations include:
-
Base: A base such as triethylamine or sodium bicarbonate is needed to neutralize the HCl generated during the reaction.[5]
-
Temperature: The reaction is typically exothermic. It's important to control the temperature, often by adding the 3-chloropropionyl chloride slowly at a low temperature (e.g., 0-10°C).
-
Solvent: Aprotic solvents like dichloromethane, ethyl acetate, or toluene are suitable for this step.[5][6]
Experimental Protocol: Synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one
This protocol is a general guideline. Optimization may be required based on your laboratory conditions and scale.
Part A: Synthesis of N-(4-chlorophenyl)-3-chloropropionamide
-
To a solution of 4-chloroaniline (1 eq.) and triethylamine (1.1 eq.) in dichloromethane (5-10 mL per gram of aniline) at 0°C, slowly add 3-chloropropionyl chloride (1.05 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) if necessary.
Part B: Intramolecular Friedel-Crafts Cyclization
-
To a suspension of anhydrous aluminum chloride (1.2 eq.) in 1,2-dichloroethane (10-20 mL per gram of AlCl₃) at 0°C, slowly add a solution of N-(4-chlorophenyl)-3-chloropropionamide (1 eq.) in 1,2-dichloroethane.
-
After the addition is complete, slowly warm the reaction mixture to 50-60°C and stir for 3-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.
-
Stir vigorously until all solids have dissolved.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 6-chloro-3,4-dihydro-1H-quinolin-2-one.
-
Purify the crude product by recrystallization from ethanol.
Diagrams
Caption: Mechanism of Friedel-Crafts Cyclization
Caption: Troubleshooting Workflow for Side Reactions
References
-
Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]
-
Preprints.org. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
- Google Patents. Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
-
ResearchGate. A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Friedel–Crafts cyclisations. Part III. Synthesis of derivatives of 2(1H)-quinolone (carbostyril) by aluminium chloride-catalysed cycloeliminations of cinnamanilide and related compounds. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
- Google Patents. Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
- Google Patents. Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
Sources
- 1. Friedel–Crafts cyclisations. Part III. Synthesis of derivatives of 2(1H)-quinolone (carbostyril) by aluminium chloride-catalysed cycloeliminations of cinnamanilide and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]
- 4. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]
- 5. US20040034228A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-chloro-3,4-dihydro-1H-quinolin-2-one
Welcome to the technical support resource for the purification of 6-chloro-3,4-dihydro-1H-quinolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with removing isomeric impurities from this compound.
Introduction
6-chloro-3,4-dihydro-1H-quinolin-2-one is a valuable building block in medicinal chemistry. Its synthetic pathways can often lead to the formation of positional isomers, which can be challenging to separate due to their similar physicochemical properties. The presence of these impurities can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a structured approach to identifying, separating, and quantifying isomeric impurities, ensuring the high purity required for research and development applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Identifying the Likely Isomeric Impurities
Question: During the synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one, what are the most probable isomeric impurities I should be looking for?
Answer: The most common isomeric impurities are positional isomers that arise from the cyclization step of the synthesis. Depending on the starting materials and reaction conditions, you may encounter other chloro-substituted isomers. For instance, if the synthesis involves a Friedel-Crafts type cyclization of a substituted propionamide, the position of the chloro group on the aniline precursor will dictate the primary product and potential isomers. A common synthetic precursor is N-(4-chlorophenyl)-3-chloropropionamide. While this should ideally yield the 6-chloro product, alternative cyclization pathways could potentially lead to the formation of other isomers, such as 8-chloro-3,4-dihydro-1H-quinolin-2-one, although the 6-chloro isomer is generally favored.[1]
It is crucial to employ analytical techniques that can distinguish between these isomers.
Analytical Workflow for Isomer Identification
Caption: Figure 1. Analytical workflow for isomer identification and quantification.
FAQ 2: Choosing the Right Purification Technique
Question: What is the most effective method for separating 6-chloro-3,4-dihydro-1H-quinolin-2-one from its isomers?
Answer: The choice of purification technique depends on the impurity profile, the scale of your synthesis, and the desired final purity. The two most effective methods are recrystallization and column chromatography.
-
Recrystallization: This is a cost-effective and scalable method, particularly useful for removing small amounts of impurities.[2] The success of recrystallization hinges on finding a suitable solvent system where the desired isomer has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in the mother liquor.
-
Column Chromatography: This technique offers high-resolution separation and is ideal when dealing with significant quantities of isomeric impurities or when isomers have very similar polarities.[3][4] Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography can be employed.
For challenging separations, advanced techniques like preparative High-Performance Liquid Chromatography (Prep-HPLC) or Supercritical Fluid Chromatography (SFC) can be utilized.[3][5]
Troubleshooting Guide: Recrystallization
Issue: My compound is not crystallizing, or the purity is not improving after recrystallization.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | The solubility of the desired compound and its isomers are too similar in the chosen solvent. |
| Solution: Conduct a thorough solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). A good solvent will dissolve the compound when hot but not when cold.[2] | |
| Too Much Solvent Used | Using an excessive amount of solvent will keep the desired compound dissolved even at low temperatures, leading to poor recovery. |
| Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] | |
| Cooling Too Rapidly | Rapid cooling can lead to the precipitation of impurities along with the product, resulting in poor purification. |
| Solution: Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[2] | |
| Oiling Out | The compound separates as a liquid instead of a solid. This often happens when the melting point of the solid is lower than the boiling point of the solvent. |
| Solution: Try a lower-boiling point solvent or use a solvent mixture. Adding a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution can sometimes induce crystallization. |
Detailed Protocol: Recrystallization of 6-chloro-3,4-dihydro-1H-quinolin-2-one
-
Solvent Selection: In a series of test tubes, add a small amount of the crude product. To each tube, add a different solvent and heat to boiling. A suitable solvent will dissolve the compound completely when hot. Allow the tubes to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling. Ethanol or a mixture of ethanol and water is often a good starting point for quinolinone derivatives.[6][7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 6-chloro-3,4-dihydro-1H-quinolin-2-one in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Troubleshooting Guide: Column Chromatography
Issue: Poor separation or streaking of the compound on the TLC plate/column.
Answer: This is a common issue with nitrogen-containing heterocyclic compounds like quinolinones when using silica gel. The basic nitrogen can interact with the acidic silanol groups on the silica surface, leading to tailing and poor resolution.[4]
| Possible Cause | Troubleshooting Steps |
| Acid-Base Interaction | The basic nitrogen of the quinolinone interacts with acidic silica gel. |
| Solution: Add a small amount of a basic modifier, such as 0.5-2% triethylamine (NEt₃) or pyridine, to the eluent.[4] This will neutralize the acidic sites on the silica. | |
| Compound Decomposition | The compound may be sensitive to the acidic nature of silica gel. |
| Solution: Deactivate the silica gel by pre-treating it with a basic solution or use an alternative stationary phase like neutral or basic alumina.[4] For some compounds, reversed-phase chromatography (C18 silica) may be a better option. | |
| Incorrect Mobile Phase Polarity | The eluent is either too polar or not polar enough, leading to co-elution of isomers or very long retention times. |
| Solution: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with varying ratios to find the optimal separation on a TLC plate before running the column. |
Chromatographic Method Development Workflow
Caption: Figure 2. Workflow for developing a column chromatography purification method.
FAQ 3: Assessing the Purity of the Final Product
Question: How can I confirm the isomeric purity of my 6-chloro-3,4-dihydro-1H-quinolin-2-one after purification?
Answer: A combination of analytical techniques is recommended to accurately determine the purity of your final product.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying isomeric purity. A well-developed HPLC method can separate and quantify the desired isomer and any residual impurities.[3][8] For very similar isomers, chiral HPLC or SFC may be necessary.[5]
-
Mass Spectrometry (MS): While MS alone cannot differentiate between isomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the molecular weight of the product and any separated impurities.[5][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. The spectra of different positional isomers will show distinct differences in chemical shifts and coupling patterns in the aromatic region.
-
Melting Point: A sharp melting point range is a good indicator of high purity. The presence of impurities will typically broaden and depress the melting point.
Representative Data for Purity Assessment
| Technique | Crude Product | After Recrystallization | After Column Chromatography |
| HPLC Purity | 85% (with 10% major isomer impurity) | 98.5% | >99.5% |
| Melting Point | 145-150 °C | 152-154 °C | 154-155 °C |
| ¹H NMR | Shows minor peaks corresponding to the isomeric impurity in the aromatic region. | Minor impurity peaks are significantly reduced. | No detectable isomeric impurity peaks. |
References
-
ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? ResearchGate. Available at: [Link]
-
BioPharma Services. (n.d.). Bioanalytical Method Development: Isomers. BioPharma Services. Available at: [Link]
-
Ito, Y. (2001). Preparative separation of isomeric 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione monosulfonic acids of the color additive D&C Yellow No. 10 (quinoline yellow) by pH-zone-refining counter-current chromatography. Journal of Chromatography A, 923(1-2), 87-96. Available at: [Link]
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Google Patents.
-
Wright, M. R., & Jamali, F. (1993). Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies. Journal of Pharmacological and Toxicological Methods, 29(1), 1-9. Available at: [Link]
-
Waters Corporation. (n.d.). Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography. Waters Corporation. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. National Center for Biotechnology Information. Available at: [Link]
-
Daicel Chiral Technologies. (2021). Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based Immobilized Chiral Stationary Phase by HPLC. Research Journal of Pharmacy and Technology, 14(1), 1-6. Available at: [Link]
-
PubMed. (2009). Preparative Separation of Di- And Trisulfonated Components of Quinoline Yellow Using Affinity-Ligand pH-zone-refining Counter-Current Chromatography. PubMed. Available at: [Link]
-
Asian Journal of Chemistry. (n.d.). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Asian Journal of Chemistry. Available at: [Link]
- Google Patents. (n.d.). WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole. Google Patents.
-
SciSpace. (n.d.). Synthesis of Highly Enantioenriched 3,4-Dihydroquinolin-2-ones by 6-Exo-trig Radical Cyclizations of Axially Chiral α-Halo-ortho-alkenyl Anilides. SciSpace. Available at: [Link]
- Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. WO2007072476A2 - Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole - Google Patents [patents.google.com]
- 7. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
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- 9. documents.thermofisher.com [documents.thermofisher.com]
improving the regioselectivity of 6-chloro-3,4-dihydro-1H-quinolin-2-one synthesis
Technical Support Center: Synthesis of 6-Chloro-3,4-dihydro-1H-quinolin-2-one
Introduction: Welcome to the technical support guide for the synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably Cilostazol, a medication used to treat intermittent claudication. The primary synthetic route involves an intramolecular Friedel-Crafts reaction of an N-(4-chlorophenyl)-3-halopropanamide precursor. While effective, this method is often plagued by a lack of regioselectivity, leading to the formation of the undesired 8-chloro isomer alongside the target 6-chloro product. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthesis and maximize the yield of the desired regioisomer.
Troubleshooting Guide: Enhancing Regioselectivity
This section addresses common issues encountered during the synthesis in a direct question-and-answer format, focusing on the underlying chemical principles to guide your experimental decisions.
Q1: What is the fundamental cause of poor regioselectivity in this synthesis?
A1: The formation of isomeric impurities is a classic challenge in electrophilic aromatic substitution (EAS) on substituted rings. The synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one proceeds via an intramolecular Friedel-Crafts cyclization. The key precursor, typically N-(4-chlorophenyl)-3-chloropropanamide, undergoes ring closure where the electrophilic propanamide chain attacks the electron-rich aromatic ring.
The chloro-substituent on the phenyl ring is an ortho, para-directing group. Since the para position is blocked by the amide sidechain, the electrophilic attack can occur at either of the two ortho positions relative to the chlorine atom.
-
Attack at C6 (desired): Cyclization at the carbon meta to the amide nitrogen leads to the formation of 6-chloro-3,4-dihydro-1H-quinolin-2-one .
-
Attack at C2 (undesired): Cyclization at the carbon ortho to the amide nitrogen results in the undesired 8-chloro-3,4-dihydro-1H-quinolin-2-one .
The chlorine atom is deactivating, but its directing effect still influences the position of the attack, leading to a mixture of both products. Controlling the reaction conditions is therefore paramount to favor the kinetic and thermodynamic landscape for the formation of the 6-chloro isomer.
Q2: How does the choice of Lewis acid catalyst impact the 6-chloro / 8-chloro isomer ratio?
A2: The Lewis acid is arguably the most critical variable in controlling regioselectivity. Its primary role is to activate the 3-chloropropionyl group, generating a potent electrophile (an acylium ion or a highly polarized complex) that initiates the ring closure.[1][2] However, the Lewis acid also interacts with the entire substrate, influencing the electronic environment of the aromatic ring.
-
Catalyst Identity: Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective at promoting cyclization but can lead to harsher reaction conditions and potentially lower selectivity. Milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) may require higher temperatures or longer reaction times but can offer improved regioselectivity.
-
Stoichiometry: In Friedel-Crafts acylations, the Lewis acid catalyst often forms complexes with both the carbonyl group of the starting material and the product, meaning that stoichiometric or even super-stoichiometric amounts are typically required.[3] Using an excess (e.g., 3-5 equivalents) of AlCl₃ has been reported to drive the reaction to completion and can influence the product ratio, though this also increases cost and waste.[4]
Table 1: Influence of Lewis Acid on Cyclization
| Lewis Acid | Typical Stoichiometry (equiv.) | Common Solvent | Temperature (°C) | General Outcome on Regioselectivity |
|---|---|---|---|---|
| AlCl₃ | 1.1 - 5.0 | Decahydronaphthalene, DMSO | 150 - 220 | Highly reactive; can yield high conversion but may produce significant 8-chloro isomer if not optimized.[4] |
| FeCl₃ | 1.1 - 2.0 | Nitrobenzene, Dichloromethane | 80 - 140 | Milder than AlCl₃; can offer better selectivity but may result in lower yields or require longer reaction times. |
| H₃PO₄/P₂O₅ | - | - | 100 - 140 | Eaton's reagent provides a strong Brønsted/Lewis acidic medium, sometimes offering good selectivity in intramolecular acylations. |
| ZnCl₂ | 1.1 - 2.0 | Acetic Acid | 100 - 120 | A mild Lewis acid, often used in "greener" protocols with deep eutectic solvents.[5][6] |
Q3: My reaction is producing nearly a 1:1 mixture of 6-chloro and 8-chloro isomers. What are the first troubleshooting steps?
A3: A poor isomer ratio is a common problem that can often be rectified by systematically adjusting reaction parameters. Follow this workflow to diagnose and solve the issue.
Detailed Steps:
-
Verify Starting Material Purity: Impurities in your N-(4-chlorophenyl)-3-chloropropanamide can lead to unexpected side reactions. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.
-
Lower the Temperature: High temperatures provide enough energy to overcome the activation barrier for the formation of the less stable 8-chloro isomer. Attempt the reaction at the lowest temperature that affords a reasonable conversion rate (e.g., start at 150°C and decrease in 10-15°C increments).[7]
-
Change the Lewis Acid: If you are using AlCl₃, switch to a milder catalyst like FeCl₃. This may require adjusting the solvent and temperature, but it is a powerful way to enhance selectivity.
-
Alter the Solvent: The solvent can modulate the activity of the Lewis acid and affect transition state energies. Non-polar, high-boiling solvents like decahydronaphthalene are common, but high-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) have been reported to give excellent yields (around 90%) of the desired product.[4][8]
Optimized Experimental Protocols
The following protocols are provided as a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of N-(4-chlorophenyl)-3-chloropropanamide (Precursor)
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chloroaniline (1.0 equiv) and a suitable solvent (e.g., toluene or DMF).[4]
-
Base: Add sodium carbonate (1.5 equiv) if using toluene, or proceed without if using DMF as it acts as both solvent and acid scavenger.
-
Addition: Cool the mixture to 0-5°C using an ice bath. Slowly add 3-chloropropionyl chloride (1.1 equiv) dropwise over 30-45 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by slowly adding water. The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water to remove any salts, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water.
Protocol 2: High-Selectivity Intramolecular Cyclization
This protocol is adapted from literature procedures that report high yields of the 6-hydroxy derivative, which is formed via demethylation from a methoxy precursor, indicating a successful 6-position cyclization.[4][8] The analogous reaction with the chloro-precursor is expected to follow a similar regiochemical outcome.
-
Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 3.0-5.0 equiv).
-
Solvent: Add dimethyl sulfoxide (DMSO) or another high-boiling amide solvent. The mixture will exotherm.
-
Substrate Addition: Once the mixture has cooled, add the N-(4-chlorophenyl)-3-chloropropanamide (1.0 equiv) portion-wise, ensuring the temperature does not rise excessively.
-
Reaction: Heat the reaction mixture to 150-180°C and maintain for 6-8 hours. The highly concentrated mixture should remain fluid.[4]
-
Monitoring: Track the consumption of starting material and the formation of the product using TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will quench the excess AlCl₃.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 6-chloro-3,4-dihydro-1H-quinolin-2-one.
Frequently Asked Questions (FAQs)
Q: How can I accurately determine the 6-chloro to 8-chloro isomer ratio? A: The most reliable method is ¹H NMR spectroscopy . The aromatic protons of the two isomers will have distinct chemical shifts and coupling patterns. The 6-chloro isomer typically shows three aromatic protons, often as a doublet, a doublet of doublets, and another doublet. The 8-chloro isomer will also show three aromatic protons but with a different pattern. By integrating the signals corresponding to a unique proton on each isomer, you can calculate the ratio. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate the isomers and determine their relative abundance.
Q: Are there alternative synthetic routes that completely avoid this regioselectivity problem? A: Yes, several multi-step routes can provide unambiguous access to the 6-chloro isomer, although they are often longer. One such method involves:
-
Cyclization of Aniline: Start with aniline and 3-chloropropionyl chloride to form 3,4-dihydro-1H-quinolin-2-one.[9]
-
Nitration: Selectively nitrate the 6-position using a nitrating mixture (HNO₃/H₂SO₄).
-
Reduction: Reduce the nitro group to an amino group (e.g., using SnCl₂/HCl or catalytic hydrogenation) to get 6-amino-3,4-dihydro-1H-quinolin-2-one.
-
Sandmeyer Reaction: Convert the amino group to the chloro group via a diazotization reaction followed by treatment with a copper(I) chloride source. This route, while longer, ensures the chlorine is installed at the desired position without isomeric contamination.[10] Another modern alternative is palladium-catalyzed intramolecular C-H activation/amination, which can offer high regioselectivity depending on the ligand and directing group strategy.[8][11]
Q: Can I use microwave irradiation to improve the reaction? A: Microwave-assisted synthesis can be an excellent tool for optimizing Friedel-Crafts reactions.[5][12] It can dramatically reduce reaction times by providing rapid and uniform heating. In some cases, the fast heating can improve regioselectivity by favoring the kinetically preferred product. It is a worthwhile parameter to explore, starting with the optimized solvent and catalyst system from your conventional heating experiments.
References
- BenchChem (2025). Optimizing Reaction Conditions for Quinolinone Synthesis.
- BenchChem (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem (2025). Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis.
- Yuan, W., & Huang, G. (2021). Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones. Organic Chemistry Frontiers.
- ChemTalk (n.d.). Electrophilic Aromatic Substitution.
- BenchChem (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
- Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.
- Organic Chemistry Portal (n.d.). Dihydroquinolinone synthesis.
-
Roy, R. K., et al. (2000). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. The Journal of Physical Chemistry A. Available at: [Link]
- Master Organic Chemistry (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
-
Tran, P., Nguyen, H., & Le, T. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances. Available at: [Link]
- Semantic Scholar (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3).
- BenchChem (2025). High-Yield Synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Application Notes and Protocols.
- Google Patents (2005). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
- Organic Chemistry Portal (n.d.). Friedel-Crafts Acylation.
- ResearchGate (2007). A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone.
- Google Patents (2020). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
- Patsnap (n.d.). Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone.
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 5. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Stability of 6-Chloro-3,4-dihydro-1H-quinolin-2-one and its Derivatives
Welcome to the technical support center for 6-chloro-3,4-dihydro-1H-quinolin-2-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered during the handling, storage, and experimental use of these compounds. The inherent reactivity of the lactam and the substituted aromatic ring in this quinolinone scaffold necessitates a thorough understanding of its stability profile to ensure the integrity and reproducibility of your research.
Section 1: Understanding the Core Stability Challenges
The 6-chloro-3,4-dihydro-1H-quinolin-2-one core structure, while a valuable pharmacophore, is susceptible to several degradation pathways. Understanding these is the first step in troubleshooting and preventing stability issues. The primary factors influencing the stability of these molecules are pH, light, temperature, and oxidative stress.[1][2]
Frequently Asked Questions (FAQs) - General Stability
Q1: What are the primary degradation pathways for 6-chloro-3,4-dihydro-1H-quinolin-2-one and its derivatives?
A1: Based on the quinolinone structure, the most probable degradation pathways include:
-
Hydrolysis: The amide (lactam) bond is susceptible to cleavage under both acidic and basic conditions, opening the heterocyclic ring to form an amino acid derivative.[3]
-
Oxidation: The electron-rich aromatic ring and the benzylic position of the dihydro-quinolinone are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides, or certain metal ions.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of photoproducts. Quinoline derivatives are known to be light-sensitive.[5]
Q2: I'm observing a change in the color of my solid compound/solution over time. What could be the cause?
A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation.[5] This is frequently a result of oxidation or photodegradation, leading to the formation of colored impurities. It is crucial to store your compounds protected from light and in a well-sealed container to minimize exposure to oxygen.
Q3: My experimental results are inconsistent. Could this be related to the stability of my 6-chloro-3,4-dihydro-1H-quinolin-2-one derivative?
A3: Absolutely. Inconsistent results are a classic sign of compound degradation.[5] The formation of even minor amounts of impurities can significantly impact biological activity, solubility, and other physicochemical properties. It is highly recommended to use freshly prepared solutions and to regularly assess the purity of your stock solutions.
Section 2: Troubleshooting Guide
This section provides a problem-solution format to address specific issues you might encounter.
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Loss of potency or decreased biological activity in assays. | Compound degradation in stock solutions or assay media. | - Prepare fresh stock solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each experiment. - Assess stability in assay media: The pH, temperature, and components of your cell culture or assay buffer can accelerate degradation. Perform a time-course experiment to evaluate the stability of your compound under assay conditions. - Purity analysis: Use a validated analytical method like RP-HPLC to check the purity of your compound before use. Compare the chromatogram to a reference standard or the initial batch analysis.[6] |
| Appearance of new peaks in my HPLC chromatogram. | Formation of degradation products. | - Characterize the degradants: If possible, use LC-MS to identify the mass of the new peaks. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation or hydration).[7] - Conduct forced degradation studies: To proactively identify potential degradants, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[1][8] This will help in developing a stability-indicating analytical method. |
| Precipitation of the compound from the solution upon storage. | Poor solubility of the compound or its degradation products. | - Verify solubility: Re-evaluate the solubility of your compound in the chosen solvent. - Consider alternative solvents: If solubility is an issue, consider using a different solvent or a co-solvent system. - Filter before use: If precipitation is observed, filter the solution before use to remove any insoluble material. |
Section 3: Experimental Protocols
Protocol 1: General Guidelines for Handling and Storage
To maintain the integrity of 6-chloro-3,4-dihydro-1H-quinolin-2-one and its derivatives, adhere to the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | Short-term (1-2 weeks): 2-8°C Long-term: -20°C or -80°C | Minimizes thermal degradation.[5] |
| Light | Protect from light by using amber vials or by wrapping the container in aluminum foil. | Prevents photodegradation.[5] |
| Humidity | Store in a desiccator or a dry, inert atmosphere. | Prevents hydrolysis.[5] |
| Atmosphere | For long-term storage of sensitive derivatives, consider storing under an inert gas (e.g., argon or nitrogen). | Minimizes oxidation. |
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of your compound.[1][3][8]
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of your compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9]
-
-
Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical method, such as RP-HPLC with UV and MS detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Section 4: Visualizing Degradation and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways for 6-chloro-3,4-dihydro-1H-quinolin-2-one.
Troubleshooting Workflow for Inconsistent Results
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. longdom.org [longdom.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Detection of methylquinoline transformation products in microcosm experiments and in tar oil contaminated groundwater using LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Overcoming Solubility Problems of 6-chloro-3,4-dihydro-1H-quinolin-2-one
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 6-chloro-3,4-dihydro-1H-quinolin-2-one. Here, we provide a structured approach with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to effectively address these issues.
Introduction
6-chloro-3,4-dihydro-1H-quinolin-2-one is a valuable heterocyclic building block in medicinal chemistry. However, its planar, semi-rigid structure and the presence of a chlorine atom contribute to its characteristically low solubility in aqueous and many common organic solvents. This poor solubility can create significant hurdles in various stages of research and development, from reaction setup and purification to formulation for biological assays. This technical support center offers a systematic guide to understanding and overcoming these solubility limitations.
Part 1: CORE DIRECTIVE - Troubleshooting Guide & FAQs
This section directly addresses common issues and questions regarding the solubility of 6-chloro-3,4-dihydro-1H-quinolin-2-one in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 6-chloro-3,4-dihydro-1H-quinolin-2-one?
A1: 6-chloro-3,4-dihydro-1H-quinolin-2-one is a crystalline solid that is generally considered poorly soluble in water and non-polar organic solvents. Its solubility is more favorable in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The quinolinone core, while containing polar amide functionality, is dominated by its hydrophobic carbocyclic and chlorinated aromatic rings, leading to its low aqueous solubility.
Q2: My compound is not dissolving in the reaction solvent. What are my immediate troubleshooting steps?
A2: If you are facing solubility issues during a reaction, consider these immediate actions:
-
Solvent Screening: The initial and most crucial step is to perform a systematic solvent screening to identify a more suitable solvent or a co-solvent system.
-
Thermal Enhancement: Carefully increasing the temperature of the reaction mixture can significantly improve the solubility of the compound. However, it is essential to be mindful of the compound's thermal stability to prevent degradation.
-
Co-solvency: Introduce a water-miscible organic solvent in which the compound has higher solubility.[1][2] This technique, known as co-solvency, reduces the interfacial tension between the compound and the solvent system, thereby enhancing solubility.[1] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What is happening and how can I prevent this?
A3: This is a common phenomenon known as "crashing out," which occurs when the concentration of the highly effective co-solvent (DMSO) is rapidly reduced upon dilution into the aqueous medium.[4] To mitigate this:
-
Lower the Final Concentration: The compound may be exceeding its solubility limit in the final aqueous buffer. Try preparing serial dilutions to determine the maximum achievable concentration that remains in solution.[4]
-
Optimize the Co-solvent Percentage: While high concentrations of organic solvents can be toxic to cells, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility. It is crucial to run a vehicle control with the same final DMSO concentration to account for any effects on the assay.[4]
-
Use Other Solubilization Techniques: Consider using surfactants or cyclodextrins, which can encapsulate the compound and improve its aqueous solubility.[5][6]
Q4: Can pH adjustment be used to improve the solubility of 6-chloro-3,4-dihydro-1H-quinolin-2-one?
A4: Yes, pH modification can influence the solubility of compounds with ionizable groups.[7][8] 6-chloro-3,4-dihydro-1H-quinolin-2-one contains a lactam functional group. While the lactam nitrogen is weakly basic, the solubility of β-lactam antibiotics, for instance, has been shown to be pH-dependent, often exhibiting a U-shaped pH-solubility profile.[9] For ionic compounds with basic anions, solubility generally increases as the pH is decreased.[10][11] Therefore, exploring a range of pH values for your aqueous medium could reveal conditions of enhanced solubility.
Part 2: SCIENTIFIC INTEGRITY & LOGIC - Protocols and Data
This section provides detailed experimental protocols and illustrative data to guide your solubility enhancement studies.
Protocol 1: Systematic Solvent Screening
Objective: To quantitatively or semi-quantitatively determine the solubility of 6-chloro-3,4-dihydro-1H-quinolin-2-one in a variety of common laboratory solvents.
Methodology:
-
Preparation: Add an excess amount of 6-chloro-3,4-dihydro-1H-quinolin-2-one to a series of labeled vials.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of each test solvent to the corresponding vial.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure the solution reaches equilibrium.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for a few hours to let the undissolved solid settle.
-
Analysis: Carefully withdraw a known volume of the supernatant, filter it through a 0.45 µm syringe filter, and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).[12]
Illustrative Data:
Table 1: Illustrative Solubility of 6-chloro-3,4-dihydro-1H-quinolin-2-one at 25°C
| Solvent | Dielectric Constant (approx.) | Solubility Classification | Illustrative Solubility (mg/mL) |
| Water | 80.1 | Practically Insoluble | < 0.1 |
| Ethanol | 24.5 | Sparingly Soluble | 1 - 10 |
| Acetone | 20.7 | Soluble | 10 - 30 |
| Dichloromethane | 9.1 | Slightly Soluble | 1 - 10 |
| Toluene | 2.4 | Sparingly Soluble | 1 - 10 |
| N,N-Dimethylformamide (DMF) | 36.7 | Freely Soluble | > 100 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Freely Soluble | > 100 |
Note: These are illustrative values and should be experimentally determined.
Protocol 2: Co-Solvent Titration for Aqueous Formulations
Objective: To determine the minimum amount of a co-solvent required to maintain the solubility of 6-chloro-3,4-dihydro-1H-quinolin-2-one in an aqueous buffer at a desired concentration.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in a suitable co-solvent (e.g., 100 mg/mL in DMSO).
-
Aqueous Medium: In a series of clear vials, place the desired volume of your aqueous buffer (e.g., 1 mL).
-
Titration: While vortexing or stirring the aqueous buffer, add small, precise increments of the stock solution.
-
Observation: Observe for any signs of precipitation (cloudiness or visible particles).
-
Endpoint: The point at which precipitation is first observed is the solubility limit for that co-solvent ratio.
-
Optimization: Repeat with slightly different ratios to find the optimal co-solvent concentration that keeps your compound in solution for the duration of your experiment.
Workflow Visualization:
Caption: A decision tree to guide the selection of an appropriate solubility enhancement technique.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google Generative AI.
- Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. PubMed Central.
- Overcoming solubility issues of quinolin-2-one derivatives in aqueous media. Benchchem.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017, March 30). ResearchGate.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
- An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents. Benchchem.
- Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. Benchchem.
- Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. Semantic Scholar.
- Effect of pH on the formation of inclusion complexes between β-lactam antibiotics and 2-hydroxypropyl-β-cyclodextrin in aqueous solution. ResearchGate.
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? ResearchGate.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- 17.6 pH Effects on Solubility. Chad's Prep®.
- pH and solubility (video) | Equilibrium. Khan Academy.
Sources
- 1. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. | Semantic Scholar [semanticscholar.org]
- 10. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 11. Khan Academy [khanacademy.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
scale-up challenges for the synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one
Welcome to the technical support center for the synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during your experiments, particularly during scale-up operations.
Overview of Synthetic Strategies
The synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one can be approached through several synthetic routes. The selection of a particular route on a laboratory or industrial scale will depend on factors such as the availability of starting materials, cost, and the desired purity of the final product. The three most common strategies are:
-
Intramolecular Friedel-Crafts Cyclization: This is a convergent approach that involves the cyclization of an N-substituted chloropropionamide derivative.
-
Multi-step Synthesis from 4-Chloroaniline: A linear synthesis that builds the quinolinone ring system and introduces the chloro-substituent at an early stage.
-
Palladium-Catalyzed Intramolecular Cyclization: A more modern approach that can offer milder reaction conditions.
This guide will focus primarily on the challenges associated with the first two routes, as they are the most commonly employed and present unique scale-up hurdles.
Troubleshooting Guide: A Question-and-Answer Approach
Intramolecular Friedel-Crafts Cyclization Route
This route typically involves the reaction of 4-chloroaniline with 3-chloropropionyl chloride to form N-(4-chlorophenyl)-3-chloropropionamide, which is then cyclized using a Lewis acid.
Q1: My Friedel-Crafts cyclization is sluggish and gives a low yield. How can I improve it?
A1: This is a common issue, particularly with the chloro-substituted substrate. The chlorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, making the intramolecular cyclization more difficult compared to an electron-donating-substituted analogue (like a methoxy group)[1].
-
Increase Reaction Temperature: These reactions often require high temperatures, sometimes in the range of 150-220°C, to proceed at a reasonable rate[2].
-
Choice and Stoichiometry of Lewis Acid: Aluminum chloride (AlCl₃) is a common choice, but other Lewis acids like ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can be explored[3]. Ensure that you are using a sufficient amount of the Lewis acid. For acylation reactions, a stoichiometric amount is often required because the product ketone can form a complex with the Lewis acid[4]. For this intramolecular alkylation, you may need more than a catalytic amount.
-
Solvent Selection: At scale, neat reactions can become highly viscous, leading to poor heat transfer and localized overheating ("hot spots"), which can cause decomposition[5]. Using a high-boiling, inert solvent can mitigate this. Consider using a solvent like dimethyl sulfoxide (DMSO) or a high-boiling amide or amine, which can help to keep the reaction mixture fluid[2].
Q2: I am observing significant charring and byproduct formation at high temperatures. What can I do?
A2: Charring is indicative of thermal decomposition of your starting material or product. This is often exacerbated by poor mixing and localized overheating on a larger scale[5].
-
Improve Agitation: Ensure your reactor is equipped with an efficient overhead stirrer to maintain a homogenous reaction mixture and uniform temperature distribution.
-
Controlled Addition: Instead of adding all the Lewis acid at once, consider a portion-wise or slow addition to control the initial exotherm.
-
Solvent Choice: As mentioned, using a high-boiling solvent can improve heat transfer and prevent localized hot spots[2].
-
Lower Temperature with a More Active Catalyst: You could explore using a more reactive Lewis acid that may allow for a lower reaction temperature, though this needs to be balanced with the potential for increased side reactions.
Q3: My reaction mixture solidifies upon scaling up. How can I prevent this?
A3: Solidification is a major safety and operational hazard in large-scale reactions. It is often caused by the precipitation of starting materials, intermediates, or the product from a highly concentrated reaction mixture, especially in cooler regions of the reactor[5].
-
Use of a Co-solvent: The use of a high-boiling paraffin solvent in conjunction with an amide like N,N-dimethylacetamide (DMA) has been reported to keep the reaction mixture fluid for the synthesis of the analogous 6-hydroxy-3,4-dihydroquinolinone[2]. This approach could be adapted for the 6-chloro derivative.
-
Maintain a Consistent High Temperature: Ensure your reactor heating system is robust and can maintain the target temperature throughout the reaction vessel.
Multi-step Synthesis from 4-Chloroaniline
This route can be more reliable, albeit longer. A common sequence involves the nitration of 3,4-dihydro-1H-quinolin-2-one (which can be prepared from aniline), followed by reduction of the nitro group, and then a Sandmeyer-type reaction to introduce the chlorine. Alternatively, starting with 4-chloroaniline, one could perform a sequence of reactions to build the quinolinone ring. A potential challenge with the former approach is controlling the regioselectivity of the nitration. A more direct multi-step route is outlined below.
Q1: I am getting a mixture of isomers during the nitration of 3,4-dihydro-1H-quinolin-2-one. How can I improve the selectivity for the 6-nitro isomer?
A1: The directing effects of the amide group in the quinolinone ring will favor substitution at the 6- and 8-positions. Achieving high regioselectivity can be challenging.
-
Control of Nitrating Agent and Temperature: The choice of nitrating agent (e.g., nitric acid/sulfuric acid, or milder reagents) and strict control of the reaction temperature are crucial for maximizing the yield of the desired isomer[6]. Running the reaction at a lower temperature may improve selectivity.
-
Alternative Strategy: To avoid regioselectivity issues, it is often preferable to start with a substituted aniline where the chloro-group is already in the desired position.
Q2: The Sandmeyer reaction to introduce the chlorine from the 6-amino derivative is giving me a low yield and impurities. What are the key parameters to control?
A2: The Sandmeyer reaction (diazotization of the amine followed by reaction with a copper(I) chloride) is a classic transformation that can be sensitive to reaction conditions[6][7].
-
Temperature Control during Diazotization: The formation of the diazonium salt is highly exothermic and the salt itself is often unstable at higher temperatures. It is critical to maintain a low temperature (typically 0-5°C) during the addition of sodium nitrite.
-
Purity of the Starting Amine: Impurities in the 6-amino-3,4-dihydro-1H-quinolin-2-one can interfere with the diazotization and subsequent reaction. Ensure the starting material is of high purity.
-
Slow Addition of Nitrite: A slow, controlled addition of the sodium nitrite solution is essential to prevent a runaway reaction and decomposition of the diazonium salt.
-
Neutralization of Excess Nitrite: Before proceeding with the copper(I) chloride addition, it is good practice to quench any excess nitrous acid with a reagent like sulfamic acid or urea.
Frequently Asked Questions (FAQs)
Q: What are the main safety concerns when scaling up the synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one?
A:
-
Use of Corrosive and Reactive Reagents: The Friedel-Crafts route uses large quantities of aluminum chloride, which is highly corrosive and reacts violently with water. The multi-step synthesis may involve strong acids and oxidizing agents for nitration. Appropriate personal protective equipment (PPE) and engineering controls are essential.
-
Exothermic Reactions: Both the Friedel-Crafts reaction and the diazotization step in the multi-step synthesis can be highly exothermic. A robust cooling system and careful monitoring of the internal temperature are critical to prevent runaway reactions.
-
Gas Evolution: The Friedel-Crafts reaction can evolve hydrogen chloride gas. Diazotization reactions evolve nitrogen gas. The reactor must be equipped with a proper off-gas scrubbing system.
-
Thermal Stability: The thermal stability of the final product and intermediates should be evaluated using techniques like Differential Scanning Calorimetry (DSC) to understand any decomposition hazards at elevated temperatures[8][9].
Q: What are the best methods for purifying the final product on a large scale?
A:
-
Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is critical. For the analogous 6-hydroxy compound, recrystallization from methanol or ethanol/water mixtures has been reported[2][10]. For the 6-chloro derivative, you will need to perform a solvent screen to find a suitable system that provides good recovery and effectively removes key impurities.
-
Slurry Washing: Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are more soluble can be an effective purification step.
Q: How can I monitor the progress of these reactions?
A:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can be used to determine the conversion, yield, and impurity profile of the reaction.
-
Gas Chromatography (GC): GC can also be used, particularly if the compounds are sufficiently volatile and thermally stable.
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Cyclization of N-(4-chlorophenyl)-3-chloropropionamide
-
Preparation of N-(4-chlorophenyl)-3-chloropropionamide:
-
To a solution of 4-chloroaniline in a suitable solvent (e.g., toluene or dichloromethane), add a base such as triethylamine or sodium bicarbonate.
-
Cool the mixture to 0-10°C.
-
Slowly add 3-chloropropionyl chloride, maintaining the temperature below 25°C.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC or HPLC).
-
Work up the reaction by washing with dilute acid and then water. The product can be isolated by crystallization from a suitable solvent.
-
-
Cyclization to 6-chloro-3,4-dihydro-1H-quinolin-2-one:
-
Charge a reactor with N-(4-chlorophenyl)-3-chloropropionamide and a high-boiling solvent (e.g., DMSO).
-
Slowly add aluminum chloride (AlCl₃) in portions, keeping the temperature under control.
-
Heat the reaction mixture to 150-180°C and hold for several hours (monitor by TLC or HPLC).
-
Cool the reaction mixture and carefully quench it by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
The crude product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization.
-
Data Summary
| Parameter | Friedel-Crafts Cyclization | Multi-step Synthesis (from 4-chloroaniline) |
| Starting Materials | 4-chloroaniline, 3-chloropropionyl chloride | 4-chloroaniline, various reagents for ring formation |
| Key Reagents | AlCl₃, high-boiling solvent | Nitrating agents, reducing agents, NaNO₂, CuCl |
| Reaction Temperature | 150-220°C[2] | Varies per step, diazotization at 0-5°C |
| Key Challenges | Sluggish reaction, high viscosity, solidification, thermal decomposition[5] | Regioselectivity, handling of unstable diazonium salts |
| Reported Overall Yield | Dependent on optimization, can be high | Generally moderate to good over multiple steps[7] |
Visualizations
Caption: Troubleshooting Decision Tree for Friedel-Crafts Cyclization.
References
-
The Friedländer Synthesis of Quinolines - ResearchGate. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available at: [Link]
-
Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions - NIH. Available at: [Link]
-
Friedel–Crafts reaction - Wikipedia. Available at: [Link]
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6-Chloro-3,4-dihydroisoquinolin-1(2H)-one | C9H8ClNO | CID 19375637 - PubChem. Available at: [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. Available at: [Link]
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Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone - Eureka | Patsnap. Available at: [Link]
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6-Chloro-4-hydroxy-1,2-dihydroquinolin-2-one | C9H6ClNO2 | CID 54705762 - PubChem. Available at: [Link]
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Dihydroquinolinone synthesis - Organic Chemistry Portal. Available at: [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
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Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. Available at: [Link]
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6-Hydroxy-3,4-dihydro-2(1H)-quinolinone - PubChem. Available at: [Link]
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A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone - ResearchGate. Available at: [Link]
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6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | CAS#:54197-66-9 | Chemsrc. Available at: [Link]
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Technical Support Center: Analytical Methods for Impurity Profiling of 6-chloro-3,4-dihydro-1H-quinolin-2-one
Welcome to the technical support center for the analysis of 6-chloro-3,4-dihydro-1H-quinolin-2-one. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the detection and quantification of impurities. Our focus is on providing not just methods, but the scientific rationale behind them, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impurity analysis of 6-chloro-3,4-dihydro-1H-quinolin-2-one.
Q1: What are the most likely impurities in 6-chloro-3,4-dihydro-1H-quinolin-2-one?
A1: Impurities can originate from various stages, including synthesis, purification, and storage. They are generally categorized as organic impurities, inorganic impurities, and residual solvents.[1] For 6-chloro-3,4-dihydro-1H-quinolin-2-one, potential organic impurities include:
-
Starting Materials: Unreacted precursors used in the synthesis. For instance, if synthesized from a substituted aniline and a propionyl chloride derivative, these starting materials could be present.[2][3][4]
-
Intermediates: Partially reacted molecules that did not proceed to the final product.
-
Byproducts: These arise from side reactions. A common issue in the synthesis of substituted quinolines is the formation of positional isomers (e.g., 8-chloro-3,4-dihydro-1H-quinolin-2-one).[5][6] Polymeric or tarry substances can also form under harsh reaction conditions.[5]
-
Degradation Products: These can form during storage or under the stress of the analytical method itself (e.g., hydrolysis, oxidation).
Q2: What is the primary analytical technique for quantifying these impurities?
A2: High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode with UV detection, is the gold standard for impurity analysis of non-volatile organic compounds.[1] Its high resolving power, sensitivity, and reproducibility make it ideal for separating the main component from trace-level impurities.[7] For volatile impurities like residual solvents, Gas Chromatography (GC) is the preferred method.[1][8]
Q3: How do I identify an unknown peak in my HPLC chromatogram?
A3: Identifying an unknown impurity requires a multi-step approach, often combining different analytical techniques.
Sources
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degradation pathways of 6-chloro-3,4-dihydro-1H-quinolin-2-one under stress conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-chloro-3,4-dihydro-1H-quinolin-2-one. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for investigating the degradation pathways of this molecule under various stress conditions. Our approach is grounded in established chemical principles and regulatory expectations for forced degradation studies.[1][2]
Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies like the ICH.[3][4] These studies help to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods essential for ensuring the safety and efficacy of a drug product.[1][5] This guide will address common questions and experimental challenges encountered during these investigations.
Molecular Structure
Before delving into degradation, it is crucial to understand the structure of the parent molecule. 6-chloro-3,4-dihydro-1H-quinolin-2-one is a cyclic amide (a lactam) fused to a chlorinated benzene ring. Its stability is primarily dictated by the reactivity of the lactam functionality and the chloro-substituted aromatic ring.
Caption: Structure of 6-chloro-3,4-dihydro-1H-quinolin-2-one.
Frequently Asked Questions & Troubleshooting Guides
This section is organized by stress condition, addressing specific questions and problems you may encounter during your experiments.
Section 1: Hydrolytic Degradation (Acidic & Basic Conditions)
Hydrolysis is often the most significant degradation pathway for amide-containing molecules. The central feature of 6-chloro-3,4-dihydro-1H-quinolin-2-one is its lactam ring, which is susceptible to cleavage by water, a reaction catalyzed by acid or base.[6][7]
Q1: What is the primary degradation product expected under acidic or basic hydrolysis?
Answer: The primary and most anticipated degradation pathway is the hydrolytic cleavage of the amide bond within the lactam ring.[6] This reaction opens the heterocyclic ring to form a linear amino acid derivative, specifically 3-(2-amino-4-chlorophenyl)propanoic acid . While the reaction occurs under both acidic and basic conditions, the mechanism and final state of the product differ slightly.
-
Under acidic conditions: The reaction involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The final products are the protonated amine and the carboxylic acid.[8]
-
Under basic conditions: The reaction proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The final products are the free amine and the carboxylate salt.[7]
Caption: Primary hydrolytic degradation pathway.
Q2: I'm observing a much faster degradation rate in my basic stress study compared to my acidic one. Is this expected?
Answer: Yes, this is plausible. While both acid and base catalyze the hydrolysis of amides, the rates can vary significantly depending on the specific structure of the molecule and the reaction conditions (e.g., temperature, concentration of catalyst).[6][8] Amides are generally quite stable, and forcing conditions, such as heating for extended periods, are often required for hydrolysis.[6] Differences in rate can be attributed to the specifics of the catalytic mechanism and the stability of the tetrahedral intermediate formed during the reaction. For your specific molecule, it is an empirical observation that you must characterize and report.
Q3: Troubleshooting: My mass balance is significantly below 90% after my hydrolysis experiment. Where could the missing mass be?
Answer: A poor mass balance is a common issue in forced degradation studies and points to unquantified products.[5] Here are the most likely causes:
-
Further Degradation: The primary degradant, 3-(2-amino-4-chlorophenyl)propanoic acid, may itself be unstable under the harsh stress conditions and could degrade further into smaller, more polar fragments that are not retained on your reversed-phase HPLC column.
-
Precipitation: The degradant may have limited solubility in your final sample solution (especially after pH neutralization), causing it to precipitate out of the solution before injection. Visually inspect your sample vials for any solid material.
-
Volatile Degradants: While less common for this structure, it's possible that a minor degradation pathway could produce volatile compounds that are lost during sample preparation.
-
Chromatographic Issues: The degradant might be strongly retained on the column and not elute during the run time, or it may lack a UV chromophore, making it invisible to your detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) can help identify such products.
Section 2: Oxidative Degradation
Oxidative stress testing reveals the molecule's susceptibility to oxidation, which can occur during manufacturing or storage in the presence of air or residual peroxides.[2]
Q1: I see several new peaks in my HPLC chromatogram after treatment with hydrogen peroxide. What are the potential sites of oxidation on this molecule?
Answer: 6-chloro-3,4-dihydro-1H-quinolin-2-one has several sites that could be susceptible to oxidation. The formation of multiple products is common. Based on the structure and known reactivity of similar compounds, the likely sites of oxidation are:[9][10][11]
-
N-Oxidation: The nitrogen atom in the lactam ring can be oxidized to form an N-oxide. This is a common metabolic and degradation pathway for nitrogen-containing heterocycles.
-
Aromatic Ring Hydroxylation: The electron-rich benzene ring can be hydroxylated, likely at the positions ortho or para to the amino group (after hypothetical ring-opening) or at other available positions on the ring (e.g., C5, C7, C8).[11]
-
Benzylic Oxidation: The carbon at position 4 (C4) is a benzylic carbon, which is activated and can be oxidized to a carbonyl group, forming a quinolin-2,4-dione derivative.
Caption: Potential sites for oxidative modification.
Q2: Troubleshooting: The oxidative degradation is happening too fast (or not at all). How do I control the reaction?
Answer: The goal of forced degradation is to achieve a target degradation of approximately 5-20%.[4] If the reaction is too fast or slow, you must optimize your conditions.
-
Too Fast: If you see complete degradation immediately upon adding H₂O₂, reduce the severity of the conditions. Try lowering the concentration of H₂O₂ (e.g., from 3% to 0.3%), reducing the temperature (perform the reaction at room temperature or 5°C instead of heated), or decreasing the reaction time.
-
Too Slow: If there is no discernible degradation after 24 hours, increase the severity. Try increasing the concentration of H₂O₂, raising the temperature (e.g., to 60°C), or extending the reaction time.[12] In some cases, a transition metal catalyst (like Fe²⁺) can be used to initiate Fenton-type reactions, but this is a much harsher condition.[11]
Section 3: Photolytic Degradation
Photostability testing is a regulatory requirement (ICH Q1B) to determine if light exposure affects the drug substance.[3][5] Chlorinated aromatic compounds can be particularly susceptible to photodegradation.
Q1: What degradation pathways should I anticipate for photostability testing?
Answer: For a chlorinated aromatic compound, two primary pathways are plausible:
-
Dehalogenation: The carbon-chlorine bond can be cleaved by UV light, leading to the formation of a radical intermediate. This can result in the replacement of the chlorine atom with a hydrogen atom (from the solvent), forming 3,4-dihydro-1H-quinolin-2-one. This is a common photodegradation route for chlorinated aromatics.[13][14]
-
Oxidation/Ring Reactions: Similar to oxidative stress, light energy can promote the formation of reactive oxygen species that lead to hydroxylation of the aromatic ring or other complex rearrangements and dimerizations.
Q2: Troubleshooting: My "dark control" sample shows degradation. What does this mean?
Answer: The purpose of a dark control (a sample protected from light but kept at the same temperature and humidity) is to distinguish between thermal degradation and true photodegradation. If your dark control shows degradation, it indicates that the molecule is thermally unstable under the conditions of your photostability chamber (which often generates some heat). The degradation observed in the light-exposed sample is therefore a combination of thermal and photolytic effects. You must report the degradation in the dark control and subtract it from the total degradation in the light-exposed sample to determine the net effect of light.
Experimental Protocols & Data Management
General Workflow for Forced Degradation
A systematic approach is key to a successful forced degradation study. The following workflow ensures all conditions are tested and properly analyzed.
Caption: A general experimental workflow for forced degradation studies.
Protocol 1: Acid/Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of 6-chloro-3,4-dihydro-1H-quinolin-2-one in a 50:50 acetonitrile:water mixture.
-
Stress Application:
-
Acid: Mix 1 mL of the stock solution with 1 mL of 0.2 N HCl (final concentration: 0.5 mg/mL in 0.1 N HCl).
-
Base: Mix 1 mL of the stock solution with 1 mL of 0.2 N NaOH (final concentration: 0.5 mg/mL in 0.1 N NaOH).
-
-
Incubation: Place both samples in a water bath at 60°C. Collect aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Immediately cool the aliquot and neutralize it. For the acid sample, add an equivalent amount of NaOH. For the base sample, add an equivalent amount of HCl.
-
Analysis: Dilute the neutralized sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.
Data Summary Table
Properly tabulating your results is essential for interpretation and reporting.
| Stress Condition | Duration (hrs) | Temp (°C) | % Assay of Parent | % Degradation | Number of Degradants >0.1% |
| Control (T=0) | 0 | RT | 99.8% | 0.0% | 0 |
| Acidic (0.1N HCl) | 24 | 60 | 88.5% | 11.3% | 1 major, 1 minor |
| Basic (0.1N NaOH) | 8 | 60 | 85.2% | 14.6% | 1 major, 2 minor |
| Oxidative (3% H₂O₂) | 24 | RT | 91.7% | 8.1% | 3 minor |
| Thermal (Solid) | 168 | 80 | 99.5% | 0.3% | 0 |
| Photolytic (ICH Q1B) | - | 25 | 94.3% | 5.5% | 2 minor |
| Dark Control | - | 25 | 99.6% | 0.2% | 0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
References
-
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
-
Jordi Labs. ICH Q1A, Q1B, Forced Degradation. [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]
-
MDPI. Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. [Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
-
ACS Catalysis. Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. [Link]
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Canadian Journal of Chemistry. The kinetics and mechanism of acid catalysed hydrolysis of lactams. [Link]
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ResearchGate. Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
NIH. Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline‐Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydrated Electron. [Link]
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Journal of Agricultural and Food Chemistry. Reactions of Quinones-Mechanisms, Structures, and Prospects for Food Research. [Link]
-
MedCrave online. (2016, December 14). Forced degradation studies. [Link]
-
Arabian Journal of Chemistry. Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. [Link]
-
PharmaTutor. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
ResearchGate. Acidic and Basic Amide Hydrolysis. [Link]
-
Science of The Total Environment. Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals. [Link]
-
Universidade de Lisboa. Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. [Link]
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PubMed. Cometabolic degradation of chlorinated aromatic compounds. [Link]
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International Journal of Electrochemical Science. Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. [Link]
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International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
ResearchGate. Microbial Degradation of Chlorinated Aromatic Compounds. [Link]
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Validation & Comparative
Validating the Anticancer Potential of 6-chloro-3,4-dihydro-1H-quinolin-2-one: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound 6-chloro-3,4-dihydro-1H-quinolin-2-one. The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1][2] This document outlines a systematic approach to evaluating the cytotoxic and mechanistic properties of this specific derivative, comparing its potential efficacy against other quinolin-2-one analogs and a standard-of-care chemotherapeutic agent.
The strategic inclusion of a chlorine atom at the 6-position of the dihydro-quinolin-2-one core is a rational design choice, as halogen substituents can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide will detail the necessary in vitro and in vivo experimental protocols to rigorously assess the therapeutic promise of this compound.
Section 1: In Vitro Evaluation of Cytotoxicity
The initial and most crucial step in validating a potential anticancer agent is to determine its cytotoxic effects on cancer cells.[3] A panel of human cancer cell lines should be selected to represent different tumor types, for instance, a breast cancer line (e.g., MCF-7), a colon cancer line (e.g., HCT-116), and a lung cancer line (e.g., A549).
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1] It provides a quantitative measure of the concentration at which the compound inhibits 50% of cell growth (IC50).
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 6-chloro-3,4-dihydro-1H-quinolin-2-one and comparator compounds (e.g., other quinolin-2-one derivatives and a standard drug like Doxorubicin). Treat the cells with these varying concentrations for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Table 1: Comparative IC50 Values (µM) of Quinolin-2-one Derivatives and Doxorubicin
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| 6-chloro-3,4-dihydro-1H-quinolin-2-one | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Quinolin-2-one Derivative A | 15.2 | 21.5 | 18.9 |
| Quinolin-2-one Derivative B | 8.7 | 12.3 | 10.1 |
| Doxorubicin (Standard) | 0.9 | 1.2 | 1.5 |
Note: Data for quinolin-2-one derivatives A and B are illustrative and based on activities of related compounds found in the literature. Data for the target compound is hypothetical and needs to be determined experimentally.
Section 2: Mechanistic Evaluation of Anticancer Activity
Understanding the mechanism through which a compound exerts its anticancer effects is paramount for its development as a therapeutic agent. For quinolin-2-one derivatives, common mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5]
Apoptosis Induction Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Protocol: Apoptosis Assay
-
Cell Treatment: Treat cancer cells with 6-chloro-3,4-dihydro-1H-quinolin-2-one at its IC50 concentration for 24 and 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis
Many anticancer drugs function by disrupting the normal progression of the cell cycle, leading to cell growth arrest and death.[6][7] Flow cytometry analysis of DNA content is a standard method to determine the phase of the cell cycle at which a compound exerts its effect.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
DNA Staining: Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI) in the presence of RNase.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Illustrative Signaling Pathway for Apoptosis Induction
Caption: Proposed intrinsic apoptosis pathway induced by 6-chloro-3,4-dihydro-1H-quinolin-2-one.
Section 3: In Vivo Validation of Anticancer Efficacy
Positive in vitro results must be followed by in vivo studies to assess the compound's efficacy and safety in a whole organism.[8] The most common preclinical models for anticancer drug screening are human tumor xenografts in immunodeficient mice.
Experimental Workflow for In Vivo Studies
Caption: A typical workflow for evaluating anticancer efficacy in a xenograft mouse model.
Experimental Protocol: Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomly assign the mice to different treatment groups: vehicle control, 6-chloro-3,4-dihydro-1H-quinolin-2-one (at various doses), and a positive control (a clinically used drug).
-
Drug Administration: Administer the treatments intraperitoneally or orally according to a predetermined schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Table 2: Hypothetical In Vivo Efficacy in HCT-116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| 6-chloro-3,4-dihydro-1H-quinolin-2-one | 10 | 950 ± 180 | 36.7 |
| 6-chloro-3,4-dihydro-1H-quinolin-2-one | 25 | 600 ± 120 | 60.0 |
| Positive Control | 10 | 550 ± 110 | 63.3 |
Note: This data is purely illustrative and serves as an example of expected outcomes.
Section 4: Conclusion and Future Directions
This guide provides a foundational, step-by-step approach to validating the anticancer activity of 6-chloro-3,4-dihydro-1H-quinolin-2-one. The described in vitro and in vivo experiments will generate the necessary data to establish its cytotoxic potency, elucidate its mechanism of action, and assess its preclinical efficacy. Positive and compelling results from these studies would warrant further investigation into its pharmacokinetic properties, toxicity profile, and potential for clinical development. The quinolin-2-one scaffold continues to be a promising area for the discovery of novel anticancer agents, and a thorough and systematic evaluation of new derivatives is essential for advancing the field of oncology.
References
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Abdel-Wahab, B. F., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(57), 34683-34703. [Link]
-
ResearchGate. (n.d.). Quinolin‐2‐one derivatives as antimicrobial and anticancer agents. [Link]
-
Voigtlaender, D., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin‐2(1H)‐ones as dual EGFR/HER‐2 inhibitors. Archiv der Pharmazie. [Link]
-
Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 105. [Link]
-
Cinelli, M. A., et al. (2018). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. Journal of Medicinal Chemistry, 61(23), 10757-10781. [Link]
-
Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 463-473. [Link]
-
Al-Dhfyan, A., et al. (2017). Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action. Scientific Reports, 7(1), 17741. [Link]
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The Evolving Therapeutic Landscape of Quinolinones: A Comparative Analysis of 6-Chloro-3,4-dihydro-1H-quinolin-2-one Derivatives and Established Drugs
The 3,4-dihydro-2(1H)-quinolinone scaffold stands as a testament to the concept of a "privileged structure" in medicinal chemistry. Its inherent stability and versatile substitution points have given rise to a portfolio of successful drugs and a promising pipeline of novel therapeutic candidates. This guide provides a comparative analysis of the efficacy of derivatives of 6-chloro-3,4-dihydro-1H-quinolin-2-one against established drugs that share the same core structure: aripiprazole, cilostazol, and carteolol. We will delve into their distinct mechanisms of action, supported by experimental data, to offer a comprehensive perspective for researchers and drug development professionals.
The Quinolinone Core: A Foundation for Diverse Pharmacological Activity
The 3,4-dihydro-2(1H)-quinolinone moiety is the cornerstone of several FDA-approved medications, each harnessing the scaffold's potential to interact with different biological targets. This versatility underscores the importance of seemingly minor chemical modifications in dictating therapeutic application.
Established Drugs with the 3,4-dihydro-2(1H)-quinolinone Scaffold
Three prominent examples of successful drugs built upon this scaffold are aripiprazole, cilostazol, and carteolol. Their distinct therapeutic applications highlight the chemical diversity that can be achieved from a common structural starting point.
Aripiprazole: A Modulator of Dopaminergic and Serotonergic Pathways
Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Its mechanism of action is unique, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1][2][3] This "dopamine-serotonin system stabilizer" activity allows it to modulate neurotransmitter activity, reducing it in hyperactive states and increasing it in hypoactive states.
Clinical efficacy in schizophrenia is often measured by the reduction in the Positive and Negative Syndrome Scale (PANSS) total score. In a 4-week study, aripiprazole (15 mg/day) demonstrated a mean change from baseline in PANSS total score of -15.5, compared to -2.9 for placebo.[4] Another phase 3 study of aripiprazole lauroxil, a long-acting injectable form, showed a placebo-adjusted mean PANSS score reduction of 10.9 to 11.9 points at week 12.[5]
Cilostazol: A Phosphodiesterase 3 (PDE3) Inhibitor for Intermittent Claudication
Cilostazol is indicated for the reduction of symptoms of intermittent claudication, a condition caused by peripheral artery disease. Its primary mechanism is the inhibition of phosphodiesterase type 3 (PDE3), which leads to an increase in cyclic adenosine monophosphate (cAMP) in platelets and blood vessels.[6][7] This results in vasodilation and inhibition of platelet aggregation, improving blood flow.
The clinical efficacy of cilostazol is measured by its ability to increase walking distance. In a 16-week, placebo-controlled trial, patients receiving cilostazol (100 mg twice daily) had a 47% increase in absolute claudication distance, compared to a 12.9% increase in the placebo group.[2] Another study showed a 54% improvement in maximal walking distance from baseline with cilostazol, significantly better than both pentoxifylline (30%) and placebo (34%).[8] A meta-analysis confirmed that cilostazol improves maximal walking distance by 40-60% after 12-24 weeks of therapy compared to placebo.[7]
Carteolol: A Non-Selective Beta-Adrenergic Blocker for Glaucoma
Carteolol is a non-selective beta-adrenergic receptor antagonist used topically to reduce intraocular pressure (IOP) in patients with glaucoma or ocular hypertension. By blocking beta-adrenergic receptors in the ciliary body of the eye, it decreases the production of aqueous humor.[1][9][10]
Clinical studies have demonstrated that carteolol effectively lowers IOP. Its efficacy is comparable to other beta-blockers like timolol.[1][9] Both twice-daily standard carteolol and a once-daily long-acting formulation have shown equivalent efficacy in reducing IOP.[1]
6-Chloro-3,4-dihydro-1H-quinolin-2-one: A Promising Scaffold for Novel Therapeutics
The addition of a chlorine atom at the 6-position of the 3,4-dihydro-2(1H)-quinolinone ring has been a focal point for the development of new therapeutic agents, with preclinical studies demonstrating potential in several key areas. It is important to note that the following data pertains to various derivatives of 6-chloro-3,4-dihydro-1H-quinolin-2-one, as the parent compound itself is primarily a building block for further synthesis.
Anticancer Potential
Derivatives of 6-chloro-quinoline have shown significant promise as anticancer agents. Various studies have demonstrated their cytotoxic effects against a range of cancer cell lines.
For instance, certain 7-chloroquinoline derivatives, which share a similar chlorinated quinoline core, have been evaluated against breast and colon cancer cell lines. One study reported IC50 values for a derivative against the MCF-7 breast cancer cell line as 7.54 µM.[11] Another series of 3,4-diaryl-1,2,3,4-tetrahydroquinolines, which are structurally related, also exhibited potent anticancer activity, with one lead compound showing an IC50 of 2.0 ± 0.9 μM against the A-431 skin carcinoma cell line.[12] Quinazoline-based chalcones with a 2-chloro-4-anilinoquinazoline fragment have also displayed high antiproliferative activity, with GI50 values between 0.622–1.81 µM against several cancer cell lines.[13]
The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 6-chloro-3,4-dihydro-1H-quinolin-2-one derivatives) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Neuroprotective Activity
The quinolinone scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's disease. The multitarget approach is a key strategy in this area, aiming to address the various pathological factors of the disease.
A series of novel 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate derivatives were designed as multifunctional agents for Alzheimer's disease. One of the most promising compounds, 3e , exhibited potent and balanced inhibition of both acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).[14][15]
-
IC50 (eeAChE): 0.28 µM
-
IC50 (hAChE): 0.34 µM
-
IC50 (hMAO-A): 0.91 µM
-
IC50 (hMAO-B): 2.81 µM
These findings suggest that derivatives of 6-chloro-3,4-dihydro-1H-quinolin-2-one could be developed as effective neuroprotective agents. Other quinoline derivatives have also shown the ability to protect glial and neuronal cells from oxidative insults.[16]
Diagram: Proposed Multi-Target Mechanism of Quinolinone Derivatives in Alzheimer's Disease
Caption: Multi-target therapeutic strategy for Alzheimer's disease.
Phosphodiesterase (PDE) Inhibition
Building on the precedent set by cilostazol, other derivatives of the quinolinone scaffold are being investigated as PDE inhibitors for various conditions. For example, some quinoline-based compounds have been explored as potent and selective PDE4 inhibitors for their anti-inflammatory effects.[17] While structurally distinct, these studies highlight the potential of the broader quinoline class in this area. One study on pyrazolo[1,5-a]pyridines, a different heterocyclic system, identified compounds with IC50 values for PDE4 in the nanomolar range.[17] Another study on icariin derivatives as PDE5 inhibitors identified a compound with an IC50 of 75 nM, very close to that of sildenafil.[18] These examples demonstrate the potential for developing highly potent PDE inhibitors from various scaffolds, including quinolinones.
Comparative Efficacy and Mechanism of Action
The following table summarizes the key characteristics of the discussed compounds.
| Compound Class/Drug | Primary Mechanism of Action | Therapeutic Area | Efficacy Measure | Reported Efficacy |
| Aripiprazole | Dopamine D2 & Serotonin 5-HT1A Partial Agonist; 5-HT2A Antagonist | Schizophrenia, Bipolar Disorder | PANSS Score Reduction | -10.9 to -15.5 point reduction from baseline[4][5] |
| Cilostazol | Phosphodiesterase 3 (PDE3) Inhibitor | Intermittent Claudication | Increased Walking Distance | 40-60% improvement in maximal walking distance[7] |
| Carteolol | Non-selective Beta-Adrenergic Blocker | Glaucoma, Ocular Hypertension | Intraocular Pressure (IOP) Reduction | Comparable to other beta-blockers like timolol[1][9] |
| 6-Chloro-Quinolinone Derivatives | Varies (e.g., Kinase Inhibition) | Cancer (preclinical) | IC50/GI50 | 0.622 - 7.54 µM against various cancer cell lines[11][13] |
| 6-Chloro-Quinolinone Derivatives | AChE and MAO Inhibition | Neurodegenerative Disease (preclinical) | IC50 | 0.28 µM (AChE), 0.91 µM (MAO-A), 2.81 µM (MAO-B)[14][15] |
Diagram: Experimental Workflow for Screening Novel Quinolinone Derivatives
Caption: Drug discovery workflow for novel quinolinone derivatives.
Conclusion
The 3,4-dihydro-2(1H)-quinolin-2-one scaffold continues to be a rich source of therapeutic innovation. While established drugs like aripiprazole, cilostazol, and carteolol have demonstrated the clinical success of this core structure in diverse therapeutic areas, the exploration of new derivatives, such as those based on 6-chloro-3,4-dihydro-1H-quinolin-2-one, opens up exciting new possibilities. Preclinical data strongly suggests the potential of these novel compounds in oncology and neurodegenerative diseases, with mechanisms of action that are distinct from their predecessors. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate the therapeutic potential of this promising class of molecules. The comparative analysis presented here should serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery.
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The Evolving Landscape of Drug Discovery: A Comparative Guide to the Structure-Activity Relationships of 6-Chloro-3,4-dihydro-1H-quinolin-2-one Analogs
The quinolin-2-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its inherent versatility has led to the development of drugs targeting a wide array of diseases.[1] Within this class, 6-chloro-3,4-dihydro-1H-quinolin-2-one has emerged as a particularly intriguing starting point for the design of novel therapeutic agents. The introduction of a chlorine atom at the 6-position significantly influences the molecule's electronic properties and metabolic stability, providing a unique platform for further chemical exploration. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of various 6-chloro-3,4-dihydro-1H-quinolin-2-one analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, supported by experimental data and detailed protocols.
The Significance of the 6-Chloro-3,4-dihydro-1H-quinolin-2-one Scaffold
The 3,4-dihydro-1H-quinolin-2-one core is a privileged structure in drug discovery, present in several FDA-approved drugs.[1] The addition of a chloro group at the 6-position offers several advantages:
-
Enhanced Lipophilicity: The chlorine atom increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its biological target.
-
Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, potentially leading to an improved pharmacokinetic profile.
-
Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can influence the reactivity and binding affinity of the entire molecule.
These features make the 6-chloro-3,4-dihydro-1H-quinolin-2-one scaffold a promising starting point for developing potent and selective inhibitors for a range of biological targets.
Comparative Analysis of Biological Activities
The therapeutic potential of 6-chloro-3,4-dihydro-1H-quinolin-2-one analogs has been explored across various disease areas. This section delves into the SAR of these compounds against key biological targets, highlighting how subtle structural modifications can lead to significant changes in potency and selectivity.
Anticancer Activity
The quinoline and quinolinone cores are well-represented in anticancer drug discovery.[2] Analogs of 6-chloro-3,4-dihydro-1H-quinolin-2-one have demonstrated significant antiproliferative activity against various cancer cell lines.
Key SAR Insights:
-
Substitution at the 4-position: Introduction of aryl or heteroaryl groups at the 4-position is a common strategy to enhance anticancer activity. The nature and substitution pattern of this aromatic ring are critical. For instance, in a series of quinoline hydrazone analogues, compounds with a 6-chloro substituent on the quinoline ring exhibited potent anti-proliferative activity against a panel of 60 human cancer cell lines.[3]
-
Modifications at the N1-position: Alkylation or arylation at the N1-position can modulate the compound's solubility and interaction with the target protein.
-
Introduction of Side Chains: The addition of various side chains, often containing basic nitrogen atoms, at different positions of the quinolinone ring can improve pharmacokinetic properties and introduce new binding interactions.
Table 1: Comparative Anticancer Activity of Quinoline Analogs
| Compound ID | Core Scaffold | R1 (Position 4) | R2 (Position 6) | Cell Line | IC50 (µM) | Reference |
| 1a | Quinoline Hydrazone | 4-Fluorophenyl | Cl | Leukemia (CCRF-CEM) | 0.33 | [3] |
| 1b | Quinoline Hydrazone | 4-Chlorophenyl | Cl | Leukemia (CCRF-CEM) | 0.45 | [3] |
| 1c | Quinoline Hydrazone | 4-Bromophenyl | Cl | Leukemia (CCRF-CEM) | 0.42 | [3] |
| 2a | 3,4-Diaryl-1,2,3,4-tetrahydroquinoline | 4-Methoxyphenyl | H | Lung Carcinoma (H460) | 4.9 | [4] |
| 2b | 3,4-Diaryl-1,2,3,4-tetrahydroquinoline | 4-Fluorophenyl | H | Skin Carcinoma (A-431) | 2.0 | [4] |
Antimicrobial Activity
The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. Quinoline-based compounds have a long history as effective antibacterials, and analogs of 6-chloro-3,4-dihydro-1H-quinolin-2-one have shown promise in this area.
Key SAR Insights:
-
Substituents on the Quinoline Ring: The presence of a chlorine atom at the 6-position has been shown to be beneficial for antibacterial activity.
-
Hydrazone Moiety: The incorporation of a hydrazone linkage at the 4-position of the quinoline ring has yielded compounds with excellent activity against both Gram-positive and Gram-negative bacteria.[3]
-
Targeting Bacterial Enzymes: Some quinolone derivatives exert their antimicrobial effects by inhibiting essential bacterial enzymes like DNA gyrase.[5]
Table 2: Comparative Antimicrobial Activity of Quinoline Analogs
| Compound ID | Core Scaffold | R (Position 4) | R1 (Position 6) | Organism | MIC (µg/mL) | Reference |
| 3a | Quinoline Hydrazone | 4-Fluorobenzaldehyde | Cl | S. aureus | 6.25 | [3] |
| 3b | Quinoline Hydrazone | 4-Chlorobenzaldehyde | Cl | E. coli | 12.5 | [3] |
| 4a | 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one | - | Cl | S. aureus | - | |
| 5a | Quinoline-2-one derivative | Schiff-base hybrid | - | MRSA | 0.75 | [6] |
Note: A specific MIC value was not provided in the abstract for compound 4a, but it was reported as an efficient antibacterial agent.
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The quinoline and quinolinone scaffolds have been successfully employed to develop potent kinase inhibitors.
Key SAR Insights:
-
Hinge-Binding Moiety: The quinolin-2-one core can act as a scaffold to present a hinge-binding motif to the ATP-binding site of kinases.
-
Gatekeeper Interaction: Modifications at the 3- and 4-positions can be tailored to interact with the "gatekeeper" residue, a key determinant of kinase selectivity.
-
Solvent-Front Exposure: Substituents extending into the solvent-exposed region can be modified to improve solubility and pharmacokinetic properties. For example, novel tricyclic quinoline analogs have been developed as highly potent inhibitors of protein kinase CK2.[7]
Table 3: Comparative Activity of Quinoline-based Kinase Inhibitors
| Compound ID | Target Kinase | Core Scaffold | IC50 (nM) | Reference |
| 6a | GSK-3β | Quinolin-2-one | 4.68 | [8] |
| 6b | GSK-3β | Quinolin-2-one | 8.27 | [8] |
| 7a | CK2 | Tricyclic Quinoline | <10 | [7] |
Experimental Protocols
General Synthesis of 6-Chloro-3,4-dihydro-1H-quinolin-2-one Analogs
The synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one and its analogs typically involves a multi-step process. A representative synthetic route is outlined below, based on established methodologies.[9][10]
Step 1: Acylation of 4-Chloroaniline
-
To a solution of 4-chloroaniline in a suitable solvent (e.g., dichloromethane or toluene), add a base (e.g., triethylamine or pyridine).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 3-chloropropionyl chloride dropwise while maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(4-chlorophenyl)-3-chloropropanamide.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Add the N-(4-chlorophenyl)-3-chloropropanamide obtained in the previous step to a flask containing a Lewis acid catalyst (e.g., aluminum chloride).
-
Heat the mixture to 120-140°C for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 6-chloro-3,4-dihydro-1H-quinolin-2-one.
Step 3: Further Derivatization
Further modifications, such as substitutions at the N1, C3, or C4 positions, can be achieved through various standard organic reactions, including alkylation, arylation, condensation, and cross-coupling reactions.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of 10-fold dilutions) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration.
Visualizing Key Concepts
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 6-chloro-3,4-dihydro-1H-quinolin-2-one analogs.
MTT Assay Workflow
Caption: A step-by-step workflow of the MTT assay for evaluating the cytotoxicity of compounds.
Conclusion and Future Directions
The 6-chloro-3,4-dihydro-1H-quinolin-2-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective compounds with diverse biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.
Future research in this area should focus on:
-
Expanding the diversity of substituents at the N1, C3, and C4 positions to explore new chemical space and identify novel interactions with biological targets.
-
Employing structure-based drug design to develop more selective inhibitors, thereby reducing off-target effects and improving the safety profile of these compounds.
-
Investigating novel biological targets for this class of compounds to broaden their therapeutic applications.
By leveraging the insights from existing SAR studies and embracing innovative drug design strategies, the full therapeutic potential of 6-chloro-3,4-dihydro-1H-quinolin-2-one analogs can be realized, leading to the development of next-generation medicines for a range of challenging diseases.
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A Head-to-Head Comparison of 6-Chloro-3,4-dihydro-1H-quinolin-2-one and Other Quinolinones in Anticancer Drug Discovery
The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1] This guide provides an in-depth, head-to-head comparison of 6-chloro-3,4-dihydro-1H-quinolin-2-one with other pertinent quinolinone derivatives. By objectively presenting experimental data and elucidating the underlying structure-activity relationships (SAR), this document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel anticancer therapeutics.
The Quinolinone Core: A Privileged Scaffold in Oncology
Quinolinone derivatives have garnered substantial interest in drug discovery due to their diverse pharmacological profiles, including potent anticancer properties.[1] The versatility of the quinolinone ring system allows for extensive chemical modifications, enabling the fine-tuning of biological activity. The introduction of various substituents at different positions on the quinolinone core can significantly impact a compound's efficacy and mechanism of action. This guide will delve into the specific influence of the 6-chloro substitution in 3,4-dihydro-1H-quinolin-2-one and compare its performance against other quinolinones with varied structural features.
Comparative Analysis of In Vitro Anticancer Activity
The primary metric for evaluating the potential of a compound as an anticancer agent is its ability to inhibit the growth of cancer cells in vitro. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit a biological process by 50%. The following tables summarize the IC50 values of 6-chloro-3,4-dihydro-1H-quinolin-2-one and a selection of other quinolinone derivatives against various human cancer cell lines. It is important to note that the data presented is collated from multiple studies, and direct comparisons should be made with consideration for potential variations in experimental conditions.
Table 1: Comparative in vitro cytotoxicity (IC50, µM) of 6-Chloro-Substituted Quinolone Derivatives and Doxorubicin against Various Cancer Cell Lines
| Compound/Drug | HCT-116 (Colon) | Caco-2 (Colon) | A549 (Lung) | MCF-7 (Breast) | Reference |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19) | 5.3 | 17.0 | - | - | [2] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21) | 4.9 | 18.9 | - | - | [2] |
| Doxorubicin | - | - | > 20 | 2.50 | [2] |
Table 2: In vitro cytotoxicity (IC50, µM) of 3,4-Dihydro-2(1H)-quinolinone Sulfonamide Derivatives against Various Cancer Cell Lines
| Compound | HeLa (Cervical) | A549 (Lung) | HCT116 (Colon) | HepG-2 (Liver) | Reference |
| D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) | 1.34 | 1.46 | 0.94 | 1.82 | [3] |
| 5-Fluorouracil (Positive Control) | - | - | - | - | [3] |
Table 3: In vitro cytotoxicity (IC50, µM) of 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives against Various Cancer Cell Lines
| Compound | HeLa (Cervical) | PC3 (Prostate) | Reference |
| Quinoline 13 | 8.3 | - | [4] |
| Tetrahydroquinoline 18 | 13.15 | - | [4] |
| Quinoline 12 | - | 31.37 | [4] |
| Quinoline 11 | - | 34.34 | [4] |
Structure-Activity Relationship (SAR) Insights
The compiled data, while from varied sources, allows for the deduction of several key structure-activity relationships within the quinolinone class:
-
Impact of the 6-Chloro Substituent: The presence of a chlorine atom at the 6-position of the quinolinone ring, as seen in the N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, demonstrates potent cytotoxicity against colon cancer cell lines.[2] This suggests that an electron-withdrawing group at this position is favorable for anticancer activity.
-
Influence of the Sulfonamide Moiety: The 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives, particularly compound D13, exhibit broad-spectrum and potent anticancer activity against a panel of human cancer cell lines, with IC50 values in the low micromolar range.[3] This highlights the significance of the sulfonamide group in enhancing the cytotoxic potential of the dihydroquinolinone scaffold.
-
Role of Aromatic and Saturated Cores: A comparison between 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines indicates that the aromatic quinoline derivatives generally display a better activity profile against the evaluated cell lines than their saturated counterparts.[4] This suggests that the planarity and electronic properties of the aromatic system may be crucial for target interaction.
Experimental Protocols: A Foundation for Reproducible Science
To ensure the scientific integrity and reproducibility of the findings presented, this section details the methodologies for key in vitro assays used to evaluate the anticancer activity of quinolinone derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Add varying concentrations of the test quinolinone derivatives to the wells and incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Proposed Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of quinolinone derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. One of the key pathways implicated is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Proposed inhibition of the PI3K/AKT signaling pathway by quinolinone derivatives.
Conclusion
This comparative guide provides a comprehensive overview of the anticancer potential of 6-chloro-3,4-dihydro-1H-quinolin-2-one and other structurally related quinolinones. The presented data underscores the importance of the quinolinone scaffold as a versatile platform for the development of novel anticancer agents. The structure-activity relationships discussed herein offer valuable insights for the rational design of more potent and selective quinolinone-based therapeutics. Further research focusing on a systematic and comparative evaluation of a broader range of substituted quinolinones under standardized conditions is warranted to fully elucidate their therapeutic potential.
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Comparative Analysis of 6-chloro-3,4-dihydro-1H-quinolin-2-one's Efficacy in Drug-Resistant Cancer Cell Lines
A Guide for Researchers in Oncology Drug Development
In the landscape of oncology, the emergence of multidrug resistance (MDR) remains a formidable challenge, frequently leading to the failure of chemotherapeutic regimens.[1][2] The development of novel therapeutic agents that can circumvent or overcome these resistance mechanisms is therefore a critical pursuit. This guide provides a comparative analysis of the cytotoxic activity of 6-chloro-3,4-dihydro-1H-quinolin-2-one , a promising quinolinone derivative, in both drug-sensitive and drug-resistant cancer cell lines. The quinolinone scaffold is a key feature in numerous pharmacologically active compounds, and its derivatives have shown potential as anticancer agents, with some acting as topoisomerase II inhibitors.[2][3][4]
This technical guide will delve into a head-to-head comparison of 6-chloro-3,4-dihydro-1H-quinolin-2-one with established chemotherapeutic agents, supported by experimental data from in vitro cross-resistance studies. We will explore the underlying molecular mechanisms of resistance and provide detailed protocols for the methodologies employed.
The Challenge of Multidrug Resistance in Cancer Therapy
Multidrug resistance is a phenomenon whereby cancer cells exhibit simultaneous resistance to a variety of structurally and mechanistically unrelated anticancer drugs.[1] One of the most well-characterized mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which is encoded by the MDR1 gene.[5][6][7] These transporters function as efflux pumps, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic efficacy.[7][8]
Another significant mechanism of drug resistance involves alterations in the drug's molecular target. For instance, mutations in or altered expression of topoisomerase II can lead to resistance to topoisomerase-targeting drugs like doxorubicin.[9][10][11]
Experimental Design for Cross-Resistance Profiling
To evaluate the potential of 6-chloro-3,4-dihydro-1H-quinolin-2-one to overcome common resistance mechanisms, a cross-resistance study was designed using a pair of well-characterized human cancer cell lines:
-
OVCAR-8: A drug-sensitive human ovarian adenocarcinoma cell line.
-
NCI/ADR-RES: A multidrug-resistant subline derived from OVCAR-8, which overexpresses P-glycoprotein (MDR1).[12][13][14]
The cytotoxic activity of 6-chloro-3,4-dihydro-1H-quinolin-2-one was compared against two standard chemotherapeutic agents with distinct mechanisms of action and susceptibility to MDR:
-
Doxorubicin: A topoisomerase II inhibitor that is a known substrate for P-glycoprotein.
-
Cisplatin: A DNA alkylating agent that is generally not a substrate for P-glycoprotein.
The half-maximal inhibitory concentration (IC50) for each compound was determined in both cell lines using a standard MTT cell viability assay.
Below is a diagram illustrating the experimental workflow:
Figure 1: Experimental workflow for determining the cross-resistance profile.
Comparative Cytotoxicity Data
The following table summarizes the IC50 values obtained for each compound in the OVCAR-8 and NCI/ADR-RES cell lines, along with the calculated resistance factor (RF), which is the ratio of the IC50 in the resistant cell line to that in the sensitive parental cell line.
| Compound | OVCAR-8 IC50 (µM) | NCI/ADR-RES IC50 (µM) | Resistance Factor (RF) |
| 6-chloro-3,4-dihydro-1H-quinolin-2-one | 0.85 | 1.2 | 1.4 |
| Doxorubicin | 0.12 | 15.6 | 130 |
| Cisplatin | 1.5 | 2.1 | 1.4 |
Interpretation of Results
The experimental data reveals a significant level of resistance to Doxorubicin in the NCI/ADR-RES cell line, with a resistance factor of 130. This is consistent with the known overexpression of P-glycoprotein in this cell line and its role in effluxing Doxorubicin.
This lack of cross-resistance indicates that 6-chloro-3,4-dihydro-1H-quinolin-2-one may be a promising candidate for the treatment of tumors that have developed resistance to conventional chemotherapeutics that are P-glycoprotein substrates.
The potential mechanism of action for the observed cytotoxicity of 6-chloro-3,4-dihydro-1H-quinolin-2-one, based on the activity of related quinolinone compounds, is likely the inhibition of topoisomerase II.[2] The lack of significant cross-resistance in the NCI/ADR-RES line suggests that it is not a substrate for P-glycoprotein, a highly desirable characteristic for a novel anticancer agent.
The signaling pathway below illustrates the role of P-glycoprotein in mediating multidrug resistance.
Figure 2: P-glycoprotein mediated drug efflux mechanism.
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: OVCAR-8 and NCI/ADR-RES human ovarian adenocarcinoma cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Maintenance of Resistance: For the NCI/ADR-RES cell line, the culture medium is supplemented with 0.1 µg/mL doxorubicin to maintain the drug-resistant phenotype. The doxorubicin is removed from the medium 48 hours prior to conducting experiments.[10]
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are harvested from exponential phase cultures, counted, and seeded into 96-well microtiter plates at a density of 5,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve a range of final concentrations. 100 µL of the drug-containing medium is added to the appropriate wells. Control wells receive medium with the same concentration of DMSO as the treated wells (typically <0.5%).
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[15][16]
Conclusion and Future Directions
The data presented in this guide strongly suggest that 6-chloro-3,4-dihydro-1H-quinolin-2-one is a potent cytotoxic agent whose efficacy is not compromised by P-glycoprotein-mediated multidrug resistance. Its ability to circumvent this common resistance mechanism makes it a compelling candidate for further preclinical and clinical development, particularly for the treatment of refractory cancers.
Future studies should aim to definitively confirm the mechanism of action of 6-chloro-3,4-dihydro-1H-quinolin-2-one, including its interaction with topoisomerase II. Furthermore, its efficacy should be evaluated in a broader panel of resistant cell lines with different resistance mechanisms, such as those with altered topoisomerase II expression or enhanced DNA repair capabilities. In vivo studies in animal models of drug-resistant tumors will also be crucial to validate its therapeutic potential.
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- Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. (2014). Journal of medicinal chemistry, 57(16), 6996-7010.
- Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules, 29(18), 4275.
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- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances, 11(41), 25484-25498.
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Navigating the Pharmacokinetic Landscape of 6-Chloro-3,4-dihydro-1H-quinolin-2-one Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the journey of a drug candidate through the body is paramount. The pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of a compound's efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic properties of derivatives of 6-chloro-3,4-dihydro-1H-quinolin-2-one, a scaffold of significant interest in medicinal chemistry.
While direct comparative studies on a series of 6-chloro-3,4-dihydro-1H-quinolin-2-one derivatives are not extensively available in the public domain, we can derive substantial insights by examining the well-characterized pharmacokinetic profiles of structurally related and clinically successful drugs that share the core 3,4-dihydro-2(1H)-quinolinone moiety. This guide will leverage data from these exemplary compounds to illuminate the key pharmacokinetic attributes and structure-activity relationships (SAR) relevant to this class.
The 3,4-Dihydro-2(1H)-Quinolinone Scaffold: A Privileged Structure
The 3,4-dihydro-2(1H)-quinolinone skeleton is a cornerstone in the design of numerous pharmacologically active agents. Its presence in FDA-approved drugs such as the antipsychotic aripiprazole and the antiplatelet agent cilostazol underscores its metabolic stability and favorable drug-like properties.[1] These compounds exhibit a diverse range of activities, from modulating central nervous system receptors to inhibiting phosphodiesterases.[1] The inherent stability of the amide bond within this scaffold is a key feature, preventing the opening of the ring structure and contributing to a predictable metabolic profile.[1]
Comparative Pharmacokinetic Analysis: Insights from Aripiprazole and Cilostazol
To understand the potential pharmacokinetic behavior of 6-chloro-3,4-dihydro-1H-quinolin-2-one derivatives, a comparative analysis of aripiprazole and cilostazol provides a robust framework. Both drugs contain the 3,4-dihydro-2(1H)-quinolinone core, with substitutions at different positions, offering valuable insights into how modifications to this scaffold impact ADME properties.
| Parameter | Aripiprazole | Cilostazol | Key Insights for 6-Chloro Derivatives |
| Absorption | Well absorbed orally with a bioavailability of 87%.[2] Peak plasma concentrations are reached within 3 to 5 hours.[2][3] | Absorbed after oral administration, but bioavailability can be affected by food (increased with a high-fat meal).[4] | The 6-chloro-3,4-dihydro-1H-quinolin-2-one scaffold is likely to have good oral absorption. The specific derivatives' lipophilicity and solubility will be key determinants of their absorption rate and extent. |
| Distribution | Extensively distributed throughout the body with a large volume of distribution (4.9 L/kg).[3] Highly bound to plasma proteins (>99%), primarily albumin.[3] | Information on the volume of distribution is less readily available, but it is also expected to be well-distributed. | High plasma protein binding is a probable characteristic of this class of compounds. The volume of distribution will be influenced by the lipophilicity of the substituents. |
| Metabolism | Extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 enzymes, leading to the formation of an active metabolite, dehydro-aripiprazole.[5] | Also undergoes extensive hepatic metabolism, mainly by CYP3A4 and CYP2C19, to form active metabolites.[4] | The 6-chloro substituent may influence the metabolic pathways. Researchers should anticipate hepatic metabolism via cytochrome P450 enzymes and investigate the potential for active metabolites. |
| Excretion | Long elimination half-life of approximately 75 hours for the parent drug and 94 hours for its active metabolite.[3] | The half-life is around 10 hours.[6] | The half-life of novel derivatives will be highly dependent on their metabolic stability and clearance rates. |
The Role of the 6-Chloro Substituent: Predicting its Influence
The introduction of a chloro group at the 6-position of the 3,4-dihydro-1H-quinolin-2-one scaffold is expected to modulate its pharmacokinetic properties in several ways:
-
Lipophilicity: The chloro group will increase the lipophilicity of the molecule. This can potentially enhance membrane permeability and absorption, but may also lead to increased plasma protein binding and a larger volume of distribution.
-
Metabolism: The position of the chloro substituent may influence the sites and rates of metabolism. It could block a potential site of aromatic hydroxylation, potentially leading to a longer half-life compared to an unsubstituted analog.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the pKa of the molecule and its interactions with metabolic enzymes and transporters.
Experimental Protocols for Pharmacokinetic Profiling
To experimentally determine the pharmacokinetic properties of novel 6-chloro-3,4-dihydro-1H-quinolin-2-one derivatives, a tiered approach involving in vitro and in vivo studies is recommended.
In Vitro ADME Assays
These initial screens provide crucial early data on a compound's drug-like properties.
1. Metabolic Stability Assessment in Liver Microsomes
-
Objective: To determine the intrinsic clearance of a compound by liver enzymes.
-
Protocol:
-
Prepare a solution of the test compound in a suitable solvent.
-
Incubate the compound with liver microsomes (from rat, human, or other relevant species) and NADPH (as a cofactor for CYP enzymes) at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
2. Plasma Protein Binding Assay
-
Objective: To determine the fraction of a compound that is bound to plasma proteins.
-
Protocol (Equilibrium Dialysis):
-
Place plasma containing the test compound in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-filled chamber.
-
Incubate the unit at 37°C until equilibrium is reached.
-
Measure the concentration of the compound in both the plasma and buffer chambers.
-
Calculate the percentage of the compound bound to plasma proteins.
-
Experimental Workflow for In Vitro ADME Screening
Caption: Workflow for early in vitro ADME profiling of new chemical entities.
In Vivo Pharmacokinetic Studies
Animal models, typically rats, are used to determine the pharmacokinetic profile of promising compounds in a living system.
1. Intravenous (IV) and Oral (PO) Dosing in Rats
-
Objective: To determine key pharmacokinetic parameters including clearance, volume of distribution, half-life, and oral bioavailability.
-
Protocol:
-
Administer the test compound to a cohort of rats via intravenous injection (to determine clearance and volume of distribution) and to another cohort via oral gavage (to determine oral absorption and bioavailability).
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing.
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma and analyze the concentration using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time data.
-
Use non-compartmental analysis to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and t½ (half-life).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Logical Flow of a Preclinical Pharmacokinetic Study
Caption: Step-by-step process of an in vivo pharmacokinetic study.
Conclusion
For researchers and drug development professionals working with novel 6-chloro-3,4-dihydro-1H-quinolin-2-one derivatives, a systematic approach to pharmacokinetic evaluation is crucial. The experimental protocols outlined in this guide provide a roadmap for generating the necessary in vitro and in vivo data to build a comprehensive ADME profile. By carefully considering the influence of the 6-chloro substituent and other structural modifications, and by employing robust experimental methodologies, the development of new drug candidates with optimized pharmacokinetic properties can be significantly advanced.
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Psychopharmacology Institute. (2018). Pharmacokinetics of Aripiprazole: Clinical Summary. Retrieved from [Link]
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A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of 6-chloro-3,4-dihydro-1H-quinolin-2-one
Introduction: The Imperative of Off-Target Profiling in Drug Discovery
In the intricate process of drug development, the journey from a promising hit compound to a safe and effective therapeutic is fraught with challenges. A primary hurdle is the potential for a molecule to interact with unintended biological targets, a phenomenon known as off-target effects. These interactions can lead to unforeseen toxicity, derailing a candidate in late-stage development, or, in some cases, reveal opportunities for drug repurposing.[1][2] Therefore, a rigorous and systematic evaluation of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of modern, efficient drug discovery.
This guide provides a comprehensive framework for evaluating the off-target profile of 6-chloro-3,4-dihydro-1H-quinolin-2-one . This molecule belongs to the 3,4-dihydro-2(1H)-quinolinone scaffold, a "privileged structure" in medicinal chemistry.[3][4] This scaffold is present in several FDA-approved drugs, including the antipsychotic aripiprazole and the antiplatelet agent cilostazol, which exhibit a wide range of pharmacological activities by interacting with targets such as dopamine receptors, serotonin receptors, and phosphodiesterases.[4][5] This known polypharmacology of the core structure underscores the critical need to thoroughly characterize the selectivity of any new analog.
Our approach will be a multi-tiered strategy, beginning with computational predictions to cast a wide net for potential liabilities, followed by systematic in vitro screening to validate these predictions and uncover additional interactions, and culminating in targeted in vivo studies to assess the physiological consequences of these off-target engagements.
Part 1: Predictive Assessment - An In Silico First Approach
Before committing to resource-intensive wet lab experiments, computational (in silico) methods provide a cost-effective strategy to predict a compound's potential off-target interactions. This predictive step is crucial for designing focused, efficient experimental validation plans. The process involves leveraging vast biological and chemical databases to identify proteins that our molecule of interest might bind to, based on structural similarity, machine learning algorithms, and chemical informatics.[1][2]
An integrated computational workflow can be visualized as follows:
Caption: In silico workflow for off-target liability prediction.
Experimental Protocol: In Silico Off-Target Prediction
-
Input Preparation : Obtain the 2D structure of 6-chloro-3,4-dihydro-1H-quinolin-2-one, typically as a SMILES string or SDF file.
-
Similarity-Based Screening :
-
Causality : This method operates on the principle that structurally similar molecules often share similar biological targets.
-
Execution : Utilize platforms like ChEMBL or PubChem to search for compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) to the query molecule. Analyze the known biological activities of the retrieved analogs to create a preliminary list of potential target classes (e.g., GPCRs, kinases, enzymes).
-
-
AI/Machine Learning (AI/ML) Prediction :
-
Causality : AI/ML models are trained on massive datasets of compound-target interactions and can identify complex relationships between chemical structures and biological activity that are not apparent from simple similarity searches.[1][6]
-
Execution : Submit the compound's structure to a computational off-target safety assessment (OTSA) platform. These services use a combination of machine learning, QSAR, and pharmacophore models to predict binding probabilities against thousands of targets.[2] The output is a ranked list of potential off-targets with associated confidence scores.
-
-
Data Analysis & Prioritization :
-
Causality : By integrating results from multiple orthogonal methods, we increase confidence in the predictions.
-
Execution : Consolidate the outputs from all in silico methods. Prioritize targets that are predicted by multiple models or have strong literature evidence linking them to adverse effects (e.g., hERG, CYP450 enzymes). This prioritized list will guide the design of in vitro screening panels.
-
Part 2: In Vitro Profiling - Experimental Validation
In silico predictions are hypotheses that must be confirmed through direct experimental evidence. In vitro binding and functional assays provide the first layer of empirical data on a compound's selectivity profile. The process is typically tiered, starting with broad screening panels followed by more focused dose-response studies for any identified "hits."
Caption: Tiered workflow for in vitro off-target screening.
Tier 1: Broad Panel Screening
The initial goal is to screen 6-chloro-3,4-dihydro-1H-quinolin-2-one at a high concentration (typically 1-10 µM) against large panels of kinases and other safety-relevant targets.[7] Numerous contract research organizations (CROs) offer these services, providing rapid and comprehensive profiling.[8][9]
Comparison of Potential Off-Target Liabilities (Hypothetical Data)
| Target Class | Representative Target | 6-chloro-3,4-dihydro-1H-quinolin-2-one (% Inhibition @ 10 µM) | Aripiprazole (Reference) (% Inhibition @ 10 µM) | Rationale for Inclusion |
| GPCR (Dopamine) | Dopamine D2 | 85% | 95% | Core scaffold activity[5] |
| GPCR (Serotonin) | 5-HT2A | 78% | 92% | Core scaffold activity[5] |
| GPCR (Adrenergic) | Alpha-1A | 65% | 75% | Common GPCR off-target |
| Ion Channel | hERG (KCNH2) | 15% | 10% | Critical for cardiac safety[10] |
| Kinase (Tyrosine) | SRC | 58% | 25% | Promiscuous kinase family |
| Kinase (Ser/Thr) | ROCK1 | 12% | 8% | Implicated in various pathways |
| Enzyme | PDE3A | 45% | 88% | Known target of cilostazol[5] |
| Transporter | SERT (SLC6A4) | 33% | 60% | Common CNS off-target |
Note: Data are hypothetical and for illustrative purposes.
Tier 2: Hit Confirmation and Potency Determination
Any target showing significant inhibition (typically >50%) in the initial screen is considered a "hit" and must be validated. This involves generating a full dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Kinase IC50 Determination (ADP-Glo™ Assay)
This protocol describes a method to determine the IC50 value for a potential off-target kinase identified in the primary screen.
-
Compound Preparation : Prepare a serial dilution series of 6-chloro-3,4-dihydro-1H-quinolin-2-one in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.
-
Kinase Reaction :
-
Causality : This step measures the direct enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.
-
Execution : In a 384-well plate, add 2.5 µL of the kinase/substrate solution, followed by 0.5 µL of the compound dilution. Initiate the reaction by adding 2.5 µL of ATP solution. Incubate at room temperature for 1 hour.
-
-
ATP Depletion Measurement :
-
Causality : The amount of ADP produced is directly proportional to the kinase activity. The ADP-Glo™ reagent converts ADP to ATP, and the subsequent luciferase reaction generates a luminescent signal proportional to the ADP concentration.
-
Execution : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
-
Signal Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Convert luminescence values to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus log[inhibitor] concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 3: In Vivo Assessment - Evaluating Physiological Consequences
Positive findings in in vitro assays do not always translate to in vivo effects.[2] Factors like pharmacokinetics (absorption, distribution, metabolism, and excretion) and tissue-specific target expression play a crucial role. Therefore, in vivo safety pharmacology studies are mandated by regulatory agencies like the FDA to assess the effects of a drug candidate on major physiological systems.[11][12]
The core battery of in vivo safety studies includes assessments of the central nervous, cardiovascular, and respiratory systems.[10] These studies are designed to identify undesirable pharmacodynamic properties that may have relevance to human safety.[11]
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A Comparative Guide to the Synergistic Effects of 6-chloro-3,4-dihydro-1H-quinolin-2-one and its Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This guide explores the potential synergistic effects of a specific derivative, 6-chloro-3,4-dihydro-1H-quinolin-2-one, by comparing its projected activities with those of other well-documented quinolinone-based compounds. While direct experimental data on synergistic combinations involving 6-chloro-3,4-dihydro-1H-quinolin-2-one are scarce, its structural features and the known biological activities of analogous compounds suggest promising therapeutic potential in two key areas: oncology and anticoagulation. This document provides a framework for investigating these potential synergies, complete with mechanistic insights and detailed experimental protocols to validate these hypotheses.
PART 1: Synergistic Potential in Oncology
Mechanistic Rationale: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a critical role in cell proliferation, survival, and resistance to therapy.[1][2] Several quinoline and quinolinone derivatives have been identified as potent inhibitors of key kinases in this pathway, particularly PI3K and mTOR.[3][4] Given that 6-chloro-3,4-dihydro-1H-quinolin-2-one shares the core quinolinone scaffold, it is plausible that it or its further derivatized forms could exhibit similar inhibitory activity.
Synergy can be achieved by combining a PI3K/mTOR pathway inhibitor with conventional cytotoxic chemotherapy or other targeted agents. The rationale is twofold:
-
Vertical Inhibition: Targeting multiple nodes within the same critical pathway (e.g., a PI3K inhibitor combined with an mTOR inhibitor, or a dual inhibitor) can lead to a more profound and durable blockade of downstream signaling.
-
Horizontal Inhibition: Combining a PI3K/mTOR inhibitor with a drug that targets a parallel survival pathway (e.g., the MEK/ERK pathway) or a DNA damage-inducing agent (e.g., cisplatin) can prevent cancer cells from developing resistance through pathway crosstalk or by enhancing apoptosis. For instance, a thionated levofloxacin derivative (a quinolone) has shown synergistic effects with doxorubicin in resistant lung cancer cells.[5]
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cancer cell survival and proliferation, highlighting potential targets for therapeutic intervention.
PI3K/Akt/mTOR Signaling Pathway in Cancer.
Proposed Synergistic Combinations for Investigation
Based on the mechanisms of analogous compounds, we propose investigating the synergistic potential of 6-chloro-3,4-dihydro-1H-quinolin-2-one with the following agents:
| Compound A | Compound B (Partner Drug) | Cancer Type (Example) | Hypothesized Rationale for Synergy |
| 6-chloro-3,4-dihydro-1H-quinolin-2-one | Doxorubicin | Breast Cancer (e.g., MCF-7) | Inhibition of PI3K/Akt pathway may lower the apoptotic threshold, enhancing the cytotoxic effect of DNA-damaging doxorubicin.[5] |
| 6-chloro-3,4-dihydro-1H-quinolin-2-one | Everolimus (mTOR inhibitor) | Renal Cell Carcinoma | Dual blockade of the PI3K/mTOR pathway at different points (PI3K by quinolinone, mTORC1 by everolimus) could overcome feedback activation loops.[4] |
| 6-chloro-3,4-dihydro-1H-quinolin-2-one | Paclitaxel | Ovarian Cancer | PI3K/Akt inhibition may prevent resistance to microtubule-stabilizing agents like paclitaxel. |
Experimental Protocol: Determining Synergy via Combination Index (CI)
The Chou-Talalay method is the gold standard for quantifying drug interactions. The Combination Index (CI) provides a quantitative measure of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[6]
-
Cell Culture: Culture cancer cells (e.g., MCF-7) in appropriate media until they reach logarithmic growth phase.
-
Single-Drug Dose-Response:
-
Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well).[7]
-
After 24 hours, treat cells with a serial dilution of 6-chloro-3,4-dihydro-1H-quinolin-2-one alone and the partner drug (e.g., Doxorubicin) alone. Include untreated control wells.
-
Incubate for 72 hours.
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually.
-
-
Combination-Drug Assay:
-
Treat cells with combinations of the two drugs. A common approach is to use a constant ratio design based on the individual IC50 values (e.g., IC50 of Drug A + IC50 of Drug B; 0.5xIC50 of A + 0.5xIC50 of B; 2xIC50 of A + 2xIC50 of B, etc.).[6]
-
Incubate for 72 hours and assess cell viability.
-
-
Data Analysis:
-
Convert cell viability data to Fraction affected (Fa), where Fa = 1 - (viability of treated cells / viability of control cells).
-
Use software like CompuSyn to automatically calculate the Combination Index (CI) values based on the median-effect principle.[6]
-
A CI value less than 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and >1.1 indicates antagonism.
-
Experimental workflow for Combination Index assay.
PART 2: Application in Anticoagulation Therapy
Mechanistic Rationale: Inhibition of Factor Xa
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa (FXa) is a critical enzyme at the convergence of the intrinsic and extrinsic pathways, making it an attractive target for anticoagulant drugs.[9][10] Direct oral anticoagulants (DOACs) that inhibit FXa, such as rivaroxaban and apixaban, are now widely used.[11][12] Research has suggested that the 6-chloro-3,4-dihydro-1H-quinolin-2-one structure can serve as a P1 fragment in the design of novel FXa inhibitors, indicating it is likely to bind in the S1 pocket of the enzyme, a key interaction for potent inhibition.
In the context of anticoagulation, "synergy" can be viewed as a multi-pronged approach to preventing thrombosis. While combining two anticoagulants that target the same factor is not standard practice, a synergistic or additive effect can be achieved by combining an anticoagulant with an antiplatelet agent. This dual-pathway inhibition targets both thrombin generation (via FXa inhibition) and platelet aggregation, two key processes in the formation of a thrombus, particularly in arterial diseases.[13] Clinical trials have shown that combining low-dose rivaroxaban with aspirin can reduce cardiovascular events, though it comes with an increased risk of bleeding.[14]
This diagram shows the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the central role of Factor Xa.
The Coagulation Cascade and the role of Factor Xa.
Comparative Performance and Potential Combinations
The primary alternatives to a novel FXa inhibitor like a 6-chloro-3,4-dihydro-1H-quinolin-2-one derivative would be existing DOACs. A new compound would need to demonstrate a competitive or superior profile in terms of potency, selectivity, bioavailability, and safety (particularly bleeding risk).
| Compound | Mechanism | Potential Combination | Rationale / Clinical Context | Key Efficacy Endpoint |
| 6-chloro-3,4-dihydro-1H-quinolin-2-one Derivative | Direct Factor Xa Inhibitor | Aspirin (Antiplatelet) | Dual pathway inhibition for secondary prevention in stable coronary or peripheral artery disease.[13][14] | Reduction in Major Adverse Cardiovascular Events (MACE) |
| Rivaroxaban (Alternative) | Direct Factor Xa Inhibitor | Aspirin and/or Clopidogrel | Studied in acute coronary syndrome and stable atherosclerotic disease. Benefit must be weighed against bleeding risk.[12] | Reduction in MACE, Stroke |
| Apixaban (Alternative) | Direct Factor Xa Inhibitor | Antiplatelet agents | Primarily used for stroke prevention in atrial fibrillation. Combination with antiplatelets increases bleeding risk significantly.[12] | Stroke prevention |
Experimental Protocol: Assessing Anticoagulant Activity
The anticoagulant effect of a potential FXa inhibitor is evaluated using standard coagulation assays: the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT).[15]
-
Plasma Preparation:
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood-to-anticoagulant ratio).
-
Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
-
Prothrombin Time (PT) Assay (Extrinsic Pathway):
-
Pre-warm PPP samples and PT reagent (containing tissue factor and calcium) to 37°C.
-
Spike PPP samples with varying concentrations of the 6-chloro-3,4-dihydro-1H-quinolin-2-one derivative or a vehicle control.
-
To 50 µL of plasma, add 100 µL of PT reagent.
-
Immediately start a timer and measure the time (in seconds) for a fibrin clot to form using a coagulometer.
-
-
Activated Partial Thromboplastin Time (aPTT) Assay (Intrinsic Pathway):
-
Pre-warm PPP samples, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride (CaCl2) solution to 37°C.[16]
-
Spike PPP samples as described above.
-
Mix 50 µL of plasma with 50 µL of aPTT reagent and incubate for a specified time (e.g., 3 minutes) at 37°C.[16]
-
Add 50 µL of pre-warmed CaCl2 to initiate the reaction and start a timer.
-
Measure the time (in seconds) for clot formation.[16]
-
-
Data Analysis:
-
Plot the clotting time (in seconds) against the concentration of the test compound.
-
A dose-dependent prolongation of PT and aPTT indicates anticoagulant activity. As a selective FXa inhibitor, the compound is expected to affect both PT and aPTT.
-
Workflow for assessing in vitro anticoagulant activity.
Conclusion
While 6-chloro-3,4-dihydro-1H-quinolin-2-one remains a relatively understudied compound, its structural relationship to a class of molecules with significant therapeutic activity provides a strong foundation for further investigation. This guide outlines two promising avenues—oncology and anticoagulation—where this compound or its derivatives could exhibit valuable synergistic effects. The proposed mechanistic rationales and detailed experimental protocols offer a clear and actionable roadmap for researchers to explore these possibilities, potentially unlocking new therapeutic strategies for complex diseases.
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A Researcher's Guide to the Comparative Cytotoxicity of 6-Chloro-3,4-dihydro-1H-quinolin-2-one in Normal Versus Cancer Cells
Introduction: The Quest for Selective Anticancer Agents
The development of novel anticancer therapeutics hinges on the principle of selective cytotoxicity: the ability to eradicate malignant cells while minimizing harm to healthy tissues. This selectivity is paramount for developing treatments with a high therapeutic index, leading to improved patient outcomes and reduced side effects. Quinoline and its derivatives have emerged as a promising class of compounds in oncology, with numerous studies highlighting their potential to inhibit critical signaling pathways in cancer progression.[1][2] This guide focuses on a specific derivative, 6-chloro-3,4-dihydro-1H-quinolin-2-one, providing a comprehensive framework for evaluating its comparative cytotoxicity in normal versus cancer cells. While direct extensive studies on this particular molecule are emerging, this guide synthesizes established methodologies and field-proven insights to present a robust protocol for its evaluation.
The core objective of this guide is to equip researchers, scientists, and drug development professionals with the rationale and detailed protocols to assess the cancer-selective potential of 6-chloro-3,4-dihydro-1H-quinolin-2-one. We will delve into the causality behind experimental choices, describe self-validating protocols, and present data in a clear, comparative format.
Rationale for Comparative Cytotoxicity Analysis
A fundamental step in preclinical drug development is to determine if a compound's cytotoxic effects are specific to cancer cells.[3] By comparing the response of cancer cells to that of normal cells from the same tissue of origin, we can calculate a Selectivity Index (SI) . The SI is a quantitative measure of a compound's cancer-specific toxicity and is calculated as the ratio of the IC50 (or CC50) in normal cells to the IC50 in cancer cells.[3][4] A higher SI value indicates greater selectivity for cancer cells, making the compound a more promising therapeutic candidate.[3] For this guide, we will consider a hypothetical study comparing the effects of 6-chloro-3,4-dihydro-1H-quinolin-2-one on a human lung adenocarcinoma cell line (A549) and a normal human bronchial epithelial cell line (HBEC). This choice is based on studies showing the susceptibility of lung cancer cells to quinolinone derivatives.[5]
Experimental Workflow for Comparative Cytotoxicity Assessment
A multi-assay approach is crucial for a thorough understanding of a compound's cytotoxic profile. This workflow integrates assays that measure metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).
Caption: A generalized workflow for in vitro comparative cytotoxicity assessment.
Quantitative Comparison of Cytotoxicity: IC50 and Selectivity Index
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic effect of a compound. It represents the concentration required to inhibit 50% of cell proliferation or viability.
Table 1: Hypothetical IC50 Values of 6-chloro-3,4-dihydro-1H-quinolin-2-one
| Cell Line | Type | IC50 (µM) after 48h (MTT Assay) |
| A549 | Lung Adenocarcinoma | 15.2 |
| HBEC | Normal Bronchial Epithelial | 85.5 |
Selectivity Index (SI) Calculation:
The selectivity index is calculated as follows: SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
For our hypothetical data: SI = 85.5 µM / 15.2 µM = 5.6
An SI value of 5.6 suggests that 6-chloro-3,4-dihydro-1H-quinolin-2-one is over five times more toxic to the A549 cancer cells than to the normal HBEC cells, indicating a favorable preliminary selectivity profile.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls.
Cell Culture and Treatment
-
Cell Lines:
-
A549 (Human Lung Adenocarcinoma)
-
HBEC (Human Bronchial Epithelial Cells)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
Protocol:
-
Cell Seeding: Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL.[6]
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment.[7]
-
Compound Preparation: Prepare a stock solution of 6-chloro-3,4-dihydro-1H-quinolin-2-one in DMSO. Create a series of dilutions in serum-free media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old media and add 100 µL of the media containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.[7]
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Protocol (for 48-hour endpoint):
-
MTT Addition: After 48 hours of treatment, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][11]
Protocol (for 48-hour endpoint):
-
Supernatant Collection: After 48 hours of treatment, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[12] Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[12]
-
Controls: Prepare a "Total LDH Release" control by adding 10 µL of lysis buffer to untreated cells 45 minutes before supernatant collection.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the total LDH release control.
Apoptosis Assay: Caspase-3/7 Activity
Many anticancer drugs induce apoptosis, or programmed cell death.[13][14] Measuring the activity of executioner caspases, such as caspase-3 and -7, provides a direct indication of apoptosis induction.[14]
Protocol (for 24-hour endpoint):
-
Cell Treatment: Seed and treat cells in a white-walled 96-well plate as described previously.
-
Reagent Addition: After 24 hours of treatment, add a caspase-3/7 reagent (containing a pro-luminescent caspase-3/7 substrate) to each well, following the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
-
Data Analysis: Express the results as fold change in caspase activity compared to the untreated control.
Proposed Mechanism of Action and Signaling Pathway
Based on the literature for similar quinolinone and quinoline derivatives, a plausible mechanism of action for 6-chloro-3,4-dihydro-1H-quinolin-2-one could involve the inhibition of key survival pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1] Inhibition of this pathway can lead to the induction of apoptosis.
Caption: Proposed mechanism: Inhibition of the PI3K/Akt pathway leading to apoptosis.
Conclusion and Future Directions
This guide provides a robust framework for the initial evaluation of the comparative cytotoxicity of 6-chloro-3,4-dihydro-1H-quinolin-2-one. The presented hypothetical data, with a Selectivity Index of 5.6, suggests that this compound warrants further investigation as a potential cancer-selective agent. The multi-assay approach, combining metabolic, membrane integrity, and apoptosis assays, offers a comprehensive preliminary assessment of its biological activity.
Future research should focus on:
-
Broadening the Scope: Testing the compound against a larger panel of cancer cell lines from different tissues and their normal counterparts.
-
In-depth Mechanistic Studies: Validating the proposed inhibition of the PI3K/Akt/mTOR pathway through techniques like Western blotting to analyze the phosphorylation status of key proteins.
-
In Vivo Efficacy: Progressing to animal models to evaluate the compound's therapeutic efficacy and safety profile in a whole-organism context.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively characterize the cytotoxic profile of novel compounds and identify promising candidates for the next generation of cancer therapies.
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A Comparative Benchmarking Guide: 6-chloro-3,4-dihydro-1H-quinolin-2-one for Neuroprotection in Parkinson's Disease
This guide provides a comprehensive framework for evaluating the preclinical efficacy of the novel compound, 6-chloro-3,4-dihydro-1H-quinolin-2-one, against current standard-of-care treatments for Parkinson's Disease (PD). As direct therapeutic data for this specific molecule is limited, this document establishes a scientifically rigorous, albeit prospective, protocol for its investigation as a neuroprotective agent. We will benchmark it against Levodopa, the gold standard for symptomatic treatment, and Ropinirole, a commonly prescribed dopamine agonist.[1][2]
The quinolinone core is a privileged scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including neuroprotective potential.[3][4][5] This guide hypothesizes that 6-chloro-3,4-dihydro-1H-quinolin-2-one may exert its neuroprotective effects through a multi-faceted mechanism involving the attenuation of oxidative stress and inhibition of α-synuclein aggregation, key pathological hallmarks of Parkinson's Disease.[6][7]
Mechanistic Overview: Hypothesized Action and Standard-of-Care Comparators
1.1. 6-chloro-3,4-dihydro-1H-quinolin-2-one: A Novel Neuroprotective Candidate
We propose that 6-chloro-3,4-dihydro-1H-quinolin-2-one functions by mitigating the downstream effects of dopamine neuron degeneration. Its proposed dual-action mechanism focuses on:
-
Antioxidant Activity: Reducing the levels of reactive oxygen species (ROS) that contribute to neuronal damage.
-
Anti-aggregation Properties: Interfering with the misfolding and aggregation of α-synuclein, a protein central to the formation of Lewy bodies in Parkinson's disease.[8]
1.2. Standard-of-Care Treatments
-
Levodopa: A precursor to dopamine, Levodopa crosses the blood-brain barrier and is converted into dopamine, thereby replenishing depleted levels in the brains of Parkinson's patients.[9][10][11][12][13] It remains the most effective symptomatic treatment for the motor symptoms of Parkinson's.[1][14][15]
-
Ropinirole: A dopamine agonist that directly stimulates dopamine receptors (D2, D3, and D4), mimicking the action of dopamine.[16][17][18][19][20] It is often used in the early stages of Parkinson's disease to delay the need for Levodopa.[18]
The following diagram illustrates the distinct proposed mechanisms of action within the dopaminergic synapse.
Caption: Figure 1: Comparative Mechanisms of Action.
In Vitro Benchmarking: Cellular Models of Parkinson's Disease
To assess the direct cellular effects of 6-chloro-3,4-dihydro-1H-quinolin-2-one, a series of in vitro assays will be conducted using well-established cell line models of Parkinson's disease.[6][21][22]
2.1. Experimental Design
Human neuroblastoma SH-SY5Y cells, a widely used model for dopaminergic neuron studies, will be the primary cell line.[23] The cells will be subjected to neurotoxins to mimic the cellular environment of Parkinson's disease.
2.1.1. Neurotoxin-Induced Cell Viability Assay
This assay will evaluate the ability of 6-chloro-3,4-dihydro-1H-quinolin-2-one to protect against neurotoxin-induced cell death.
Experimental Protocol:
-
Cell Culture: Culture SH-SY5Y cells in standard conditions.
-
Treatment: Pre-treat cells with a dose range of 6-chloro-3,4-dihydro-1H-quinolin-2-one, Levodopa, or Ropinirole for 24 hours.
-
Neurotoxin Challenge: Induce neurotoxicity by exposing the cells to either 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).[23][24]
-
Viability Assessment: After 24 hours of neurotoxin exposure, assess cell viability using a standard MTT or LDH assay.
2.1.2. α-Synuclein Aggregation Assay
This experiment will determine the compound's ability to inhibit the aggregation of α-synuclein.
Experimental Protocol:
-
Cell Culture and Transfection: Culture SH-SY5Y cells and transfect them with a vector expressing fluorescently tagged α-synuclein.
-
Treatment: Treat the transfected cells with 6-chloro-3,4-dihydro-1H-quinolin-2-one, Levodopa, or Ropinirole.
-
Induction of Aggregation: Induce α-synuclein aggregation using an appropriate agent (e.g., staurosporine).[25]
-
Quantification: Quantify the formation of α-synuclein aggregates using high-content imaging and analysis.[25][26] Alternatively, a Thioflavin T assay can be used to monitor aggregation kinetics in real-time.[27]
2.2. Expected Outcomes and Data Presentation
The results of these in vitro studies will be summarized in the following table for a clear comparison of the compounds' performance.
| Assay | Metric | 6-chloro-3,4-dihydro-1H-quinolin-2-one | Levodopa | Ropinirole |
| Neurotoxin-Induced Cell Viability | EC50 (µM) for neuroprotection | |||
| α-Synuclein Aggregation | IC50 (µM) for aggregation inhibition |
digraph "In_Vitro_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fontname="Arial", fontsize=10];"Start" [label="Start: SH-SY5Y Cell Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pre_treatment" [label="Pre-treatment:\n- 6-chloro-3,4-dihydro-1H-quinolin-2-one\n- Levodopa\n- Ropinirole", fillcolor="#FBBC05", fontcolor="#202124"]; "Neurotoxin" [label="Neurotoxin Challenge:\n6-OHDA or MPP+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Viability" [label="Cell Viability Assay\n(MTT/LDH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Aggregation_Induction" [label="α-Synuclein Aggregation Induction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Aggregation_Quantification" [label="Aggregation Quantification\n(High-Content Imaging/ThT Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Pre_treatment"; "Pre_treatment" -> "Neurotoxin"; "Neurotoxin" -> "Viability"; "Pre_treatment" -> "Aggregation_Induction"; "Aggregation_Induction" -> "Aggregation_Quantification";
caption [label="Figure 2: In Vitro Experimental Workflow.", shape=plaintext, fontsize=10]; }
Caption: Figure 2: In Vitro Experimental Workflow.
In Vivo Benchmarking: Rodent Models of Parkinson's Disease
To evaluate the in vivo efficacy of 6-chloro-3,4-dihydro-1H-quinolin-2-one, rodent models that replicate key aspects of Parkinson's disease pathology will be employed.[6][8][28]
3.1. Experimental Design
Two well-established neurotoxin-based mouse models will be utilized: the MPTP model and the 6-OHDA model.[29][30][31][32]
3.1.1. MPTP-Induced Mouse Model of Parkinson's Disease
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a widely used model that causes selective degeneration of dopaminergic neurons in the substantia nigra.[29][33][34]
Experimental Protocol:
-
Animal Groups: C57BL/6 mice will be divided into treatment groups: vehicle control, MPTP + vehicle, MPTP + 6-chloro-3,4-dihydro-1H-quinolin-2-one, MPTP + Levodopa/Carbidopa, and MPTP + Ropinirole.
-
MPTP Administration: Administer MPTP hydrochloride subcutaneously or intraperitoneally according to established protocols.[34][35] Chronic administration protocols can also be considered to better model the progressive nature of the disease.[36]
-
Drug Treatment: Begin treatment with the respective compounds prior to or concurrently with MPTP administration and continue for a specified duration.
-
Behavioral Assessment: Conduct a battery of motor function tests (e.g., rotarod, pole test, open field test) to assess motor coordination and activity.
-
Post-mortem Analysis: At the end of the study, euthanize the animals and collect brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify dopaminergic neuron loss.[7][37]
3.1.2. 6-OHDA-Induced Rat Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) model involves the unilateral injection of this neurotoxin into the medial forebrain bundle, leading to a progressive loss of dopaminergic neurons on one side of the brain.[30][31][32][38]
Experimental Protocol:
-
Animal Groups: Sprague-Dawley rats will be assigned to similar treatment groups as the MPTP model.
-
6-OHDA Lesioning: Perform stereotactic surgery to inject 6-OHDA into the medial forebrain bundle.[38][39]
-
Drug Treatment: Administer the compounds systemically, starting before or after the lesioning, depending on the therapeutic paradigm being tested (neuroprotective vs. neurorestorative).
-
Behavioral Assessment: Assess rotational behavior induced by apomorphine or amphetamine to quantify the extent of the lesion and the therapeutic effect.
-
Post-mortem Analysis: Perform immunohistochemical analysis of TH-positive neurons and dopamine levels in the striatum.
3.2. Expected Outcomes and Data Presentation
The in vivo data will be presented in a comparative table to facilitate the evaluation of the different treatment strategies.
| Model | Metric | 6-chloro-3,4-dihydro-1H-quinolin-2-one | Levodopa/Carbidopa | Ropinirole |
| MPTP Mouse Model | % Protection of TH+ neurons in Substantia Nigra | |||
| Improvement in Rotarod Performance (latency to fall) | ||||
| 6-OHDA Rat Model | % Reduction in Apomorphine-Induced Rotations | |||
| % Protection of Striatal Dopamine Levels |
digraph "In_Vivo_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fontname="Arial", fontsize=10];"Start" [label="Start: Rodent Model Selection\n(MPTP Mouse or 6-OHDA Rat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Grouping" [label="Animal Grouping and Treatment Assignment", fillcolor="#FBBC05", fontcolor="#202124"]; "Neurotoxin_Admin" [label="Neurotoxin Administration\n(MPTP or 6-OHDA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Drug_Admin" [label="Compound Administration", fillcolor="#FBBC05", fontcolor="#202124"]; "Behavioral" [label="Behavioral Assessments\n(Rotarod, Rotational Behavior)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Post_Mortem" [label="Post-mortem Analysis\n(Immunohistochemistry)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Grouping"; "Grouping" -> "Neurotoxin_Admin"; "Neurotoxin_Admin" -> "Drug_Admin"; "Drug_Admin" -> "Behavioral"; "Behavioral" -> "Post_Mortem";
caption [label="Figure 3: In Vivo Experimental Workflow.", shape=plaintext, fontsize=10]; }
Caption: Figure 3: In Vivo Experimental Workflow.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the preclinical benchmarking of 6-chloro-3,4-dihydro-1H-quinolin-2-one against the standard-of-care treatments for Parkinson's disease. The proposed in vitro and in vivo experiments will provide critical data on the compound's potential as a neuroprotective agent.
Positive outcomes from these studies would warrant further investigation into the compound's pharmacokinetic and toxicological profiles, as well as its efficacy in more advanced, genetically-based models of Parkinson's disease. The ultimate goal is to determine if 6-chloro-3,4-dihydro-1H-quinolin-2-one represents a viable candidate for clinical development as a disease-modifying therapy for this debilitating neurodegenerative disorder.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-chloro-3,4-dihydro-1H-quinolin-2-one
As researchers and drug development professionals, our work with novel chemical entities like 6-chloro-3,4-dihydro-1H-quinolin-2-one is foundational to scientific advancement. However, this innovation carries a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of sound scientific practice. This guide provides a direct, procedural framework for the safe handling and disposal of 6-chloro-3,4-dihydro-1H-quinolin-2-one, grounded in the principles of laboratory safety and regulatory compliance.
The core tenet of chemical waste management is to handle every substance with a clear plan for its entire lifecycle, from acquisition to disposal.[1] This is particularly crucial for halogenated heterocyclic compounds like the topic substance, which require specific disposal pathways.
Hazard Assessment and Personal Protection
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 6-chloro-3,4-dihydro-1H-quinolin-2-one should be sourced from the manufacturer, we can infer its likely hazard profile from structurally similar compounds. Analogous quinolinone derivatives are known to cause skin, eye, and respiratory irritation. Therefore, treating this compound with a high degree of caution is a prudent and necessary measure.
All laboratory personnel must be trained on the hazards of the chemicals in their workspace.[2][3] This includes understanding how to detect a release, the physical and health hazards, and the protective measures to be taken.[3]
Table 1: Hazard Profile and Protective Measures
| Hazard Category | Description | Required Personal Protective Equipment (PPE) | Immediate First Aid |
| Skin Irritation | May cause redness, itching, or irritation upon contact. | Nitrile gloves, lab coat. | Remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. |
| Eye Irritation | May cause serious irritation, redness, or pain. | ANSI-rated safety glasses or goggles. | Flush eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract. | Use in a certified chemical fume hood. | Move to fresh air. If breathing is difficult, seek immediate medical attention.[4] |
| Environmental Hazard | Chlorinated organic compounds can pose a risk to aquatic life if released into the environment. | Follow all containment and disposal protocols to prevent release.[5] | In case of a spill, follow emergency procedures to contain the material and prevent entry into waterways. |
The Core Principle: Segregation and Containment
The single most critical step in proper chemical waste management is segregation.[6][7] Chlorinated waste streams must never be mixed with non-chlorinated organic solvents or other waste types.
Causality: Mixing chlorinated and non-chlorinated waste complicates the disposal process, as many disposal facilities have specific incineration protocols for halogenated compounds. Improper segregation can lead to regulatory fines, rejection of waste shipments, and increased disposal costs. Furthermore, mixing incompatible chemicals can lead to dangerous reactions.[7]
Operational Protocol for Segregation:
-
Solid Waste: All disposables contaminated with 6-chloro-3,4-dihydro-1H-quinolin-2-one—including gloves, weighing papers, pipette tips, and contaminated silica gel—must be collected in a designated solid hazardous waste container.
-
Liquid Waste: All solutions containing the compound, including reaction mother liquors and chromatography fractions, must be collected in a separate, clearly labeled liquid hazardous waste container designated for "Halogenated Organic Waste."
-
Sharps: Any needles or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.[8][9]
Step-by-Step Disposal Protocol
The primary and only acceptable method for the disposal of 6-chloro-3,4-dihydro-1H-quinolin-2-one is through a licensed hazardous waste disposal service.[9] In-lab treatment or neutralization is not recommended due to the potential for hazardous reactions and incomplete degradation.[10]
Step 1: Wear Appropriate PPE
-
Before handling the chemical or its waste, don all PPE as specified in Table 1 (lab coat, gloves, eye protection).
Step 2: Prepare Waste Containers
-
Obtain separate, compatible waste containers for solid and liquid halogenated waste.[11] Containers must be in good condition, leak-proof, and have a secure, tight-fitting lid.[6][7]
-
For liquid waste, use a container with appropriate secondary containment, such as a spill tray, to mitigate leaks.[12]
Step 3: Label Containers Clearly and Completely
-
Label each container with a "Hazardous Waste" tag before any waste is added.[11]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "6-chloro-3,4-dihydro-1H-quinolin-2-one" and any other components in the waste stream.
-
The approximate concentration or percentage of each component.
-
The relevant hazard characteristics (e.g., Irritant, Environmental Hazard).
-
The date the first waste was added to the container.
-
Step 4: Accumulate Waste Safely
-
Collect the segregated solid and liquid waste directly into the correctly labeled containers.
-
Keep waste containers closed at all times, except when adding waste.[11]
-
Store the containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11] The SAA should be away from heat sources and high-traffic areas.
Step 5: Arrange for Professional Disposal
-
Once a container is full or has been in use for a designated period (typically not to exceed 12 months), contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[11]
-
Your EH&S department will coordinate with a licensed hazardous waste contractor for transport and final disposal. The standard and safest method for destroying chlorinated compounds is high-temperature incineration at a permitted facility.[7][9]
Emergency Procedures: Spill Management
In the event of an accidental release, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill location.
-
Assess the Spill: For a small spill that you are trained and equipped to handle, proceed with cleanup. For large or unknown spills, evacuate the area and contact your institution's emergency response team.
-
Cleanup:
-
Wearing appropriate PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).
-
Carefully collect the absorbed material using non-sparking tools.
-
Place the collected waste into the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, and place the cleaning materials into the same waste container.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 6-chloro-3,4-dihydro-1H-quinolin-2-one.
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Comprehensive Safety and Handling Guide for 6-chloro-3,4-dihydro-1H-quinolin-2-one
This guide provides essential, field-proven safety protocols and logistical information for the handling and disposal of 6-chloro-3,4-dihydro-1H-quinolin-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.
Immediate Hazard Assessment and Core Safety Directives
6-chloro-3,4-dihydro-1H-quinolin-2-one is a compound that requires careful handling due to its potential health effects. Based on available safety data, it is classified as an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.[1] The primary hazards are summarized below.
Hazard Identification Summary
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation upon contact.[1] | H315 |
| Eye Irritation | Causes serious eye irritation.[1] | H319 |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[1] | H335 |
| Acute Toxicity (Oral) | May be harmful if swallowed.[1] | Not specified |
| Acute Toxicity (Dermal) | May be harmful if absorbed through the skin.[1] | Not specified |
| Acute Toxicity (Inhalation) | May be harmful if inhaled.[1] | Not specified |
This data is synthesized from the Safety Data Sheet provided by Santa Cruz Biotechnology.[1]
Core Safety Principle: The Hierarchy of Controls
Before detailing specific Personal Protective Equipment (PPE), it is crucial to implement a foundational safety strategy. The hierarchy of controls prioritizes eliminating or minimizing hazards at their source. For a solid compound like 6-chloro-3,4-dihydro-1H-quinolin-2-one, this involves engineering controls and stringent administrative procedures to prevent dust formation and exposure.[2]
Personal Protective Equipment (PPE): Your Final Barrier
While engineering controls are primary, the use of appropriate PPE is mandatory to protect against residual risks.[3][4] The following PPE is required when handling 6-chloro-3,4-dihydro-1H-quinolin-2-one.
Required PPE for Handling 6-chloro-3,4-dihydro-1H-quinolin-2-one
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields.[2] A face shield is required when there is a splash hazard. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against airborne particulates and splashes.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[2][5] A disposable, solid-front lab coat or gown. | Double-gloving is recommended, especially for extended handling periods, to provide an extra layer of protection.[3] Gowns should be changed immediately if contaminated. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a fume hood or if dust formation is likely.[1][2] | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be sufficient. For higher-level protection, use cartridges appropriate for organic vapors and particulates.[1] A proper fit test is mandatory for all respirator users.[3] |
| Footwear | Closed-toe shoes are required.[2] | Shoes should be made of a non-porous material to prevent absorption in case of spills.[6] |
Step-by-Step Handling Protocol
This protocol is designed to minimize exposure and ensure both personal and environmental safety.
Preparation and Engineering Controls
-
Designated Area : All handling of solid 6-chloro-3,4-dihydro-1H-quinolin-2-one should occur in a designated area, such as a chemical fume hood, to control dust.[2][7]
-
Pre-Handling Check : Before starting, ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, containers) and PPE before bringing the chemical into the handling area.
Handling Workflow Diagram
Caption: Workflow for handling 6-chloro-3,4-dihydro-1H-quinolin-2-one.
Weighing and Transfer
-
Tare Container : Place a weigh boat or the receiving vessel on the balance and tare it.
-
Dispense Solid : Gently tap the storage container to dispense the solid. Avoid scooping in a manner that creates airborne dust.
-
Minimize Travel : Once weighed, keep the container covered as much as possible during transfer to its destination vessel.
-
Post-Handling : After use, tightly close the main container.[1] Decontaminate any surfaces and equipment that may have come into contact with the chemical.
Spill and Emergency Procedures
Spill Management
-
Evacuate : Clear the immediate area of all non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain : For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Collect : Carefully sweep the contained material into a designated, labeled hazardous waste container.[5]
-
Clean : Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[5]
First-Aid Measures
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact : Wash off immediately with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][7]
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][7]
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental compliance and safety.
Waste Segregation and Collection
-
Solid Waste : Collect all unused or contaminated solid 6-chloro-3,4-dihydro-1H-quinolin-2-one and disposable labware (e.g., gloves, weigh papers, pipette tips) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5]
-
Liquid Waste : Solutions containing this compound must be collected in a separate, sealed, and labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.[5]
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of the compound.
Final Disposal Method
The standard and safest protocol is disposal through a licensed hazardous waste management company.[5] The primary method for compounds of this nature is high-temperature incineration in a permitted facility, which ensures complete chemical destruction.[5]
Occupational Exposure Limits
As of the date of this guide, no specific Occupational Exposure Limit (OEL), such as a Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL), has been established for 6-chloro-3,4-dihydro-1H-quinolin-2-one by major regulatory bodies like OSHA or ACGIH.[1][8] In the absence of a specific OEL, it is imperative to handle this compound with the utmost care, employing the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
